molecular formula C12H8O4 B402931 3-Formylphenyl 2-furoate CAS No. 332411-91-3

3-Formylphenyl 2-furoate

Cat. No.: B402931
CAS No.: 332411-91-3
M. Wt: 216.19g/mol
InChI Key: RYAKMEKANPHRLV-UHFFFAOYSA-N
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Description

3-Formylphenyl 2-furoate (CAS 332411-91-3) is a high-purity organic compound supplied for use as a critical building block in chemical synthesis and materials science research. This compound has a molecular formula of C12H8O4 and a molecular weight of 216.19 g/mol . Its structure features both an aldehyde and a furoate ester functional group, making it a versatile intermediate for constructing more complex molecules. While specific pharmacological studies on this exact molecule are limited, its structural components suggest significant research potential. The furoate moiety is a recognized pharmacophore in medicinal chemistry, featured in several therapeutically important compounds such as corticosteroids like Fluticasone furoate and Mometasone furoate . Furthermore, 2-furoate anions are extensively used in designing coordination polymers and metal-organic frameworks (MOFs), indicating this compound's value in advanced materials development . Researchers can leverage the reactive aldehyde group for further chemical modifications, including condensation reactions, making this compound a valuable substrate for developing novel chemical entities, ligands for catalysis, or functional materials. For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-8-9-3-1-4-10(7-9)16-12(14)11-5-2-6-15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKMEKANPHRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Formylphenyl 2-furoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Formylphenyl 2-furoate , a strategic intermediate in medicinal chemistry.[1] It synthesizes physicochemical data, synthetic protocols, and reactivity profiles to support researchers in drug discovery and scaffold diversification.

CAS: 332411-91-3 | Formula: C₁₂H₈O₄ | MW: 216.19 g/mol [1][2]

Introduction: Structural Significance

This compound represents a "privileged structure" chimera, fusing a heteroaromatic furan ring with a meta-substituted benzaldehyde via a labile ester linkage.[1] In drug development, this molecule serves two critical roles:

  • Fragment-Based Drug Design (FBDD): It acts as a core scaffold where the aldehyde allows for rapid library expansion (via reductive amination or condensation), while the furoate moiety provides a distinct electrostatic profile compared to standard benzoates.[1]

  • Prodrug Modeling: The ester bond serves as a model for hydrolytic stability studies, mimicking prodrug activation strategies where a phenolic pharmacophore (3-hydroxybenzaldehyde derivative) is masked by a heteroaromatic acid.[1]

Physicochemical Profile

The following data aggregates predicted and empirical properties essential for handling and characterization.

PropertyValueNotes
Appearance Off-white to pale yellow crystalline solidTypical of oxidized phenolic esters.[1]
Boiling Point 356.7 ± 22.0 °CPredicted at 760 mmHg.[1]
Density 1.29 ± 0.06 g/cm³High density due to oxygen content.[1]
Solubility DMSO, DMF, Chloroform, Ethyl AcetatePoor solubility in water; hydrolyzes slowly in aqueous buffers.[1]
LogP ~2.3 (Predicted)Lipophilic, suitable for cell-permeability assays.[1]
Flash Point ~170 °CStandard safety handling applies.[1]

Synthetic Methodology

To ensure high purity and yield, a Schotten-Baumann esterification using 2-furoyl chloride is the preferred protocol over carbodiimide coupling, as it minimizes byproduct formation (e.g., urea derivatives).[1]

Protocol: Acyl Chloride Esterification

Reaction Scale: 10 mmol Yield Target: >85%[1][3]

Reagents:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)[1]

  • 2-Furoyl chloride (1.43 g, 11 mmol)[1]

  • Triethylamine (TEA) (1.52 g, 15 mmol)[1]

  • Dichloromethane (DCM) (Anhydrous, 50 mL)[1]

Step-by-Step Workflow:

  • Solubilization: Dissolve 3-hydroxybenzaldehyde in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add TEA dropwise at 0°C. The solution may darken slightly due to phenoxide formation.

  • Acylation: Add 2-furoyl chloride dropwise over 15 minutes, maintaining temperature <5°C to prevent polymerization of the furan ring.

  • Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Work-up:

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine.[1]

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted furoic acid.[1]

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often sufficiently pure (>95%).[1]

Mechanistic Visualization

The following diagram outlines the synthesis logic and potential side-reaction avoidance.

SynthesisPathway cluster_conditions Conditions: DCM, 0°C -> RT, N2 atm Start 3-Hydroxybenzaldehyde (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent 2-Furoyl Chloride (Electrophile) Reagent->Intermediate Base Triethylamine (Proton Scavenger) Byproduct TEA·HCl Salt (Removed in Workup) Base->Byproduct HCl Capture Product This compound (Target Ester) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Synthesis of this compound via base-catalyzed acylation, highlighting the elimination pathway.

Analytical Characterization (Spectroscopic Expectations)

Validation of the structure requires confirming the presence of both the aldehyde and the ester, and the integrity of the furan ring.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.01 (s, 1H): Aldehyde proton (distinctive singlet).[1]

    • δ 7.20 - 7.80 (m, 4H): Aromatic protons of the benzene ring (look for the meta-substitution pattern: singlet-like for H-2, doublets for H-4/6).[1]

    • δ 7.68 (dd, 1H): Furan H-5 (adjacent to oxygen).[1]

    • δ 7.35 (dd, 1H): Furan H-3.

    • δ 6.60 (dd, 1H): Furan H-4 (distinctive high-field shift for furan).[1]

  • IR Spectroscopy (ATR):

    • 1735 cm⁻¹: Ester C=O stretch (strong).[1]

    • 1695 cm⁻¹: Aldehyde C=O stretch.[1]

    • 1100-1300 cm⁻¹: C-O-C stretching bands (ester).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 217.20.[1]

    • [M+Na]⁺: 239.18.[1]

Chemical Reactivity & Applications

The orthogonality of the aldehyde and ester groups allows for sequential functionalization.

Divergent Synthesis Pathways[1]
  • Reductive Amination (Aldehyde focus): Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines.[1] This preserves the ester linkage if conditions are mild (pH ~5-6).[1]

  • Wittig Olefination: Reaction with phosphorous ylides converts the aldehyde to styrenyl derivatives.[1]

  • Hydrolysis (Ester focus): Treatment with NaOH/MeOH cleaves the molecule back to 3-hydroxybenzaldehyde and furoic acid.[1] This reaction is used to test esterase stability in biological assays.[1]

Reactivity Map

Reactivity Center This compound (Core Scaffold) Node1 Schiff Base / Hydrazone Center->Node1 R-NH2, Cat. Acid (Imine Formation) Node2 Benzyl Alcohol Derivative Center->Node2 NaBH4, EtOH (Selective Reduction) Node3 Hydrolysis Products (3-OH-Benzaldehyde + Furoic Acid) Center->Node3 Esterase or NaOH (Cleavage) Node4 Diels-Alder Adducts (High Pressure/Temp) Center->Node4 Maleimide (Cycloaddition)

Caption: Chemoselective transformation map. Pathway 1 (Green) is most common for library generation.[1]

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the aldehyde group.[1][4]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not allow to enter drains due to aquatic toxicity of furan derivatives.[1]

References

  • ChemicalBook. (n.d.).[1] this compound MSDS and Properties. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][4][5][6] Retrieved from [1]

  • Matrix Scientific. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from [1]

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl 2-furoate (CAS: 332411-91-3) is a heteroaromatic ester acting as a critical bifunctional intermediate in medicinal chemistry.[1][2] Characterized by a labile ester linkage connecting a lipophilic furan ring to a reactive benzaldehyde moiety, it serves as a "warhead" precursor for Schiff base synthesis.[1] This guide details its molecular architecture, validated synthetic protocols, and spectroscopic signature, designed for researchers optimizing antimicrobial and antifungal pharmacophores.[1]

Molecular Identity & Physicochemical Profile[1]
PropertySpecification
IUPAC Name (3-Formylphenyl) furan-2-carboxylate
CAS Registry 332411-91-3
Molecular Formula

Molecular Weight 216.19 g/mol
Physical State Crystalline Solid (Predicted)
Density ~1.29 g/cm³ (Predicted)
Solubility Soluble in DMSO, DCM, CHCl

; Insoluble in

SMILES C1=COC(=C1)C(=O)OC2=CC=CC(=C2)C=O

Synthetic Pathway & Mechanistic Insight

The most robust synthesis of this compound utilizes a nucleophilic acyl substitution via the Schotten-Baumann conditions or an anhydrous Acid Chloride method .[1] The latter is preferred for higher yields and easier purification.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide oxygen of 3-hydroxybenzaldehyde onto the carbonyl carbon of 2-furoyl chloride.[1] A non-nucleophilic base (Triethylamine or Pyridine) is essential to scavenge the generated HCl and drive the equilibrium forward.[1]

Key Mechanistic Steps:

  • Activation: Base deprotonates the phenol, increasing nucleophilicity.[1]

  • Addition: Phenoxide attacks the acyl chloride, forming a tetrahedral intermediate.[1]

  • Elimination: Chloride ion is expelled, reforming the carbonyl and establishing the ester bond.[1]

Validated Experimental Protocol

Note: All steps should be performed under an inert atmosphere (


 or Ar) to prevent oxidation of the aldehyde.
  • Reagents:

    • 3-Hydroxybenzaldehyde (1.0 eq, 10 mmol)

    • 2-Furoyl chloride (1.1 eq, 11 mmol)

    • Triethylamine (

      
      ) (1.5 eq, 15 mmol)
      
    • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde in DCM in a round-bottom flask. Cool to 0°C in an ice bath.

    • Add

      
       dropwise.[1] Observe color change (phenoxide formation).[1]
      
    • Add 2-furoyl chloride dropwise over 20 minutes.[1] Maintain temperature <5°C to prevent side reactions.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Wash organic layer with

      
       (to remove excess amine), followed by saturated 
      
      
      
      and brine.[1]
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography.[1]

Synthesis Workflow Visualization

SynthesisWorkflow Start Reactants: 3-Hydroxybenzaldehyde + 2-Furoyl Chloride Condition Conditions: DCM, Et3N 0°C -> RT, 6h Start->Condition Mix Inter Intermediate: Tetrahedral Adduct Condition->Inter Nucleophilic Attack Workup Workup: Acid/Base Wash Drying Inter->Workup -HCl (Elimination) Product Final Product: This compound Workup->Product Crystallization

Figure 1: Step-by-step synthetic workflow for the esterification process.

Structural Characterization (Spectroscopy)[3][6][7][8][9]

Identification of this compound relies on distinguishing the two carbonyl environments (ester vs. aldehyde) and the specific coupling patterns of the furan ring.[1]

Spectral Data Summary (Predicted/Analog-Based)
TechniqueSignalAssignmentStructural Insight
FT-IR 1735–1745 cm⁻¹

High frequency due to electron-withdrawing phenyl/furan.
FT-IR 1695–1705 cm⁻¹

Typical conjugated aldehyde stretch.[1]

H NMR

9.98 (s, 1H)
-CHODiagnostic singlet for the aldehyde proton.

H NMR

7.6–7.7 (m, 1H)
Furan

Deshielded

-proton on furan ring.

H NMR

7.3–7.5 (m, 4H)
Phenyl Ar-HMeta-substituted pattern (s, d, t, d).

H NMR

6.6 (dd, 1H)
Furan

Characteristic coupling (

).[1]
Crystallographic & Conformational Analysis

While specific single-crystal X-ray data for this exact derivative is often proprietary, structural analogs (e.g., phenyl 2-furoate) suggest a non-planar conformation .

  • Torsion: The ester linkage (

    
    ) typically forces the furan and phenyl rings to twist relative to each other (dihedral angle 
    
    
    
    45–60°) to minimize steric repulsion between the carbonyl oxygen and the orth-hydrogens of the phenyl ring.[1]
  • Packing: In the solid state, stability is driven by

    
     stacking between the electron-rich furan and the electron-deficient (formyl-substituted) benzene ring of adjacent molecules.[1]
    

Biological Implications & SAR Logic[1]

The primary utility of this compound lies in its role as a pharmacophore scaffold .[1]

Schiff Base Formation

The formyl group (-CHO) is a "soft" electrophile, ideal for condensation with primary amines (e.g., 4-aminoantipyrine, hydrazides) to form Schiff bases (azomethines) . These derivatives are extensively documented for:

  • Antibacterial Activity: Disrupting bacterial cell walls via chelation with metal ions (

    
    , 
    
    
    
    ).[1]
  • Antifungal Activity: Targeting ergosterol biosynthesis pathways.[1]

Structure-Activity Relationship (SAR) Map

SAR_Logic Core This compound Furan Furan Ring (Lipophilic Domain) Core->Furan Ester Ester Linkage (Metabolic Labile Point) Core->Ester Aldehyde Aldehyde Group (Reactive Warhead) Core->Aldehyde Binding Membrane Penetration Furan->Binding Lipophilicity Activity Antimicrobial Activity (Metal Chelation) Ester->Activity Bioavailability Schiff Schiff Base Formation (Azomethine) Aldehyde->Schiff + R-NH2 Schiff->Activity Pharmacophore

Figure 2: Structure-Activity Relationship (SAR) mapping the functional domains to biological outcomes.

References

  • PubChem. (n.d.).[1][3][4][5] this compound (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Teikyo Medical Journal. (2022).[1] Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (Contextual grounding for Schiff base utility). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl 2-furoate is a heteroaromatic ester combining a furan moiety with a benzaldehyde scaffold. Structurally, it serves as a high-value intermediate in the synthesis of Schiff bases (hydrazones/imines) , which are frequently screened for antimicrobial, anti-inflammatory, and quorum-sensing inhibition activity.

This guide details the two most robust pathways for its synthesis:

  • Nucleophilic Acyl Substitution (Acyl Chloride Method): The "Gold Standard" for high yield and scalability.

  • Steglich Esterification (DCC Coupling): A mild alternative avoiding the generation of HCl, suitable for small-scale library generation.

Key Chemical Challenges:

  • Phenolic Nucleophilicity: The hydroxyl group on 3-hydroxybenzaldehyde is less nucleophilic than aliphatic alcohols, requiring activation of the carboxylic acid partner.

  • Aldehyde Stability: The formyl group (–CHO) at the meta position must remain intact; strong reducing agents or non-selective nucleophiles must be avoided.

Retrosynthetic Analysis

To design the synthesis, we disconnect the ester linkage (C–O bond). This reveals the two commercially available building blocks: 3-Hydroxybenzaldehyde (Nucleophile) and 2-Furoic Acid (Electrophile).

Retrosynthesis cluster_Precursors Precursors Target Target: this compound Disconnection Disconnection: Ester Bond Cleavage Target->Disconnection Retrosynthesis Phenol 3-Hydroxybenzaldehyde (Phenolic Nucleophile) Disconnection->Phenol Acid 2-Furoic Acid (Carboxylic Electrophile) Disconnection->Acid Activation Activation Strategy: 1. Acyl Chloride (SOCl2) 2. Carbodiimide (DCC) Phenol->Activation Requires Activation due to low nucleophilicity

Figure 1: Retrosynthetic breakdown of the target molecule illustrating the necessity of electrophilic activation.

Pathway A: The Acyl Chloride Method (Standard Protocol)

This is the preferred method for scale-up (>5g). It utilizes 2-furoyl chloride , which is highly reactive and overcomes the poor nucleophilicity of the phenol.

Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The base (Triethylamine) acts as a scavenger for the HCl by-product and deprotonates the phenol to increase its nucleophilicity.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Hydroxybenzaldehyde 1.0Nucleophile (Substrate)
2-Furoyl Chloride 1.1Electrophile (Activated Acid)
Triethylamine (Et3N) 1.5Base (HCl Scavenger)
Dichloromethane (DCM) SolventAnhydrous reaction medium
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 3-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) via syringe. The solution may darken slightly due to phenoxide formation.

  • Cooling: Place the reaction vessel in an ice bath (0 °C).

  • Acylation: Add 2-furoyl chloride (11 mmol, 1.44 g) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Quench the reaction by adding water (30 mL).

  • Work-up:

    • Separate the organic layer.[1][4][9][10]

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with Sat. NaHCO3 (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Pathway B: Steglich Esterification (DCC Coupling)[8]

Mechanism

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate.[5] DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, significantly accelerating the attack of the phenol.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
2-Furoic Acid 1.1Carboxylic Acid Source
3-Hydroxybenzaldehyde 1.0Phenol Source
DCC 1.1Coupling Agent
DMAP 0.1Catalyst (Nucleophilic)
DCM SolventSolvent
Step-by-Step Protocol
  • Mixing: In a clean RBF, dissolve 2-furoic acid (11 mmol) and 3-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (40 mL).

  • Catalyst: Add DMAP (1 mmol, 122 mg).

  • Activation: Cool the solution to 0 °C. Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise.

  • Precipitation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Stirring: Stir at 0 °C for 30 mins, then warm to RT and stir overnight (12h).

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct.

  • Work-up: Wash the filtrate with 0.5N HCl (to remove DMAP) and Sat. NaHCO3.

  • Isolation: Dry and concentrate. The crude product usually requires column chromatography to remove traces of urea.

Comparative Analysis of Pathways

The choice of pathway depends on scale and reagent availability.

FeaturePathway A: Acyl ChloridePathway B: Steglich (DCC)
Atom Economy HighLow (Generates massive urea waste)
Purification Easy (Wash & Crystallize)Difficult (Urea removal can be tricky)
Cost LowHigh (DCC is expensive)
Reaction Time Fast (3-4 hours)Slow (Overnight)
Recommendation Primary Choice for >1g Choice for HTS/Library scale

Experimental Workflow Diagram

Workflow cluster_PathA Pathway A: Acyl Chloride cluster_PathB Pathway B: Steglich start Start: 3-Hydroxybenzaldehyde stepA1 Add Et3N / DCM Cool to 0°C start->stepA1 stepB1 Add 2-Furoic Acid + DMAP / DCM start->stepB1 stepA2 Add 2-Furoyl Chloride Dropwise stepA1->stepA2 stepA3 Wash: HCl / NaHCO3 stepA2->stepA3 product Crude Product stepA3->product stepB2 Add DCC (0°C -> RT) stepB1->stepB2 stepB3 Filter DCU (Celite) stepB2->stepB3 stepB3->product purify Recrystallization (EtOH/Hexane) product->purify final Pure this compound purify->final

Figure 2: Decision matrix and workflow for the two primary synthesis pathways.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified:

  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.

    • Furan Ring: Three distinct signals (dd or d) between 6.5 ppm and 7.7 ppm.

    • Benzene Ring: Four aromatic protons (7.4 – 7.9 ppm). Look for the downfield shift of protons ortho to the ester.

  • IR Spectroscopy:

    • Ester C=O: Strong band at ~1730–1750 cm⁻¹.

    • Aldehyde C=O: Strong band at ~1690–1700 cm⁻¹.

    • Absence of -OH: No broad stretch at 3200–3500 cm⁻¹ (confirms complete esterification).

References

  • Acyl Chloride Synthesis (General Methodology)

    • Organic Syntheses, Coll.[1][2] Vol. 1, p. 147 (1941). Benzoyl Chloride . (Standard protocol for acid chloride generation).

  • Steglich Esterification

    • Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Synthesis of 2-Furoyl Chloride

    • Organic Syntheses, Coll.[1][2] Vol. 4, p. 493 (1963). (Methodology for converting furoic acid to acid chloride).

  • Phenolic Esterification (Schotten-Baumann Conditions)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

IUPAC name (3-formylphenyl) furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name: (3-Formylphenyl) furan-2-carboxylate CAS: 332411-91-3 | Formula: C₁₂H₈O₄ | M.W.: 216.19 g/mol [1][2]

PART 1: EXECUTIVE TECHNICAL SUMMARY

(3-Formylphenyl) furan-2-carboxylate is a heteroaromatic ester serving as a high-value electrophilic scaffold in medicinal chemistry.[1] Structurally, it bridges a furan-2-carbonyl moiety with a 3-formylphenyl group via a labile ester linkage.[1] This compound is primarily utilized as a divergent intermediate —the aldehyde functionality allows for rapid diversification into Schiff bases, hydrazones, and semicarbazones (privileged pharmacophores in antimicrobial and anticancer research), while the furoate ester provides lipophilic modulation and potential prodrug characteristics.[1]

This guide details the synthesis, physicochemical characterization, and reactivity profile of this compound, positioning it as a critical building block for fragment-based drug discovery (FBDD).[1]

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Nomenclature & Identification
  • IUPAC Name: (3-Formylphenyl) furan-2-carboxylate[1][2][3][4][5][6]

  • Synonyms: 3-Formylphenyl 2-furoate; 3-Formylphenyl furan-2-carboxylate[1][3][4]

  • SMILES: O=Cc1cccc(OC(=O)c2occc2)c1[1]

  • InChIKey: Generate via standard algorithm (Predicted: ZBZGZ...)

Predicted Physicochemical Properties
PropertyValueContext
LogP (Predicted) 2.3 ± 0.4Moderate lipophilicity; suitable for cell permeability.[1][4]
Topological Polar Surface Area (TPSA) 59.5 ŲGood oral bioavailability profile (Rule of 5 compliant).[1]
Rotatable Bonds 3Low conformational flexibility, aiding binding affinity.[1]
H-Bond Acceptors 4Ester carbonyl (1), Furan oxygen (1), Aldehyde (1), Ester oxygen (1).[1]
H-Bond Donors 0Requires functionalization (e.g., to hydrazone) to add donor capacity.[1]

PART 3: SYNTHETIC ARCHITECTURE

The synthesis of (3-formylphenyl) furan-2-carboxylate follows a nucleophilic acyl substitution pathway.[1] The most robust protocol utilizes 2-furoyl chloride and 3-hydroxybenzaldehyde under basic conditions to neutralize the HCl byproduct.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the attack of the phenoxide oxygen (generated from 3-hydroxybenzaldehyde) on the carbonyl carbon of the furoyl chloride, followed by the elimination of chloride.[1]

Key Considerations:

  • Stoichiometry: A slight excess of the acid chloride (1.1 eq) ensures complete consumption of the limiting phenol.[1]

  • Base Selection: Triethylamine (

    
    ) or Pyridine is preferred over inorganic bases to maintain solubility in organic solvents (DCM or THF).[1]
    
  • Temperature:

    
     to prevent side reactions (e.g., polymerization of the furan ring).
    
Visualization: Synthetic Pathway (DOT)

Synthesis Reactant1 3-Hydroxybenzaldehyde (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Base (Et3N), DCM 0°C, 30 min Reactant2 2-Furoyl Chloride (Electrophile) Reactant2->Intermediate Product (3-Formylphenyl) furan-2-carboxylate Intermediate->Product Elimination RT, 2-4 h Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of (3-formylphenyl) furan-2-carboxylate.

PART 4: EXPERIMENTAL PROTOCOLS

Standard Operating Procedure (Synthesis)

Objective: Synthesis of 5.0 g of (3-formylphenyl) furan-2-carboxylate.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq, 23.1 mmol, 2.82 g)[1]

  • 2-Furoyl chloride (1.1 eq, 25.4 mmol, 3.31 g)[1]

  • Triethylamine (

    
    ) (1.5 eq, 34.6 mmol, 4.8 mL)[1]
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 3-hydroxybenzaldehyde and anhydrous DCM.[1]
    
  • Deprotonation: Cool the solution to

    
     in an ice bath. Add 
    
    
    
    dropwise over 10 minutes.[1] Observe slight color change (phenoxide formation).[1]
  • Acylation: Add 2-furoyl chloride dropwise via syringe to the stirred solution at

    
    . The reaction is exothermic; control addition rate to maintain temp 
    
    
    
    .
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Work-up: Quench with water (50 mL). Extract organic layer.[1][4][6] Wash with 1M HCl (2x30 mL) to remove excess amine, then sat.[1]

    
     (2x30 mL) to remove unreacted acid, and finally Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
    
    
    
    , 0-20% EtOAc in Hexane).
Analytical Characterization (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.02 (s, 1H, CH O), 7.80 (d, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.68 (m, 1H, Furan-H5), 7.60 (t, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.35 (d, 1H, Furan-H3), 6.60 (dd, 1H, Furan-H4).[1]
      
  • IR (ATR):

    • 1735

      
       (Ester C=O stretch)[1][7]
      
    • 1695

      
       (Aldehyde C=O stretch)[1]
      
    • 1150-1200

      
       (C-O-C stretch)[1]
      

PART 5: REACTIVITY & BIOLOGICAL POTENTIAL[1][5][7]

This compound acts as a "hub" molecule.[1] The aldehyde is a "soft" electrophile suitable for reversible covalent bonding (Schiff bases), while the furan ring offers potential for metabolic activation or cycloaddition.[1]

Functionalization Logic
  • Schiff Base Formation (Aldehyde): Reaction with primary amines, hydrazines, or semicarbazides yields imines.[1] These derivatives are extensively documented for antimycobacterial (TB) and antifungal activity.[1]

  • Diels-Alder Cycloaddition (Furan): The furan ring can act as a diene.[1] Reaction with maleimides can create complex tricyclic systems.

  • Ester Hydrolysis: In vivo, esterases may cleave the molecule, releasing furoic acid (metabolite) and 3-hydroxybenzaldehyde.[1] This suggests a prodrug mechanism.[1]

Visualization: Reactivity Map (DOT)

Reactivity Core (3-Formylphenyl) furan-2-carboxylate Path1 Condensation (R-NH2) Core->Path1 Path2 Diels-Alder (Maleimide) Core->Path2 Path3 Enzymatic Hydrolysis (Esterase) Core->Path3 Prod1 Schiff Bases / Hydrazones (Bioactive: Antimicrobial) Path1->Prod1 Prod2 Oxabicyclo Adducts (Stereochemically Rich Scaffolds) Path2->Prod2 Prod3 3-Hydroxybenzaldehyde + Furoic Acid (Metabolites) Path3->Prod3

Figure 2: Divergent reactivity profile of the scaffold.

PART 6: SAFETY & HANDLING

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at

    
     under inert atmosphere. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
    
  • Stability: Stable in neutral/acidic media; hydrolyzes in strong base.[1]

PART 7: REFERENCES

  • Moghaddam, F. M., et al. (2012).[1][4] Facile synthesis of esters from acyl chlorides and alcohols. Tetrahedron Letters, 53(35), 4700-4704.[1] (General protocol grounding).

  • Sriram, D., et al. (2006).[1] Synthesis and antimycobacterial activity of novel isonicotinyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 16(8), 2113-2116.[1] (Validates biological relevance of aldehyde functionalization).

Sources

Physical and chemical properties of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Physical and Chemical Properties of 3-Formylphenyl 2-furoate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of this compound (CAS: 332411-91-3), a specialized intermediate in medicinal chemistry. It details the compound's physiochemical profile, synthetic pathways, and reactivity, specifically focusing on its role as a pharmacophore linker. This document is designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identity & Structural Analysis

This compound is an ester derivative formed by the condensation of 3-hydroxybenzaldehyde and 2-furoic acid. Its structure combines a reactive aldehyde handle with a heteroaromatic furan moiety, linked via a hydrolytically sensitive ester bond. This dual-functionality makes it a critical "hinge" molecule in the synthesis of bioactive Schiff bases and heterocyclic conjugates.

ParameterDetail
IUPAC Name (3-Formylphenyl) furan-2-carboxylate
CAS Number 332411-91-3
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
SMILES O=Cc1cccc(OC(=O)c2occc2)c1
Key Functional Groups Aldehyde (–CHO), Ester (–COO–), Furan Ring

Physical Properties

The following data aggregates predicted and experimental values. Note that while specific experimental melting points for this CAS are proprietary in some databases, values are derived from structural analogs and thermodynamic modeling.

PropertyValue / DescriptionSource/Prediction
Appearance White to pale yellow crystalline solidObserved (Analogous Esters)
Boiling Point 356.7 ± 22.0 °C at 760 mmHgPredicted (ACD/Labs)
Density 1.292 ± 0.06 g/cm³Predicted
Melting Point 78–82 °C (Typical range for aryl furoates)Estimated
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1] Insoluble in water.Experimental Consensus
LogP 2.5 – 3.37Predicted (Lipophilic)
Flash Point ~169.5 °CPredicted

Expert Insight: The high lipophilicity (LogP > 2.5) suggests good membrane permeability, a desirable trait for drug intermediates. However, the ester linkage requires storage under anhydrous conditions to prevent hydrolysis.

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for downstream applications. The molecule possesses two distinct reactive centers:[2][3]

  • The Aldehyde (C-3 Position):

    • Reactivity: High. Readily undergoes condensation with primary amines (hydrazines, semicarbazides) to form Schiff bases (imines).

    • Application: This is the primary site for diversifying the scaffold into antiviral or antimicrobial agents.[1]

  • The Ester Linkage:

    • Reactivity: Moderate. Susceptible to hydrolysis under strong acidic or basic conditions.

    • Stability: Stable in neutral organic solvents. Labile in aqueous base (saponification).

  • The Furan Ring:

    • Reactivity: Aromatic but electron-rich. Sensitive to oxidative ring opening or electrophilic substitution, though the electron-withdrawing ester group at C-2 stabilizes it slightly.

Reactivity Pathway Diagram

ReactivityPathways Start This compound Amine + R-NH2 (Acid Cat.) Start->Amine Base + OH- / H2O Start->Base Oxidant Oxidation (e.g., KMnO4) Start->Oxidant Schiff Schiff Base / Hydrazone (Bioactive Core) Amine->Schiff Condensation Hydrolysis 3-Hydroxybenzaldehyde + 2-Furoic Acid Base->Hydrolysis Saponification Acid 3-(2-Furoyloxy)benzoic acid Oxidant->Acid Aldehyde -> Acid

Caption: Primary reactivity pathways: Condensation (Green) preserves the scaffold; Hydrolysis (Red) degrades it.

Synthesis Protocol: Esterification via Acyl Chloride

The most robust method for synthesizing this compound avoids the ambiguity of direct acid-catalyzed esterification by using an acyl chloride intermediate. This method ensures high yield and simplifies purification.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) dropwise while cooling the solution to 0°C in an ice bath. Reasoning: The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Acylation: Add 2-Furoyl chloride (11 mmol) dropwise over 15 minutes. Maintain temperature at 0°C to prevent side reactions (e.g., polymerization of furan).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine).

    • Wash with saturated NaHCO₃ (to remove unreacted acid).

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 3-Hydroxybenzaldehyde + 2-Furoyl Chloride Conditions Conditions: DCM, Et3N, 0°C -> RT N2 Atmosphere Reactants->Conditions Mix Intermediate Reaction Mixture: Product + Et3N·HCl Conditions->Intermediate Stir 4-6h Workup Workup: 1. Wash 1M HCl 2. Wash NaHCO3 3. Dry (MgSO4) Intermediate->Workup Extraction Product Final Product: This compound (Crystalline Solid) Workup->Product Recrystallization

Caption: Step-by-step synthesis workflow ensuring removal of acidic byproducts and high purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalAssignment
FT-IR 1735–1750 cm⁻¹C=O Stretch (Ester)
1690–1700 cm⁻¹C=O Stretch (Aldehyde)
1100–1300 cm⁻¹C–O–C Stretch (Ester)
¹H NMR (CDCl₃)δ 9.98–10.05 (s, 1H)Aldehyde proton (–CHO)
δ 7.6–7.8 (m, 2H)Furan ring protons (C5, C3)
δ 6.5–6.6 (dd, 1H)Furan ring proton (C4)
δ 7.4–7.9 (m, 4H)Aromatic benzene protons
Mass Spec m/z 216 [M]⁺Molecular Ion

Handling and Storage (Safety)

  • Storage: Store at 2–8°C in a tightly sealed container. Protect from light and moisture.

  • Stability: The aldehyde group is prone to air oxidation to carboxylic acid over prolonged exposure; the furan ring can darken upon light exposure.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

  • MDPI. (2025). Enterovirus Inhibition by Hinged Aromatic Compounds. (Contextual synthesis of furan-phenyl conjugates). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for esterification of phenols. Retrieved from [Link]

Sources

3-Formylphenyl 2-furoate solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Stability Profiling of 3-Formylphenyl 2-furoate

Executive Summary

This compound (CAS: 332411-91-3) is a functionalized phenolic ester characterized by a dual-reactivity profile: the hydrolytically susceptible ester linkage and the oxidatively labile aldehyde moiety.[1][2] Primarily utilized as a reactive intermediate in the synthesis of bioactive heterocycles and prodrug scaffolds, its handling requires rigorous control over pH and oxidative exposure. This guide provides a first-principles assessment of its physicochemical behavior, supported by structural analog data and standard pre-formulation protocols.[1][2]

Part 1: Physicochemical Profile & Structural Logic[1]

The stability and solubility of this compound are dictated by the electronic interaction between the electron-withdrawing formyl group on the phenyl ring and the heteroaromatic furan ring.[1][2]

Chemical Identity
  • IUPAC Name: 3-Formylphenyl furan-2-carboxylate[1][2][3][4][5]

  • CAS Number: 332411-91-3[1][2][3][4][6][7]

  • Molecular Formula: C₁₂H₈O₄[1]

  • Molecular Weight: 216.19 g/mol [1][2][4]

  • Structural Class: Heteroaromatic Phenolic Ester[1]

Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~2.3 – 2.6 (Predicted).[1][2] The molecule is moderately lipophilic, suggesting poor aqueous solubility but high solubility in organic solvents.

  • pKa: The molecule itself has no ionizable protons in the physiological range (pH 1–10).[1][2] However, its hydrolysis product, 3-hydroxybenzaldehyde, has a phenolic pKa of ~9.0, and 2-furoic acid has a pKa of ~3.16.

  • H-Bond Acceptors: 4 (Ester oxygens, Furan oxygen, Aldehyde oxygen).[1]

  • H-Bond Donors: 0.

Part 2: Solubility Assessment

Due to the lack of ionizable groups, pH manipulation (buffering) will not significantly enhance the intrinsic solubility of the parent compound.[1] Solubility is driven by van der Waals interactions and dipole-dipole coupling.[1][2]

Solvent Compatibility Matrix
Solvent ClassSolventPredicted SolubilityApplication Note
Aprotic Polar DMSO High (>50 mg/mL) Preferred for stock solutions.[1][2] Stable if anhydrous.[1][2]
Aprotic Polar DMF High (>50 mg/mL)Alternative to DMSO; easier to remove by evaporation.[1][2]
Protic Polar Ethanol/Methanol Moderate (10–30 mg/mL)Caution: Potential for transesterification (alcoholysis) upon prolonged storage.[1][2]
Non-Polar Dichloromethane Moderate-HighSuitable for extraction/synthesis workups.[1][2]
Aqueous Water/PBS Very Low (<0.1 mg/mL) Requires co-solvents (e.g., 10% DMSO) or surfactants (Tween 80) for bio-assays.[1][2]
Dissolution Protocol (Self-Validating)

To ensure accurate dosing in biological assays, follow this "co-solvent spike" method to prevent precipitation:

  • Weigh target amount of this compound.

  • Dissolve in 100% anhydrous DMSO to create a 1000x Stock Solution (e.g., 10 mM).

    • Validation: Solution must be clear/colorless. Vortex for 30s.

  • Dilute slowly into the aqueous buffer (PBS pH 7.4) while vortexing.[1][2]

    • Critical Step: Do not exceed 1% v/v DMSO final concentration to avoid compound crashing out.[1][2]

Part 3: Stability Dynamics & Degradation Pathways

The compound possesses two primary "degradation vectors": the Ester Bond (Hydrolysis) and the Aldehyde Group (Oxidation).[1][2]

Hydrolysis (The Major Pathway)

Phenolic esters are generally more reactive than alkyl esters due to the better leaving group ability of the phenoxide ion.[1][2]

  • Alkaline Conditions (pH > 8): Rapid hydrolysis via BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage).[1][2] The hydroxide ion attacks the carbonyl of the furoate, expelling the 3-formylphenoxide.

  • Acidic Conditions (pH < 4): Slower hydrolysis, but eventual cleavage to 2-furoic acid and 3-hydroxybenzaldehyde.[1][2]

  • Neutral Conditions: Relatively stable in solid state; slow hydrolysis in aqueous suspension.[1][2]

Oxidation (The Secondary Pathway)

The formyl group (-CHO) at the meta-position is susceptible to autoxidation, converting the aldehyde to a carboxylic acid (3-carboxyphenyl 2-furoate).[1][2] This reaction is accelerated by light and trace metal ions.[1][2]

Degradation Pathway Diagram

DegradationPathways Parent This compound (Parent) FuroicAcid 2-Furoic Acid (By-product) Parent->FuroicAcid Hydrolysis (pH > 8) Rapid Phenol 3-Hydroxybenzaldehyde (Leaving Group) Parent->Phenol Hydrolysis CarboxyDeriv 3-Carboxyphenyl 2-furoate (Oxidation Impurity) Parent->CarboxyDeriv Air Oxidation (Slow) Humic Polymers Humic Polymers Phenol->Humic Polymers Polymerization (Brown color)

Figure 1: Primary degradation pathways.[1] Red arrows indicate the critical hydrolytic instability in basic media.

Part 4: Experimental Protocols

HPLC Method for Stability Quantitation

To distinguish the parent from its degradation products (furoic acid and 3-hydroxybenzaldehyde), use a Reverse-Phase gradient method.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidifies to suppress furoic acid ionization, improving retention).[1]

  • Mobile Phase B: Acetonitrile.[1][2][8][9]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Aldehyde/Phenol).[1][2]

  • Retention Logic:

    • 2-Furoic Acid:[1][2] Elutes early (Polar).[1][2]

    • 3-Hydroxybenzaldehyde: Elutes middle.[1][2][10]

    • Parent Ester: Elutes late (Most non-polar).[1][2]

Forced Degradation Workflow

Perform this stress test to validate storage conditions.

StabilityWorkflow cluster_Conditions Stress Conditions (24 Hours) Start Start: 1 mM Stock in DMSO Acid 0.1 N HCl (Acid Hydrolysis) Start->Acid Base 0.1 N NaOH (Base Hydrolysis) Start->Base Oxid 3% H2O2 (Oxidation) Start->Oxid Control PBS pH 7.4 (Reference) Start->Control Analysis Quench & Analyze (HPLC-UV) Acid->Analysis Base->Analysis Oxid->Analysis Control->Analysis Result Calculate % Recovery Analysis->Result

Figure 2: Forced degradation workflow to determine storage requirements.

Part 5: Storage & Handling Recommendations

Based on the structural analysis, the following handling protocols are mandatory to maintain compound integrity (>98% purity).

ParameterRecommendationRationale
Temperature -20°C Slows spontaneous hydrolysis and oxidation.[1][2]
Atmosphere Argon/Nitrogen Displaces oxygen to prevent aldehyde oxidation.[1][2]
Container Amber Vial Furan rings can be photosensitive; amber glass blocks UV.[1][2]
Solution Stability < 24 Hours In aqueous buffers, prepare fresh. Do not store stock in protic solvents (MeOH/EtOH) for >1 week.[1][2]

References

  • Chemical Identity & Properties

    • This compound (CAS 332411-91-3).[1][2][3][6][7] Sigma-Aldrich Catalog.[1][2] Available at: [1][2]

  • Hydrolysis Mechanism of Furoates

    • M. N.[1] Khan, "Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid," Asian Journal of Chemistry, vol. 22, no. 5, 2010. Available at: [1][2]

  • Aldehyde Oxidation Stability

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2] (General reference for autoxidation of benzaldehydes).

  • Enterovirus Inhibitor Synthesis (Related Chemistry)

    • Pan, A., et al. "Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei," Molecules, 2020. (Describes synthesis using related furoate intermediates). Available at: [1][2]

Sources

Technical Whitepaper: Research Horizons of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl 2-furoate represents a high-value "mutual prodrug" scaffold in medicinal chemistry.[1][2] Structurally, it is an ester conjugate of 2-furoic acid and 3-hydroxybenzaldehyde (3-HBA) .[1][2] Its research potential lies in its dual functionality: the meta-aldehyde group serves as a versatile handle for Schiff base derivatization (creating novel ligands), while the ester linkage offers a biodegradable release mechanism for two distinct bioactive moieties.[1]

This guide outlines the synthesis, chemical reactivity, and specific therapeutic applications of this molecule, positioning it as a candidate for antimicrobial drug design , vasculoprotective therapy , and bioinorganic ligand synthesis .[1]

Part 1: Molecular Architecture & Synthetic Protocols[1]

Structural Analysis

The molecule consists of two pharmacophores linked by an ester bond:[1]

  • The Furoate Moiety (Head): A five-membered heterocyclic ring known for its bactericidal and anti-inflammatory properties (analogous to Mometasone furoate or Diloxanide furoate).[2]

  • The 3-Formylphenyl Moiety (Tail): A phenolic aldehyde.[1][2] Upon hydrolysis, it releases 3-HBA, a compound with documented vasculoprotective and antioxidant activity.[1]

Synthesis Protocol: Acylation Route

To ensure high purity and yield, we utilize a nucleophilic acyl substitution using 2-furoyl chloride.[1][2] This method is superior to Fischer esterification for this substrate due to the sensitivity of the aldehyde group.[2]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[1][3]

  • 2-Furoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxybenzaldehyde in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) dropwise. The solution may darken slightly due to phenoxide formation.[2]

  • Acylation: Add 2-furoyl chloride dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions at the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1][2]

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine)[1]

    • Saturated NaHCO₃ (to remove unreacted acid)[1]

    • Brine[1][4][5]

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane.

Visualization: Synthesis & Reactivity Flow

SynthesisFlow Start1 3-Hydroxybenzaldehyde (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate + TEA (Base) DCM, 0°C Start2 2-Furoyl Chloride (Electrophile) Start2->Intermediate Product This compound (Target Scaffold) Intermediate->Product - HCl Elimination

Figure 1: Synthetic pathway via nucleophilic acyl substitution. The base (TEA) acts as a scavenger for the HCl byproduct, driving the equilibrium forward.[1]

Part 2: Medicinal Chemistry Applications[1][4][6][7][8]

The "Mutual Prodrug" Hypothesis

The primary research application of this compound is as a mutual prodrug .[1][2] Unlike conventional prodrugs where a non-active "carrier" is used, this molecule releases two active drugs upon metabolic hydrolysis.[2]

  • Mechanism: Plasma esterases (e.g., butyrylcholinesterase) cleave the central ester bond.[1]

  • Therapeutic Synergy:

    • Fragment A (2-Furoic Acid): Acts as an antimicrobial or metabolic modulator.[2]

    • Fragment B (3-HBA): Acts as a scavenger for Reactive Oxygen Species (ROS) and protects vascular endothelium.[2]

Hypothetical Indication: This system is ideal for testing in Complicated Skin and Soft Tissue Infections (cSSTI) where bacterial load (treated by Furoate) and tissue inflammation/oxidative stress (treated by 3-HBA) are co-morbidities.[1][2]

Visualization: Metabolic Activation Pathway[2]

MetabolicPathway cluster_metabolites Active Metabolites Prodrug This compound (Lipophilic Transport Form) Enzyme Plasma Esterases (Hydrolysis) Prodrug->Enzyme Furoic 2-Furoic Acid (Bactericidal / Anti-inflammatory) Enzyme->Furoic Cleavage HBA 3-Hydroxybenzaldehyde (Vasculoprotective / Antioxidant) Enzyme->HBA Cleavage

Figure 2: Metabolic activation pathway.[1][2] The lipophilic ester crosses cell membranes before enzymatic cleavage releases the polar, active pharmacophores.[1]

Part 3: Bioinorganic & Chemosensor Applications[1][2]

Schiff Base Ligand Design

The aldehyde group at the meta position is chemically distinct from the ester linkage.[2] It remains reactive, allowing researchers to condense this molecule with primary amines to form Schiff Bases (Imines) .[2]

Research Utility:

  • Metallodrugs: The resulting imines can coordinate with transition metals (Cu, Zn, Pt) to form complexes with enhanced anticancer potency.[1]

  • Fluorescent Sensors: If condensed with a fluorophore amine (e.g., naphthylamine), the molecule becomes a turn-on sensor for esterase activity.[1]

Protocol: Schiff Base Condensation

  • Dissolve this compound (1 mmol) in Ethanol.

  • Add primary amine (e.g., 4-aminophenol or ethylenediamine) (1 mmol).[1][2]

  • Add catalytic Glacial Acetic Acid (2-3 drops).[1][2]

  • Reflux for 3 hours. The product precipitates upon cooling.[2]

Part 4: Biological Evaluation Framework

To validate the utility of this compound, the following assays are mandatory.

Stability & Hydrolysis Kinetics

Rationale: Determines the half-life of the prodrug in physiological media.[1][2]

  • Medium: Simulated Gastric Fluid (pH 1.2), PBS (pH 7.4), and Human Plasma.[1]

  • Method: HPLC-UV.[1][2]

  • Expectation: Stable at pH 1.2 (allowing oral delivery), rapid hydrolysis in Plasma (releasing active agents).[1]

Antimicrobial Screening (MIC Assay)

Rationale: Verify if the furoate moiety retains activity or if the prodrug itself has intrinsic activity.[2]

  • Method: Broth Microdilution (CLSI Standards).[2]

  • Target Strains: S. aureus (Gram+), E. coli (Gram-).[1][2]

Data Reporting Template:

CompoundOrganismMIC (µg/mL)Mechanism
This compoundS. aureus[To be determined]Membrane disruption (Lipophilic)
2-Furoic Acid (Control)S. aureus>128Weak acid stress
Ciprofloxacin (Std)S. aureus0.5DNA Gyrase inhibition

References

  • PubChem. (2025).[2][6] 3-Formylphenyl acetate (Structural Analog Data).[1][2] National Library of Medicine.[2] [Link][1]

  • Royal Society of Chemistry. (2021).[2] Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[2][7][Link]

Sources

Introduction: The Furoate Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Furoate Advantage: Structural Optimization of Pharmacokinetics and Receptor Kinetics in Drug Design

In the landscape of medicinal chemistry, the furoate moiety (an ester of 2-furoic acid) serves as a critical tool for optimizing the physicochemical properties of bioactive molecules. Unlike simple aliphatic esters (e.g., acetates or propionates), the furoate group introduces a heteroaromatic furan ring that confers unique lipophilic, steric, and electronic characteristics.

This guide analyzes the biological activity of furoate-containing compounds, distinguishing between two distinct mechanistic roles:

  • The Pharmacophore Enhancer: Where the furoate moiety remains intact to drive receptor affinity (e.g., Fluticasone Furoate).

  • The Prodrug Carrier: Where the furoate serves as a lipophilic vehicle that is hydrolyzed to release the active parent drug (e.g., Diloxanide Furoate).[1]

The Pharmacophore: Structural Basis of High-Affinity Corticosteroids

The most sophisticated application of the furoate moiety is found in "soft" corticosteroids designed for inhalation or topical use. Here, the ester is not merely a leaving group; it is integral to the drug-receptor interaction.

Case Study: Fluticasone Furoate (FF) vs. Fluticasone Propionate (FP)

While both FF and FP share the same androstane backbone, the substitution of the 17


-propionate with a 17

-furoate ester fundamentally alters the pharmacodynamics.
  • The "Lock-in" Mechanism: Crystallographic data reveals that the 17

    
    -furoate group occupies the lipophilic 17
    
    
    
    -pocket of the Glucocorticoid Receptor (GR) more completely than the propionate group. The furan ring engages in specific hydrophobic interactions with residues Met560, Leu563, Met639, and Met646 .[2]
  • Kinetic Discrimination: The furoate ester introduces a rotational energy barrier (approx. 10–13 kcal/mol) that restricts the flexibility of the side chain once bound. This results in a "fast association / slow dissociation" profile.[3]

    • Association: The lipophilicity of the furoate facilitates rapid membrane crossing and receptor encounter.

    • Dissociation: Once bound, the steric bulk and hydrophobic "velcro" of the furan ring prevent the drug from easily exiting the ligand-binding domain (LBD).

Table 1: Comparative Kinetics of Furoate vs. Propionate Corticosteroids

Compound17

-Ester
Relative Receptor Affinity (RRA)*Dissociation Half-life (

)
Clinical Dosing
Fluticasone Furoate Furoate (Heteroaromatic)~2989> 24 HoursOnce Daily (QD)
Mometasone Furoate Furoate (Heteroaromatic)~2244~ 20 HoursOnce Daily (QD)
Fluticasone Propionate Propionate (Aliphatic)~1775~ 10 HoursTwice Daily (BID)
Dexamethasone None (Reference)100< 4 HoursVaries

*RRA values relative to Dexamethasone (100). Data synthesized from human lung tissue binding studies.

Visualization: The "Slow Off-Rate" Mechanism

The following diagram illustrates the kinetic advantage of the furoate moiety in nuclear receptor signaling.

FuroateMechanism Drug Fluticasone Furoate Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Passive Diffusion (High Lipophilicity) GR_Inactive Inactive GR (Chaperone Bound) Membrane->GR_Inactive Intracellular Accumulation Cytoplasm Cytoplasm Complex Drug-GR Complex (Furoate Locked) GR_Inactive->Complex Fast Association (Displaces Chaperones) Complex->Complex Slow Dissociation (Furoate Anchor) Nucleus Nucleus Complex->Nucleus Translocation DNA GRE Binding & Transcriptional Repression Nucleus->DNA Gene Modulation

Figure 1: The kinetic pathway of Fluticasone Furoate. The "Slow Dissociation" loop (dashed red) represents the high retention time in the receptor pocket due to the furoate moiety.

The Prodrug: Furoate as a Lipophilic Carrier

In contrast to corticosteroids, Diloxanide Furoate utilizes the ester solely to modify solubility and absorption.

  • Mechanism: Diloxanide itself is the active amoebicide but is rapidly absorbed in the upper gut, limiting its efficacy against luminal parasites in the colon. Esterification with furoic acid significantly increases lipophilicity (LogP), reducing premature absorption.

  • Activation: Upon reaching the intestinal lumen, bacterial or mucosal esterases hydrolyze the compound.

    • Result: High local concentrations of active Diloxanide in the colon (the site of infection) and systemic excretion of the harmless furoic acid by-product.

Experimental Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

To validate the activity of a novel furoate-containing steroid, one must determine its Relative Receptor Affinity (RRA).[3] The following protocol is a self-validating system using a radiolabeled competitor.

Objective: Determine the


 and 

of a Test Furoate Compound (TFC) against

-Dexamethasone.
Reagents & Preparation
  • Source: Cytosolic fraction from HeLa or A549 cells (high GR expression).

  • Tracer:

    
    -Dexamethasone (Specific Activity ~40–80 Ci/mmol).
    
  • Buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% Glycerol, 1mM DTT, 20mM Sodium Molybdate (Molybdate is critical to stabilize the receptor in the non-DNA-binding state).

Step-by-Step Workflow
  • Stripping: Treat cytosol with dextran-coated charcoal (DCC) to remove endogenous steroids. Centrifuge and collect supernatant.

  • Incubation Setup:

    • Total Binding: Cytosol +

      
      -Dex + Vehicle (DMSO).
      
    • Non-Specific Binding (NSB): Cytosol +

      
      -Dex + 500-fold excess unlabeled Dexamethasone.
      
    • Test Wells: Cytosol +

      
      -Dex + TFC (Concentration range 
      
      
      
      to
      
      
      ).
  • Equilibration: Incubate at 4°C for 18 hours. (Note: Furoates require long incubation to reach equilibrium due to slow kinetics).

  • Separation: Add cold DCC suspension to adsorb unbound ligand. Vortex and centrifuge at 2000g for 10 min.

  • Quantification: Aliquot supernatant into scintillation fluid and count (LSC).

Data Analysis (Self-Validation)
  • Calculate Specific Binding :

    
    .
    
  • Plot % Specific Binding vs. Log[Concentration].

  • Validity Check: The Hill Slope should be approximately -1.0. If significantly shallower, suspect negative cooperativity or non-equilibrium conditions (common with furoates if incubation is too short).

BindingAssay cluster_incubation 3. Competitive Incubation (18h @ 4°C) Step1 1. Prepare Cytosol (HeLa/A549 Cells) Step2 2. Strip Endogenous Steroids (Dextran-Coated Charcoal) Step1->Step2 TubeA Total Binding ([3H]-Dex + DMSO) Step2->TubeA TubeB Non-Specific Binding ([3H]-Dex + Cold Excess) Step2->TubeB TubeC Test Compound ([3H]-Dex + Furoate TFC) Step2->TubeC Step4 4. Separation (Adsorb Unbound with Charcoal) TubeA->Step4 TubeB->Step4 TubeC->Step4 Step5 5. Scintillation Counting (Supernatant) Step4->Step5 Step6 6. Calculate IC50 & Ki Step5->Step6

Figure 2: Workflow for the GR Competitive Binding Assay. Critical control points are the NSB determination and the long equilibration time for furoate esters.

Safety and Toxicology: The Furan vs. Furoate Distinction

A critical distinction in drug development is the safety profile of the furoate ester versus the furan ring itself.

  • Furan Toxicity: Free furan is a known hepatotoxin and carcinogen (Group 2B), primarily activated by CYP2E1 to reactive cis-2-butene-1,4-dial.

  • Furoate Safety: The 2-furoate ester moiety does not share this toxicity profile.

    • Metabolism: In vivo, furoate esters are generally hydrolyzed to furoic acid .

    • Elimination: Furoic acid is either excreted unchanged or conjugated with glycine to form furoylglycine (analogous to hippuric acid formation from benzoic acid). It does not typically undergo the ring-opening oxidation required for furan toxicity.

    • Clinical Evidence: Long-term safety data from Fluticasone Furoate and Mometasone Furoate usage in asthma/COPD patients confirms the lack of genotoxicity associated with the ester moiety.

References

  • GlaxoSmithKline. (2008). In vitro characterization of the novel inhaled glucocorticoid fluticasone furoate.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9854462, Fluticasone furoate. PubChem. Link

  • Biggadike, K., et al. (2008). X-ray crystal structure of the human glucocorticoid receptor bound to the novel agonist fluticasone furoate. Journal of Medicinal Chemistry. Link

  • World Health Organization. (2023). Diloxanide furoate: Model List of Essential Medicines. WHO.[4] Link

  • Thermo Fisher Scientific. (2023). Nuclear Receptor Assay Protocols: Glucocorticoid Receptor.[5] Thermo Fisher. Link

Sources

Technical Reference: Spectroscopic Profiling of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Formylphenyl 2-furoate CAS Registry Number: 332411-91-3 Molecular Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of this compound, a heteroaromatic ester derivative. The compound serves as a valuable intermediate in the synthesis of bioactive heterocycles and functionalized polymers. The data presented herein synthesizes high-fidelity structural assignments for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), designed to assist analytical chemists and synthetic researchers in product verification and purity assessment.[3]

Synthesis & Structural Context

To understand the spectroscopic signature, one must first understand the structural assembly.[3] The compound is an ester formed via the nucleophilic acyl substitution of 3-hydroxybenzaldehyde with 2-furoyl chloride (or 2-furoic acid).

Synthesis Workflow

The following diagram illustrates the standard Schotten-Baumann or base-catalyzed esterification pathway used to generate the analyte.

SynthesisPathway Reagent1 3-Hydroxybenzaldehyde (Nucleophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Attack Reagent2 2-Furoyl Chloride (Electrophile) Reagent2->Intermediate Base Base Catalyst (Et3N or Pyridine) Base->Intermediate Proton Scavenging Product This compound (Target Ester) Intermediate->Product Elimination Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Synthetic pathway for this compound via acyl substitution.

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum of this compound is dominated by two distinct carbonyl stretches and the characteristic heteroaromatic vibrations of the furan ring.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Notes
C-H (Aldehyde) 2830 & 2730WeakFermi doublet characteristic of aldehydes.
C=O[3] (Ester) 1735 – 1745StrongElectron-withdrawing phenyl group shifts this higher than alkyl esters.
C=O[3] (Aldehyde) 1695 – 1705StrongConjugated with the benzene ring.[3]
C=C (Aromatic) 1580 – 1600MediumSkeletal vibrations of benzene and furan rings.[3]
C=C (Furan) 1470 – 1480MediumCharacteristic furan ring breathing mode.[3]
C-O (Ester) 1260 – 1290StrongC-O-C asymmetric stretch.[3]
C-H (Furan) 3120 – 3150WeakHeteroaromatic C-H stretch (typically >3000 cm⁻¹).[3]

Diagnostic Tip: The presence of two carbonyl peaks (Ester ~1740 and Aldehyde ~1700) combined with the aldehyde C-H Fermi doublet is the primary fingerprint for this molecule.

Mass Spectrometry (EI-MS)

The fragmentation pattern under Electron Ionization (70 eV) is dictated by the stability of the furoyl cation and the phenolic radical cation.

Key Ions:

  • m/z 216 (M⁺): Molecular ion.

  • m/z 95 (Base Peak): Furoyl cation [C₅H₃O₂]⁺. This is the most stable fragment, formed by cleavage of the ester bond.[3]

  • m/z 121/122: 3-Formylphenoxy radical/cation.[2]

  • m/z 39: Cyclopropenyl cation (typical furan decomposition).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 216 Cleavage Ester Bond Cleavage M_Ion->Cleavage Frag_Furoyl Furoyl Cation m/z 95 (Base Peak) Cleavage->Frag_Furoyl Alpha Cleavage Frag_Phenoxy 3-Formylphenoxy Radical m/z 121 Cleavage->Frag_Phenoxy Frag_CO Decarbonylation (-CO) m/z 67 Frag_Furoyl->Frag_CO Loss of CO

Figure 2: Primary fragmentation pathway in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)
1H NMR (Proton NMR)

Solvent: CDCl₃ (7.26 ppm reference)

The proton spectrum exhibits three distinct regions: the deshielded aldehyde proton, the furan protons, and the disubstituted benzene ring pattern.[3]

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
-CHO 10.02Singlet (s)1H-Aldehyde proton; highly deshielded.[3]
Furan-H5 7.68dd1HJ≈1.7, 0.8Adjacent to Oxygen; most deshielded furan proton.[3]
Ar-H2' 7.78Narrow t/s1HJ≈2.0Isolated between ester and aldehyde (meta to both).[3]
Ar-H6' 7.75dt1HJ≈7.8, 1.2Ortho to CHO, Para to Ester.[3]
Ar-H5' 7.60t (approx)1HJ≈7.8Meta to both substituents.[3]
Ar-H4' 7.48ddd1HJ≈8.0, 2.0, 1.0Ortho to Ester, Para to CHO.[3]
Furan-H3 7.35dd1HJ≈3.5, 0.8Adjacent to Carbonyl.[3]
Furan-H4 6.60dd1HJ≈3.5, 1.7Furan ring "beta" proton; most shielded.[3]

Interpretation:

  • Furan Ring: The H3, H4, H5 pattern (dd, dd, dd) is characteristic.[3] H4 is significantly upfield (~6.6 ppm) compared to the others.

  • Benzene Ring: Look for the 1,3-disubstitution pattern. The proton at position 2 (between the two withdrawing groups) will be a narrow singlet/triplet appearing very downfield.

13C NMR (Carbon NMR)

Solvent: CDCl₃ (77.16 ppm reference)

Carbon TypeShift (δ ppm)Assignment
C=O (Aldehyde) 191.2Carbonyl carbon of the formyl group.[3]
C=O (Ester) 157.1Ester carbonyl attached to furan.[3]
Ar-C (Ipso-O) 151.0Benzene C3 (attached to Oxygen).[3]
Furan-C5 147.5Alpha carbon in furan (next to O).[3]
Furan-C2 144.0Ipso carbon in furan (attached to C=O).[3]
Ar-C (Ipso-CHO) 137.5Benzene C1 (attached to CHO).[3]
Ar-C (CH) 130.5Benzene C6 (Ortho to CHO).[3]
Ar-C (CH) 130.2Benzene C5 (Meta).[3]
Ar-C (CH) 127.5Benzene C4 (Para to CHO).[3]
Ar-C (CH) 122.0Benzene C2 (Between substituents).[3]
Furan-C3 119.5Beta carbon in furan (next to C=O).[3]
Furan-C4 112.4Beta carbon in furan (far from C=O).[3]

Experimental Protocols

Sample Preparation for Spectroscopy

To ensure data integrity (Trustworthiness), the following purification protocol is recommended before spectral acquisition:

  • Dissolution: Dissolve 50 mg of crude product in 2 mL of Ethyl Acetate.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., triethylamine hydrochloride).

  • Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent peaks (e.g., EtOAc at 2.05 ppm/4.12 ppm in H-NMR) that can obscure the aliphatic region.

  • NMR Solvent: Use CDCl₃ neutralized with K₂CO₃ or Ag foil if the compound is acid-sensitive (though this compound is generally stable).

Quality Control Criteria
  • HPLC Purity: >98% (Area %) at 254 nm.

  • H-NMR Check: No visible peaks for 3-hydroxybenzaldehyde (starting material) at 9.90 ppm (distinct from product aldehyde at 10.02 ppm) or phenol -OH broad singlet.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 332411-91-3).[2]

  • Combi-Blocks. Safety Data Sheet & Structure: this compound.[1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Furoate and Benzaldehyde moiety shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] 7th Ed. John Wiley & Sons. (Authoritative grounding for fragmentation and chemical shift prediction).

Sources

Technical Guide: Hazards and Safety Profile of 3-Formylphenyl 2-furoate

[1][2]

Part 1: Executive Summary & Chemical Identity[2]

3-Formylphenyl 2-furoate is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical libraries and agrochemicals.[1][2] Structurally, it is an ester formed between 3-hydroxybenzaldehyde and 2-furoic acid .[1][2]

Due to its status as a research chemical, comprehensive toxicological data is limited.[2] However, a rigorous analysis of its functional groups (aldehyde, furan, ester) and metabolic hydrolysis products dictates a safety profile characterized by acute irritation (Skin/Eye/Respiratory) and potential sensitization .[2] This guide synthesizes predicted hazards with established protocols for handling reactive aldehydes and furan derivatives.[2]

Physicochemical Identification[2][3][4][5][6][7]
PropertySpecification
CAS Number 332411-91-3
IUPAC Name (3-Formylphenyl) furan-2-carboxylate
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[1][2]
SMILES C1=COC(=C1)C(=O)OC2=CC=CC(=C2)C=O[1][2][3]
Purity Grade Typically ≥95% (HPLC) for research applications

Part 2: Hazard Identification (GHS Classification)[2][3]

Note: In the absence of compound-specific in vivo data, the following classifications are derived from Structure-Activity Relationships (SAR) and the toxicology of the hydrolysis metabolites (3-hydroxybenzaldehyde and 2-furoic acid).

Signal Word: WARNING

Hazard Statements (Predicted)
  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

  • H317: May cause an allergic skin reaction (Aldehyde moiety alert).[2][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Part 3: Toxicological & Mechanistic Insight[2]

To understand the safety profile of this compound, one must analyze its metabolic fate and functional group reactivity.[1][2]

Metabolic Hydrolysis Pathway

Upon ingestion or absorption, cellular esterases (e.g., carboxylesterases) will rapidly hydrolyze the central ester bond.[2] This releases two distinct bioactive fragments:[2]

  • Fragment A: 3-Hydroxybenzaldehyde (CAS 100-83-4): A known irritant.[1][2] The aldehyde group is electrophilic and can form Schiff bases with amine residues on proteins, leading to potential contact dermatitis or sensitization.[2]

  • Fragment B: 2-Furoic Acid (CAS 88-14-2): A heterocyclic acid.[1][2] While less toxic than furan itself, furoates can exhibit bactericidal properties and moderate toxicity.[2]

Structural Alerts
  • Aldehyde Functionality: Aldehydes are prone to auto-oxidation in air, forming the corresponding carboxylic acid (3-carboxyphenyl 2-furoate).[1][2] This oxidation can increase acidity and change the solubility profile.

  • Furan Ring: While the 2-furoate ester is relatively stable, the furan ring is a structural alert for potential oxidative metabolism (cytochrome P450 activation), though this is more critical in chronic exposure scenarios than acute handling.[2]

Visualization: Metabolic & Reactivity Pathways

The following diagram maps the degradation and reactivity logic that dictates the safety protocols.

MetabolicPathwaysParentThis compound(Lipophilic Parent)EsteraseEsterase Hydrolysis(In vivo / Basic pH)Parent->Esterase Enzymatic CleavageOxidationAir Oxidation(Storage Hazard)Parent->Oxidation O2 ExposureMetabolite13-Hydroxybenzaldehyde(Irritant / Sensitizer)Esterase->Metabolite1Metabolite22-Furoic Acid(Weak Acid / Irritant)Esterase->Metabolite2SchiffBaseSchiff Base Formation(Protein Binding/Allergy)Metabolite1->SchiffBase -NH2 ReactionAcidProduct3-Carboxyphenyl 2-furoate(Degradation Product)Oxidation->AcidProduct

Caption: Figure 1. Metabolic hydrolysis and environmental degradation pathways driving hazard classification.

Part 4: Safe Handling & Storage Protocols

Experimental Workflow

The primary risks during synthesis or handling are inhalation of dust and chemical degradation due to improper storage.[2]

1. Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .[2]

  • Ventilation: Ensure face velocity is ≥ 100 fpm (0.5 m/s).

  • Static Control: Use anti-static weighing boats, as organic powders can accumulate static charge, leading to dispersion.[2]

2. Personal Protective Equipment (PPE)[2]
  • Gloves: Nitrile rubber (min thickness 0.11 mm).[2] Double gloving is recommended if dissolving in penetrating solvents like DMSO or DCM.[2]

  • Eye Protection: Chemical safety goggles.[2] Face shields are required if reaction scaling exceeds 5g.[2]

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.[2]

3. Storage & Stability (Critical)
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2] The aldehyde group is sensitive to aerobic oxidation.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[2]

  • Incompatibilities: Strong Oxidizing Agents (reacts with aldehyde/furan), Strong Bases (hydrolyzes ester).[2]

Visualization: Safe Handling Decision Tree

SafetyWorkflowStartHandling this compoundStateCheckIs compound solid/powder?Start->StateCheckSolidHandlingUse Fume HoodAnti-static toolsStateCheck->SolidHandling YesSolutionHandlingGlove Compatibility Check(DMSO/DMF = Double Nitrile)StateCheck->SolutionHandling No (Dissolved)StorageStorage Protocol:1. Flush with N2/Ar2. Seal with Parafilm3. Store at 4°CSolidHandling->StorageSolutionHandling->StorageWasteDisposal:Organic Waste Stream(Do not drain)Storage->Waste End of Life

Caption: Figure 2. Decision matrix for safe handling and storage to prevent exposure and degradation.

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Flush eyes with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention (Aldehydes can cause corneal damage).[2]
Skin Contact Wash with soap and water.[1] Remove contaminated clothing. Monitor for redness (sensitization).[2]
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen.[2]
Spill Cleanup Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a damp tissue to avoid dust generation.[1] Place in a sealed container.
Fire Use Carbon Dioxide (CO2), Dry Chemical, or Foam.[1] Avoid water jet which may spread burning material.

References

  • Sigma-Aldrich (Merck). this compound Product Page (CAS 332411-91-3).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: this compound (Analogous Data).[2] National Library of Medicine.[2] Retrieved from [2]

  • ChemicalBook. this compound Properties and Supplier Data. Retrieved from [2]

  • ECHA (European Chemicals Agency). Registration Dossier: 3-Hydroxybenzaldehyde (Hydrolysis Product).[2] Retrieved from [2]

  • MolCore. Product Safety Summary: this compound.[2] Retrieved from [2]

Methodological & Application

Synthesis of 3-Formylphenyl 2-furoate from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of 3-Formylphenyl 2-furoate represents a classic but critical transformation in medicinal chemistry: the selective functionalization of a phenol in the presence of a reactive aldehyde. This compound serves as a valuable intermediate for constructing complex Schiff bases and hydrazones, scaffolds frequently screened for antimicrobial, anti-inflammatory, and anticancer activity.

This guide moves beyond generic textbook procedures. It provides an optimized, scalable protocol using the Nucleophilic Acyl Substitution pathway via an acid chloride. This method is selected over carbodiimide coupling (DCC/EDC) to maximize atom economy and simplify purification, ensuring the aldehyde moiety remains intact without protection.

Retrosynthetic Analysis & Reaction Design

To synthesize this compound, we disconnect the ester linkage. The most robust forward synthesis involves the reaction of 3-hydroxybenzaldehyde (nucleophile) with 2-furoyl chloride (electrophile) in the presence of a non-nucleophilic base.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine) deprotonates the phenol (or scavenges the HCl formed), facilitating the attack on the highly electrophilic carbonyl of the furoyl chloride.

ReactionScheme Reactant1 3-Hydroxybenzaldehyde (C7H6O2) Reagent Et3N / DMAP (cat.) DCM, 0°C to RT Reactant1->Reagent Reactant2 2-Furoyl Chloride (C5H3ClO2) Reactant2->Reagent Product This compound (Target Ester) Reagent->Product Byproduct Et3N·HCl Reagent->Byproduct

Figure 1: Reaction scheme for the esterification of 3-hydroxybenzaldehyde.

Critical Design Considerations (The "Why")
  • Solvent Selection (Dichloromethane vs. THF): Dichloromethane (DCM) is preferred because the hydrochloride salt of triethylamine (

    
    ) is soluble in DCM, keeping the reaction homogeneous (or easily stirrable slurry) and allowing for easy aqueous workup.
    
  • Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is included at catalytic loads (5-10 mol%). Phenols are less nucleophilic than aliphatic alcohols. DMAP forms a highly reactive

    
    -acylpyridinium intermediate, accelerating the reaction significantly and suppressing side reactions.
    
  • Temperature Control (

    
    ):  The reaction is exothermic.[1] Starting at 
    
    
    
    prevents the "runaway" hydrolysis of the acid chloride by trace moisture and minimizes thermal degradation of the aldehyde.

Experimental Protocol

Materials & Reagents[2][3]
ComponentRoleEq.MW ( g/mol )Notes
3-Hydroxybenzaldehyde Substrate1.0122.12Hygroscopic; dry under vacuum if old.[2]
2-Furoyl Chloride Reagent1.1130.53Lachrymator; check quality (clear liquid).
Triethylamine (

)
Base1.5101.19Must be dry/distilled.
DMAP Catalyst0.1122.17Accelerates rate.
DCM (

)
Solvent--Anhydrous preferred.
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add 3-Hydroxybenzaldehyde (10 mmol, 1.22 g) and DMAP (1 mmol, 0.12 g).

  • Dissolve in anhydrous DCM (50 mL).

  • Add Triethylamine (15 mmol, 2.1 mL) via syringe. The solution may darken slightly; this is normal for phenolate formation.

Step 2: Acylation

  • Cool the reaction mixture to

    
      using an ice-water bath.
    
  • Dilute 2-Furoyl Chloride (11 mmol, 1.08 mL) in 5 mL of DCM to prevent localized heating.

  • Add the acid chloride solution dropwise over 10-15 minutes.

    • Observation: A white precipitate (

      
      ) may begin to form.
      
  • Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) .

  • Stir for 3–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

Step 3: Workup (The "Self-Validating" Purification)

  • Quench: Add water (20 mL) to hydrolysis unreacted acid chloride. Stir vigorously for 10 mins.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[3][4]

  • Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Removes Et3N and DMAP. (Crucial for purity).

  • Base Wash: Wash organic layer with Sat.

    
      (2 x 20 mL).
    
    • Purpose: Removes 2-furoic acid formed by hydrolysis.

  • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the crude solid/oil.

WorkupFlow Reaction Reaction Mixture (DCM + Product + Salts) Quench Add Water (Hydrolyze excess Acid Chloride) Reaction->Quench SepFunnel Separatory Funnel Quench->SepFunnel AcidWash Wash 1M HCl (Removes Et3N, DMAP) SepFunnel->AcidWash Organic Layer BaseWash Wash Sat. NaHCO3 (Removes Furoic Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Crude Crude Product Dry->Crude

Figure 2: Workup protocol designed to chemically remove all reagents.

Purification
  • The crude product is typically a solid.

  • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) or a mixture of Hexane/EtOAc. Cool slowly to

    
    .
    
  • Flash Chromatography: If oil persists, use Silica Gel (Hexane:EtOAc 8:2 to 7:3).

Characterization & Quality Control

To validate the synthesis, look for these specific spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • Aldehyde (-CHO): Singlet at

    
     9.9–10.1 ppm. (Confirm oxidation state).
    
  • Furan Ring:

    • 
       7.6–7.7 ppm (d, 1H, C5-H).
      
    • 
       7.3–7.4 ppm (d, 1H, C3-H).
      
    • 
       6.5–6.6 ppm (dd, 1H, C4-H).
      
  • Benzene Ring: Multiplets at

    
     7.4–7.9 ppm. Note the downfield shift of the protons ortho to the ester compared to the starting phenol.
    
Infrared Spectroscopy (FT-IR)
  • Ester C=O: Sharp, strong band at 1730–1750

    
     .
    
  • Aldehyde C=O: Strong band at 1690–1710

    
     .
    
  • Absence of OH: No broad stretch at 3200–3500

    
     (confirms full conversion).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure DCM and glassware are anhydrous. Increase Acid Chloride to 1.2 eq.
Starting Material Remains Low NucleophilicityIncrease DMAP to 20 mol%. Allow reaction to run overnight.
Side Products (Acetal) Reaction with AlcoholDo NOT use Ethanol/Methanol as solvent. Use only aprotic solvents (DCM, THF).
Dark Color Phenol OxidationPurge thoroughly with

before adding base.

Safety & Hazards

  • 2-Furoyl Chloride: Corrosive and lachrymator. Handle ONLY in a fume hood. Reacts violently with water.

  • 3-Hydroxybenzaldehyde: Irritant. Avoid dust inhalation.

  • DCM: Volatile organic solvent. Potential carcinogen.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • DMAP Catalysis: Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link

  • General Phenolic Ester Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Authoritative source for standard organic protocols).
  • Properties of Furoic Acid Derivatives: PubChem Compound Summary for 2-Furoic Acid and derivatives. National Library of Medicine. Link

Sources

Application Note: Selective Esterification of 3-Formylphenol with 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

This application note details the protocol for the synthesis of 3-formylphenyl furan-2-carboxylate via the esterification of 3-formylphenol (3-hydroxybenzaldehyde) with 2-furoyl chloride.

This transformation is a critical intermediate step in medicinal chemistry, particularly in the development of:

  • Schiff Base Ligands: The pendant aldehyde group serves as a reactive handle for condensation with amines to form imines (Schiff bases), widely explored for antimicrobial and anticancer properties.

  • Liquid Crystals: Furan-carboxylate cores are often utilized in mesogenic units due to their planarity and polarizability.

  • Pharmacophores: Furan rings are bioisosteres for benzene and are prevalent in various FDA-approved therapeutics (e.g., Ranitidine, Furosemide).

Chemical Transformation

The reaction utilizes a modified Schotten-Baumann esterification under anhydrous conditions. Unlike the classic biphasic aqueous method, this protocol employs an organic base (Triethylamine) in Dichloromethane (DCM) to minimize hydrolysis of the highly reactive 2-furoyl chloride and prevent side reactions involving the aldehyde functionality.

Reaction Design & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The phenolic hydroxyl group, activated by the base, attacks the carbonyl carbon of the acid chloride.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants 3-Formylphenol + 2-Furoyl Chloride Activation Activation Base deprotonates Phenol (Ar-OH → Ar-O⁻) Reactants->Activation + Et3N Intermediate Tetrahedral Intermediate Nucleophilic Attack on C=O Activation->Intermediate Attack Elimination Elimination Chloride (Cl⁻) departs C=O bond reforms Intermediate->Elimination Collapse Product Product 3-Formylphenyl furan-2-carboxylate Elimination->Product - Et3N·HCl

Figure 1: Mechanistic flow of the base-promoted esterification.[2] The base (Et3N) acts as both a nucleophilic catalyst and an HCl scavenger.

Experimental Protocol

Materials & Reagents[3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[3][4][5]RoleCritical Attribute
3-Hydroxybenzaldehyde 122.121.0NucleophileDry, pale yellow solid
2-Furoyl Chloride 130.531.1ElectrophileMoisture Sensitive , lachrymator
Triethylamine (Et3N) 101.191.2BaseAnhydrous
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (prevent hydrolysis)
0.1M HCl -WashQuenchRemoval of residual amine
Sat.[6] NaHCO3 -WashNeutralizationRemoval of residual acid
Step-by-Step Procedure

Safety Note: 2-Furoyl chloride is corrosive and a lachrymator. Perform all additions in a fume hood.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add 3-hydroxybenzaldehyde (1.0 equiv, e.g., 1.22 g, 10 mmol) to the flask. Dissolve in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL, 12 mmol) via syringe. The solution may darken slightly due to phenoxide formation.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Electrophile Addition: Add 2-furoyl chloride (1.1 equiv, 1.08 mL, 11 mmol) dropwise over 15 minutes.

    • Why? Dropwise addition controls the exotherm and prevents localized concentration hotspots that could lead to double-acylation or side reactions.

  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to stir at Room Temperature (RT) for 3–4 hours.

    • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). Product will appear less polar (higher

      
      ) than the starting phenol.
      
  • Quench & Workup:

    • Dilute reaction mixture with 50 mL DCM.

    • Wash organic layer with 0.1M HCl (2 x 30 mL) to remove excess Et3N and triethylamine hydrochloride salts.

    • Wash with Sat. NaHCO3 (2 x 30 mL) to remove any hydrolyzed furoic acid.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Workflow Visualization

Workflow Setup 1. Setup Dry DCM, N2 atm, 0°C AddBase 2. Activation Add Et3N + Phenol Setup->AddBase AddAcidCl 3. Addition Add Furoyl Chloride (Dropwise) AddBase->AddAcidCl Reaction 4. Reaction Warm to RT, Stir 3h AddAcidCl->Reaction WashAcid 5. Acid Wash 0.1M HCl (Removes Amine) Reaction->WashAcid Complete (TLC) WashBase 6. Base Wash NaHCO3 (Removes Acid) WashAcid->WashBase Isolate 7. Isolation Dry, Filter, Evaporate WashBase->Isolate

Figure 2: Operational workflow for the synthesis, highlighting the critical wash steps for purification.

Characterization & Validation

To validate the synthesis without external standards, rely on the specific spectroscopic shifts described below.

Proton NMR ( -NMR, 400 MHz, )

The disappearance of the broad singlet phenolic -OH (~5.0–6.0 ppm) and the appearance of furan resonances are the primary indicators of success.

Shift (

ppm)
MultiplicityIntegrationAssignment
9.98 Singlet (s)1HAldehyde (-CHO)
7.70 - 7.80 Multiplet (m)2HAromatic (Phenylene)
7.66 Doublet (d)1HFuran C5-H
7.40 - 7.50 Multiplet (m)2HAromatic (Phenylene)
7.35 Doublet (d)1HFuran C3-H
6.60 Doublet of Doublets1HFuran C4-H
Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: Strong stretch, Ester C=O (New peak, diagnostic of product).

  • 1700 cm⁻¹: Strong stretch, Aldehyde C=O (Retained from starting material).

  • 3100-3400 cm⁻¹: Absence of broad O-H stretch (Confirms consumption of phenol).

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep 2-furoyl chloride bottle sealed under inert gas.
Dark Product Oxidation of AldehydePurge reaction thoroughly with

; avoid prolonged exposure to air/light.[3]
Residual Starting Material Incomplete ReactionCheck Et3N quality (it can absorb water). Add 0.1 equiv DMAP (4-Dimethylaminopyridine) as a catalyst to accelerate the reaction.
Emulsion during Workup Density similarityAdd more DCM or a small amount of solid NaCl to break the emulsion.

References

  • Schotten, C. (1884).[7] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[7] (Foundational Schotten-Baumann chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (Standard reference for esterification protocols).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. (Review of coupling agents and mechanisms applicable to acyl chlorides).

  • PubChem. (n.d.).[3][6] "3-Hydroxybenzaldehyde". National Center for Biotechnology Information.[3] (Physical properties and safety data).

Sources

Application Note: Strategic Utilization of 3-Formylphenyl 2-furoate in Organic Synthesis

[1]

Strategic Overview

In the landscape of medicinal chemistry and materials science, 3-Formylphenyl 2-furoate represents a high-value bifunctional building block.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups:

  • The Furoate Ester: A lipophilic pharmacophore that often enhances cell permeability and can act as a prodrug motif, masking the phenolic hydroxyl group.[1]

  • The Meta-Formyl Group: A versatile electrophilic handle ready for condensation reactions (Schiff base formation), oxidation, or reductive amination without disrupting the ester linkage.[1]

This Application Note provides a rigorous guide to synthesizing this intermediate and deploying it to generate libraries of bioactive heterocycles, specifically focusing on Schiff base derivatives which are documented to possess antimicrobial and antitumor properties.[1]

Synthesis Protocol: this compound

The synthesis relies on a chemoselective nucleophilic acyl substitution.[1] The challenge is ensuring the phenolic hydroxyl reacts with the furoyl chloride while preserving the aldehyde functionality and preventing hydrolysis.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Hydroxybenzaldehyde (Reagent Grade, >98%)

  • Reagent: 2-Furoyl chloride (Freshly distilled or high purity)[1]

  • Base: Triethylamine (Et

    
    N) or Pyridine (Anhydrous)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Work-up: 1M HCl, Saturated NaHCO

    
    , Brine, MgSO
    
    
Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (10.0 mmol, 1.22 g) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12.0 mmol, 1.67 mL) dropwise.[1] Note: The slight excess of base acts as an HCl scavenger.

  • Acylation: Add 2-Furoyl chloride (11.0 mmol, 1.08 mL) dropwise over 15 minutes. The solution may turn slightly yellow/orange.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by a less polar product (Rf ~0.6).

  • Quenching: Quench the reaction with water (20 mL).

  • Extraction & Wash:

    • Separate the organic layer.[1]

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine.[1]

    • Wash with Sat. NaHCO

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL).[1]

  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Expected Data Profile
ParameterValue / Characteristic
Yield 85–92%
Appearance White to Off-White Crystalline Solid
Melting Point 78–82°C (Typical for phenyl furoates)
IR (KBr) 1735 cm

(Ester C=O), 1695 cm

(Aldehyde C=O)

H NMR

10.0 (s, 1H, CHO), 8.2-6.5 (m, Ar-H & Furan-H)

Application: Synthesis of Bioactive Schiff Bases

The primary utility of this compound is as a precursor for Schiff bases (imines).[1] The electron-withdrawing nature of the ester at the meta position activates the aldehyde, facilitating rapid condensation with amines.[1]

Reaction Logic & Pathway

The following diagram illustrates the synthetic workflow, highlighting the divergence point where the aldehyde is selectively targeted.

SynthesisWorkflowcluster_0Core SynthesisStart3-HydroxybenzaldehydeIntermediateThis compound(Bifunctional Scaffold)Start->IntermediateEsterification(Et3N, DCM, 0°C)Reagent2-Furoyl ChlorideReagent->IntermediateProductASchiff Base Ligand(Antimicrobial)Intermediate->ProductAR-NH2(EtOH, Reflux)ProductBHydrazone Derivative(Antitumor)Intermediate->ProductBR-NH-NH2(MeOH, cat. AcOH)

Figure 1: Synthetic workflow transforming the phenol precursor into the bifunctional furoate intermediate, followed by divergent synthesis of bioactive imines.

Protocol: General Schiff Base Condensation

Objective: Derivatization of this compound with p-toluidine (representative primary amine).

  • Stoichiometry: Dissolve This compound (1.0 mmol) and 4-methylaniline (1.0 mmol) in absolute Ethanol (15 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanistic Insight: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the amine.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: TLC should show the disappearance of the aldehyde spot.[1]

  • Work-up: Cool the reaction mixture to room temperature. The Schiff base product often precipitates out.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1] Pour into ice-cold water (50 mL) to induce crystallization.

  • Yield: Expected yields range from 75–85%.[1][2]

Critical Control Points & Troubleshooting

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following control points must be observed.

IssueProbable CauseCorrective Action
Low Yield (Esterification) Hydrolysis of Furoyl ChlorideEnsure Furoyl Chloride is distilled/fresh. Use strictly anhydrous DCM.[1]
Impurity: Phenol remains Incomplete AcylationIncrease Et

N to 1.5 eq. Verify reaction pH is basic (>8).[1]
Schiff Base Hydrolysis Wet Solvents / Acidic workupUse absolute ethanol.[1] Avoid strong acid washes during Schiff base isolation; imines are acid-labile.[1]
Oiling out of Product Rapid coolingCool the reflux mixture slowly. Seed with a crystal if available.[1]

Mechanistic Insight: Why this Scaffold?

The selection of This compound is not arbitrary.[1] It exploits specific electronic effects:

  • Furan Ring: Acts as a bioisostere for phenyl rings but with different electronic distribution and hydrogen-bonding potential (via the oxygen), often improving binding affinity in enzyme pockets (e.g., urease inhibition).[1]

  • Ester Linkage: The ester bond is susceptible to esterases in vivo.[1] This allows the molecule to potentially act as a prodrug , releasing the active Schiff base moiety and furoic acid (a known bactericide) locally.[1]

  • Meta-Substitution: Placing the formyl group meta to the ester prevents steric hindrance during the condensation reaction, unlike ortho substitution which might impede imine formation.[1]

MechanismAldehydeAldehyde Carbonyl(Electrophile)IntermediateCarbinolamine(Unstable)Aldehyde->IntermediateNucleophilic AttackAminePrimary Amine(Nucleophile)Amine->IntermediateImineSchiff Base(C=N Bond)Intermediate->ImineDehydration(-H2O)WaterH2O(Leaving Group)Intermediate->Water

Figure 2: Mechanism of Schiff base formation.[1] The furoate ester (not shown) remains spectator during this transformation but influences the electronic density of the aromatic ring.[1]

References

The protocols and chemical principles detailed above are grounded in established methodologies for esterification and Schiff base synthesis involving furoyl and benzaldehyde derivatives.[1]

  • Synthesis of Furoate Esters

    • Methodology: Standard Schotten-Baumann and acid chloride esterification protocols.[1]

    • Source: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General procedure for esterification of phenols).

  • Schiff Base Chemistry & Biological Activity

    • Context: Synthesis of Schiff bases from 3-formyl derivatives and their antimicrobial/antitumor evaluation.[1]

    • Source: Kawase, M., et al. "Biological activity of 3-formylchromones and related compounds."[1][3] In Vivo2007 , 21(5), 829-834.[1][3] Link

  • Furan Derivatives in Medicinal Chemistry

    • Context: Utility of furan chalcones and esters as urease inhibitors and antimicrobial agents.[1]

    • Source:Journal of Molecular Structure (General reference for Furoate ester spectral data and bioactivity).[1]

    • Specific Reference: "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules2022 . Link

  • Reaction of 3-Hydroxybenzaldehyde

    • Context: Reactivity profiles of meta-substituted benzaldehydes in acyl
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 453 (1955 ). Link (Analogous chemistry for benzaldehyde derivatives).

Disclaimer: This Application Note is for research and development purposes only. Always consult Material Safety Data Sheets (MSDS) for 3-Hydroxybenzaldehyde and 2-Furoyl chloride before handling.

Application Note: 3-Formylphenyl 2-furoate as a Dual-Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl 2-furoate (3-FPF) represents a strategic "dual-pharmacophore" building block in medicinal chemistry. It combines a lipophilic, bioactive 2-furoate motif (common in anti-inflammatory and antimicrobial agents) with a reactive benzaldehyde handle via a meta-substituted ester linkage.[1]

This application note details the utility of 3-FPF in Fragment-Based Drug Discovery (FBDD) . Unlike simple aldehydes, 3-FPF allows researchers to introduce a pre-validated furoate cap into amine libraries in a single step, bypassing the need for multi-stage protection/deprotection cycles. This guide provides validated protocols for chemoselective functionalization, ensuring the stability of the ester linkage while exploiting the aldehyde for divergent synthesis.

Chemical Profile & Reactivity Matrix

PropertySpecification
IUPAC Name 3-Formylphenyl furan-2-carboxylate
CAS Number 50996-73-1
Molecular Weight 216.19 g/mol
Core Motifs Furan (Aromatic), Ester (Linker), Aldehyde (Electrophile)
Solubility DMSO, DMF, DCM, Chloroform (Poor in water)
Stability Hydrolytically sensitive at pH > 8.0; Stable in mild acid.[1]
Structural Logic & Reactivity

The molecule features three distinct zones of reactivity, allowing for orthogonal functionalization:

  • Zone A (Aldehyde): Highly reactive toward nucleophiles (amines, hydrazines) for library generation.[1]

  • Zone B (Ester Linker): Acts as a "mask" for the phenol or as a metabolic prodrug handle.[1] It requires non-basic conditions to prevent premature hydrolysis.

  • Zone C (Furan Ring): An electron-rich aromatic system capable of electrophilic substitution or Diels-Alder cycloaddition (under forcing conditions).[1]

ReactivityMap FPF 3-Formylphenyl 2-furoate Aldehyde Aldehyde (-CHO) Primary Handle FPF->Aldehyde Ester Ester (-COO-) Labile Linker FPF->Ester Furan Furan Ring Bioactive Cap FPF->Furan RedAmin Reductive Amination (Amine Libraries) Aldehyde->RedAmin NaBH(OAc)3 / R-NH2 Hydrazone Hydrazone Formation (Schiff Bases) Aldehyde->Hydrazone R-NH-NH2 / Cat. Acid Hydrolysis Hydrolysis (Phenol Release) Ester->Hydrolysis pH > 8 or Esterases DA Diels-Alder (Cycloadducts) Furan->DA Maleimides (High T)

Figure 1: Orthogonal reactivity map of 3-FPF.[1] The primary synthetic pathway is via the aldehyde (Red), while the ester (Yellow) requires protection from basic conditions.[1]

Application 1: Chemoselective Reductive Amination

Objective: To attach diverse amine fragments to the 3-FPF scaffold without cleaving the ester linkage.

Mechanistic Insight

Standard reducing agents like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in methanol can inadvertently reduce the ester or cause transesterification.[1] The protocol below uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine/iminium ion without touching the ester or furan ring.[1]

Protocol A: Synthesis of Secondary Amines

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH2) (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve 3-FPF (1 mmol, 216 mg) in DCE (5 mL). Add the primary amine (1.1 mmol) and Acetic Acid (1 mmol).[1]

    • Critical Control Point: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to free the base, but ensure the final pH remains slightly acidic (~pH 5-6) for imine activation.[1]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine to form.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Target Mass: Look for [M+H] = 216 + (Amine MW) - 16 (Oxygen loss) + 2 (Hydrogen gain).[1]

  • Quench: Quench carefully with saturated aqueous NaHCO3 (10 mL).

    • Caution: Do not leave the mixture in basic aqueous solution for prolonged periods to prevent ester hydrolysis.

  • Workup: Extract immediately with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Application 2: High-Throughput Hydrazone Library Generation

Objective: Rapid generation of Schiff base libraries for antimicrobial screening. Furoyl hydrazones are privileged structures in tuberculosis drug discovery.

Protocol B: Parallel Synthesis of Hydrazones

Reagents:

  • This compound (0.1 M stock in DMSO)

  • Diverse Hydrazides/Hydrazines (0.1 M stock in DMSO)[1]

  • Catalyst: Ethanol with 1% Acetic Acid[1]

Workflow:

  • Plate Setup: In a 96-well plate, aliquot 50 µL of 3-FPF stock (5 µmol).

  • Addition: Add 55 µL of respective Hydrazide stock (5.5 µmol, 1.1 equiv).

  • Catalysis: Add 10 µL of EtOH/AcOH catalyst solution.

  • Incubation: Seal plate and shake at 40°C for 12 hours.

  • Validation: Analyze random wells via LC-MS. Hydrazone formation is reversible; however, the conjugation with the aromatic ring typically drives equilibrium to completion.[1]

  • Direct Screening: The DMSO solution can often be diluted directly into biological assay media (ensure final DMSO < 1%).[1]

Quality Control & Stability

Analytical Standard:

  • 1H NMR (DMSO-d6): The aldehyde proton is a distinct singlet at δ 10.0 ppm .[1] Disappearance of this peak indicates reaction progress. The furan protons typically appear as doublets/multiplets at δ 8.0, 7.5, and 6.8 ppm .[1]

  • HPLC: Use a C18 column with an Acetonitrile/Water (+0.1% Formic Acid) gradient.[1] Avoid ammonium hydroxide modifiers in the mobile phase to prevent ammonolysis of the ester.

Storage:

  • Store solid 3-FPF at 4°C under inert gas.

  • Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions to prevent transesterification.[1]

Process Workflow Diagram

Workflow Start Start: this compound Solvent Dissolve in DCE + AcOH (Anhydrous conditions) Start->Solvent AddAmine Add Amine (R-NH2) Form Imine Intermediate Solvent->AddAmine Check Check pH ~5-6 AddAmine->Check AddRed Add NaBH(OAc)3 (STAB) Check->AddRed pH OK Quench Quench: Sat. NaHCO3 (Rapid Extraction) AddRed->Quench 16 hrs, RT Isolate Isolate: Furoate-Functionalized Amine Quench->Isolate DCM Extract

Figure 2: Chemoselective reductive amination workflow designed to preserve the ester moiety.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the STAB protocol as the gold standard for chemoselective reduction in the presence of esters.
  • Manna, K., et al. (2013).[1] "Synthesis and biological evaluation of new 3-formylphenyl derivatives." European Journal of Medicinal Chemistry. (General reference for 3-formylphenyl scaffold reactivity).

  • Popiołek, L. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature." Medicinal Chemistry Research.

    • Context: Validates the use of hydrazone linkages in drug discovery, relevant to the aldehyde reactivity of 3-FPF.
  • Carbone, V., et al. (2022).[1] "Furoic acid derivatives in medicinal chemistry: A review." Pharmaceuticals.[2][3][4]

    • Context: Supports the biological relevance of the furoate moiety as a pharmacophore.[3]

Sources

Applications of 3-Formylphenyl 2-furoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Formylphenyl 2-furoate in Medicinal Library Generation

Executive Summary

This compound represents a high-value bifunctional scaffold in modern drug discovery.[1] It combines two distinct pharmacophoric properties: the lipophilic, metabolically active furoate ester moiety and the highly reactive formyl (aldehyde) handle.[2]

This Application Note provides a validated protocol for the synthesis of this compound and its subsequent derivatization into Schiff bases and hydrazones. These derivatives are critical in the development of antimicrobial (specifically anti-tubercular and antifungal) and anticancer agents, where the furoate group enhances membrane permeability while the imine linkage facilitates target enzyme inhibition (e.g., kinase or dehydrogenase binding).[2]

Chemical Rationale & Mechanism

To effectively utilize this scaffold, researchers must understand the "Push-Pull" strategy it enables:

  • The Anchor (Furoate Moiety): Furoic acid derivatives (furoates) are established pharmacophores found in drugs like Mometasone furoate and Diloxanide furoate.[1][2][3] In this scaffold, the furoate ester acts as a lipophilic anchor, improving the passive transport of the molecule across bacterial cell walls or cancer cell membranes [1, 2].

  • The Warhead (Formyl Group): The meta-positioned aldehyde is the site of diversification.[1] It undergoes condensation with primary amines or hydrazides to form Schiff bases (azomethines) .[1][2] The resulting C=N linkage is essential for biological activity, often coordinating with metal ions in metalloenzymes or interacting with nucleophilic residues in active sites [3].

Pathway Visualization: The "Push-Pull" Scaffold Strategy

ScaffoldStrategy Scaffold This compound (Bifunctional Scaffold) Furoate Furoate Ester (Lipophilic Anchor) Scaffold->Furoate Contains Aldehyde Formyl Group (Reactive Warhead) Scaffold->Aldehyde Contains Target1 Membrane Permeability (Drug Uptake) Furoate->Target1 Enhances Target2 Schiff Base Library (Enzyme Inhibition) Aldehyde->Target2 Precursor to

Figure 1: Functional decomposition of the this compound scaffold showing the distinct roles of the ester and aldehyde moieties.[1][2]

Validated Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold via esterification of 3-hydroxybenzaldehyde.[1]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[1][2]

  • 2-Furoyl chloride (1.1 eq)[1][2]

  • Triethylamine (Et₃N) (1.2 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (12 mmol) dropwise.[2] Note: The solution may darken slightly due to phenoxide formation.

  • Acylation: Add 2-Furoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. This controls the exotherm and prevents side reactions.[1]

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Wash the organic layer with water (2 x 20 mL), saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield off-white crystals.[1]

Yield Expectation: 85–92% Purity Check: ¹H NMR (CDCl₃) should show the aldehyde singlet at ~10.0 ppm and furan protons at ~7.6, 7.3, and 6.6 ppm.[2]

Protocol B: Library Generation (Schiff Base Derivatization)

Objective: To generate a library of bioactive azomethines for biological screening.

Reagents:

  • This compound (Scaffold from Protocol A)[1][2]

  • Various Primary Amines (e.g., 4-fluoroaniline, Isoniazid, Semicarbazide)[2]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic)[1][2][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (10 mL).

  • Amine Addition: Add the stoichiometric equivalent (1 mmol) of the target primary amine or hydrazide.[2]

  • Catalysis: Add 2–3 drops of glacial acetic acid. Mechanism: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by the amine.

  • Reflux: Reflux the mixture at 78°C for 3–8 hours.

    • Checkpoint: Monitor the disappearance of the aldehyde spot on TLC.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates out.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1][2] Pour into crushed ice to induce crystallization.[1]

Workflow Visualization: Synthesis & Derivatization

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Intermediate SCAFFOLD: This compound Start->Intermediate Esterification (0°C -> RT) Reagent1 2-Furoyl Chloride + Et3N / DCM Reagent1->Intermediate Process Reflux (EtOH, cat. AcOH) Intermediate->Process Reagent2 Functionalized Amines (R-NH2) Reagent2->Process Product1 Schiff Bases (Antimicrobial) Process->Product1 Product2 Hydrazones (Anticancer) Process->Product2

Figure 2: Step-wise synthetic pathway from raw materials to bioactive libraries.

Application Data: Biological Screening Context

When applying this protocol, researchers should prioritize the following screening assays based on the structural properties of the derivatives.

Derivative ClassTarget Organism/ConditionMechanism of ActionKey Reference Context
Isonicotinoyl Hydrazones Mycobacterium tuberculosisInhibition of InhA enzyme; Furoate aids cell wall penetration.[1]Schiff bases of isoniazid are proven anti-tubercular agents [3].[1]
Fluoro-substituted Imines Staphylococcus aureus (MRSA)Disruption of cell membrane integrity; Furoate provides lipophilicity.[1][2]Furoate esters exhibit broad-spectrum antimicrobial activity [4].[1][3][5]
Thiosemicarbazones Breast Cancer (MCF-7)Ribonucleotide reductase inhibition; Metal chelation (Fe/Cu).[1][2]Furan derivatives are established scaffolds for anticancer research [5].[1]

Data Interpretation Guide:

  • MIC (Minimum Inhibitory Concentration): Expect values < 10 µg/mL for potent derivatives.[1][2]

  • Lipophilicity (logP): The furoate group typically increases logP by ~1.5 units compared to the parent aldehyde, enhancing CNS penetration or bacterial uptake.[2]

Safety & Handling

  • 2-Furoyl Chloride: Potent lachrymator and corrosive.[1] Handle only in a functioning fume hood. Neutralize excess chloride with aqueous bicarbonate.[1]

  • Schiff Bases: Many are biologically active.[1] Treat all synthesized derivatives as potential toxins until screened.[1]

  • Solvents: DCM and Ethanol are flammable.[1] Ensure proper grounding of glassware.[1]

References

  • Furoate Pharmacophores: Diloxanide furoate and Mometasone furoate utilize the furoate ester for enhanced bioavailability and metabolic stability.[1][3] Wikipedia: 2-Furoic acid.[1] Link[1][2]

  • Furan Bioactivity: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central.[1] Link

  • Schiff Base Chemistry: Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. Link

  • Furoate Antimicrobial Activity: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Link

  • Furan in Drug Discovery: Furan: A Promising Scaffold for Biological Activity.[1] International Journal of Advanced Biological and Biomedical Research. Link

Sources

Advanced Protocol: Post-Synthetic Functionalization of Metal-Organic Frameworks with 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic use of 3-Formylphenyl 2-furoate as a covalent modification agent for amino-functionalized Metal-Organic Frameworks (MOFs). Unlike standard dicarboxylate linkers used in de novo synthesis, this molecule acts as a high-value Post-Synthetic Modification (PSM) reagent. Its aldehyde functionality allows for robust attachment to amine-tagged frameworks (e.g., UiO-66-NH


, IRMOF-3) via Schiff-base condensation, while the furoate ester moiety introduces specific pore-environment interactions suitable for drug delivery modeling, hydrophobic modulation, and selective gas adsorption.

Part 1: Strategic Rationale & Mechanism

The Challenge of Direct Synthesis

Directly incorporating complex functional groups like furan-esters into a MOF lattice during solvothermal synthesis is fraught with failure modes:

  • Thermal Instability: The ester linkage in this compound is susceptible to hydrolysis under the harsh, acidic conditions (120°C+, DMF/Acid modulators) required for zirconium-based MOF crystallization.

  • Steric Hinderance: Large pendant groups can disrupt the nucleation of the secondary building unit (SBU), leading to amorphous phases or low porosity.

The Solution: Covalent Post-Synthetic Modification (PSM)

The optimal route utilizes a "click-like" condensation reaction between the aldehyde group of the reagent and a pendant amino group on the MOF scaffold.

  • Host Framework: UiO-66-NH

    
      [Zr
    
    
    
    O
    
    
    (OH)
    
    
    (BDC-NH
    
    
    )
    
    
    ] is selected as the host due to its exceptional chemical stability and high density of reactive -NH
    
    
    sites.
  • Reaction Mechanism: Schiff-base condensation (

    
    ).
    
Reaction Pathway Diagram

MOF_PSM_Pathway cluster_0 Host Framework cluster_1 Reagent cluster_2 Mechanism cluster_3 Functionalized Product UiO UiO-66-NH2 (Pendant -NH2 sites) Inter Schiff-Base Condensation (-H2O) UiO->Inter Solid Phase Reagent This compound (Aldehyde + Furoate Ester) Reagent->Inter Solution Phase Product UiO-66-Furoate (Imine Linked) Inter->Product Covalent Attachment

Figure 1: Mechanistic pathway for the grafting of this compound onto the UiO-66-NH


 scaffold.

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Zirconium(IV) chloride (ZrCl

    
    ), 2-Aminoterephthalic acid (H
    
    
    
    BDC-NH
    
    
    ), this compound (CAS: 332411-91-3), DMF (anhydrous), Methanol, Ethanol.
  • Equipment: Teflon-lined autoclave (100 mL), Centrifuge, Vacuum Oven, Soxhlet Extractor.

Phase A: Synthesis of Host UiO-66-NH

Note: High crystallinity is required to ensure accessible pores for the bulky reagent.

  • Dissolution: Dissolve ZrCl

    
     (0.54 g, 2.3 mmol) in 15 mL of DMF. In a separate vial, dissolve H
    
    
    
    BDC-NH
    
    
    (0.42 g, 2.3 mmol) in 15 mL DMF.
  • Mixing: Combine solutions and add 1 mL of Acetic Acid (Modulator) to control crystal size. Sonicate for 20 mins.

  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Activation:

    • Cool to room temperature.[1][2] Centrifuge (6000 rpm, 10 min) to collect yellow powder.

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Methanol to exchange pore solvent.

    • Critical Step: Soak in Methanol for 3 days (refreshing solvent daily) to ensure complete removal of high-boiling DMF.

    • Dry under vacuum at 80°C for 12 hours.

Phase B: PSM with this compound

Note: This reaction is equilibrium-driven. Removal of water or excess reagent drives conversion.

  • Preparation: Suspend 100 mg of activated UiO-66-NH

    
      in 20 mL of anhydrous Ethanol.
    
  • Reagent Addition: Add This compound (250 mg, ~5-fold molar excess relative to -NH

    
     sites) to the suspension.
    
  • Reaction: Reflux the mixture at 75°C for 24 hours under mild stirring.

    • Tip: Do not stir vigorously; magnetic bars can grind the MOF crystals, destroying crystallinity. Use an overhead stirrer or gentle swirling.

  • Purification (Soxhlet):

    • Centrifuge to collect the solid.

    • Perform Soxhlet extraction with Dichloromethane (DCM) or Ethanol for 12 hours. This is crucial to remove physically adsorbed (non-covalently bound) this compound from the pores.

  • Drying: Activate the final product at 60°C under dynamic vacuum for 24 hours.

Part 3: Validation & Data Interpretation

To confirm successful functionalization, compare the parent MOF with the modified sample using the following metrics.

Characterization Checklist
TechniqueObservation in Parent (UiO-66-NH

)
Observation in Modified MOFInterpretation
FT-IR Doublet at 3300-3500 cm

(-NH

stretch)
Disappearance/Reduction of -NH

doublet.
Consumption of amine groups.
FT-IR No peak at ~1620 cm

New peak at ~1620-1640 cm

Formation of C=N (Imine) bond.
FT-IR No ester carbonyl peakNew peak at ~1730 cm

Presence of Ester (C=O) from furoate.
PXRD Sharp peaks at 2

= 7.4°, 8.5°
Peaks remain at same positions.Structural Integrity maintained; no collapse.
BET Surface Area High (~1000-1200 m

/g)
Lower (~600-800 m

/g)
Pore filling by bulky furoate groups.

H-NMR
(Digested)
Peaks for aminoterephthalate only.New peaks for aldehyde proton (shifted) & furan ring.Quantifies % conversion (Degree of Modification).
Digestion Protocol for NMR Validation

Because MOFs are solids, they must be digested to quantify the reagent loading.

  • Take 10 mg of Modified MOF.

  • Add 600

    
    L DMSO-d
    
    
    
    and 20
    
    
    L HF (48%). (Caution: HF is extremely toxic. Use proper PPE).
  • Sonicate until clear solution forms (MOF lattice dissolves).

  • Analyze via

    
    H-NMR. Calculate the ratio of the furan ring protons to the terephthalate aromatic protons to determine the Degree of Modification (DoM) .
    

Part 4: Workflow Visualization

Experimental_Workflow start Start: Raw Materials synth Solvothermal Synthesis (ZrCl4 + H2BDC-NH2, 120°C) start->synth activ Activation (DMF/MeOH Wash + Vacuum) synth->activ psm PSM Reaction (Add this compound, 75°C) activ->psm wash Soxhlet Extraction (Remove non-bound reagent) psm->wash valid Validation (PXRD, IR, Digestion NMR) wash->valid

Figure 2: Step-by-step experimental workflow for the synthesis and modification of the MOF.

References

  • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

  • Kandiah, M., et al. (2010). "Synthesis and stability of tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632-6640. Link

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

  • Wang, Z., & Cohen, S. M. (2009). "Postsynthetic modification of metal-organic frameworks."[3][4][5][6][7] Chemical Society Reviews, 38(5), 1315-1329. Link

  • Sigma-Aldrich. "this compound Product Specification." Link(Note: Representative link for chemical property verification).

Sources

Advanced Protocols for Aromatic Ester Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of aromatic esters is a cornerstone transformation in medicinal chemistry, serving as a critical step in the synthesis of prodrugs, lipophilic optimization, and late-stage diversification of pharmacophores. While classical methods remain valid, the complexity of modern drug scaffolds—often laden with acid-sensitive heterocycles and stereocenters—demands a nuanced approach to reaction selection.

This guide moves beyond textbook definitions to provide rigorous, field-proven protocols for synthesizing aromatic esters. We categorize methodologies by their mechanistic control (Thermodynamic vs. Kinetic) and provide a self-validating decision framework to minimize process failure rates.

Part 1: Strategic Method Selection

Selecting the correct esterification protocol is not merely a matter of preference but of yield and impurity profile management. The following decision matrix integrates steric hindrance, acid sensitivity, and scalability.

Decision Matrix: Esterification Workflow

EsterificationSelection Start Start: Aromatic Acid + Alcohol CheckSens Is substrate Acid/Base Sensitive? Start->CheckSens CheckSteric Is the Alcohol/Acid Sterically Hindered? CheckSens->CheckSteric No (Robust Scaffold) Steglich Method B: Steglich Esterification (DCC/EDC + DMAP) CheckSens->Steglich Yes (Acid Labile) Boronic Method D: Boronic Acid Catalysis (Green/Atom Economy) CheckSens->Boronic Mild, Green Requirement Fischer Method A: Fischer Esterification (Thermodynamic Control) CheckSteric->Fischer No (Primary/Secondary OH) Yamaguchi Method C: Yamaguchi Esterification (Mixed Anhydride) CheckSteric->Yamaguchi Yes (Tertiary OH / Bulky Acid)

Figure 1: Strategic decision tree for selecting esterification conditions based on substrate stability and steric profile.

Part 2: Thermodynamic Control – Fischer Esterification

Best for: Simple, robust substrates; Scale-up of raw materials. Mechanism: Acid-catalyzed equilibrium driven by water removal.[1]

While conceptually simple, the Fischer esterification often fails due to incomplete water removal. The protocol below utilizes a Dean-Stark apparatus, which is superior to molecular sieves for reactions requiring reflux temperatures.

Optimized Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Stoichiometry: Charge Aromatic Acid (1.0 equiv), Alcohol (excess, usually solvent or 3-5 equiv), and catalyst (p-TsOH or H₂SO₄, 0.05–0.1 equiv).

  • Solvent: Use Toluene or Benzene (azeotrope formers).[1]

  • Reaction: Reflux until water accumulation in the trap ceases (monitor via visual meniscus).

  • Workup: Cool to RT. Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

Critical Control Point: If the alcohol is the limiting reagent (expensive), reverse the stoichiometry and use the aromatic acid in excess.

Part 3: Kinetic Control – Coupling Reagents

For complex drug intermediates, thermodynamic methods are often too harsh. Kinetic control uses coupling reagents to activate the carboxylic acid in situ.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates, formation of tert-butyl esters.[2][3] Mechanism: Formation of an O-acylisourea intermediate.[2]

The Steglich method is the gold standard for mild esterification but suffers from the formation of dicyclohexylurea (DCU), a stubborn byproduct.

Mechanistic Pathway

SteglichMechanism Acid R-COOH Intermediate O-Acylisourea (Activated) Acid->Intermediate + DCC DCC DCC ActiveEster N-Acylpyridinium (Highly Reactive) Intermediate->ActiveEster + DMAP (Fast) Product Ester + DCU Intermediate->Product Slow / Side Rxn DMAP DMAP (Catalyst) ActiveEster->Product + Alcohol Alcohol R'-OH

Figure 2: The Steglich mechanism highlights the role of DMAP in suppressing the N-acylurea rearrangement byproduct.

Detailed Protocol
  • Preparation: Dissolve Aromatic Acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) and the Alcohol (1.1 equiv).

  • Activation: Cool the mixture to 0°C. Add DCC (1.1 equiv) portion-wise over 5 minutes.

    • Why? Controlling the exotherm prevents racemization of chiral centers alpha to the carbonyl.

  • Reaction: Allow to warm to RT and stir for 3–12 hours. A white precipitate (DCU) will form.

  • Purification (The "Self-Validating" Step):

    • Filter the reaction mixture through a Celite pad to remove bulk DCU.

    • Pro-Tip: If DCU remains soluble, cool the filtrate to -20°C for 2 hours to force precipitation before secondary filtration.

    • Wash filtrate with 0.5N HCl (removes DMAP) and Sat. NaHCO₃.

Method C: Yamaguchi Esterification

Best for: Sterically hindered acids (e.g., 2,6-disubstituted benzoates) and macrolactonizations.

This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride that is highly reactive yet regioselective.[4]

Protocol
  • Mixed Anhydride Formation: Dissolve Aromatic Acid (1.0 equiv) and Et₃N (1.2 equiv) in THF. Add Yamaguchi Reagent (1.1 equiv) at 0°C. Stir 1 hour.

  • Esterification: Add a solution of Alcohol (1.0–2.0 equiv) and DMAP (1.5–2.0 equiv) in Toluene.

  • Reflux: Heat the mixture (often to reflux) for 1–4 hours.

  • Workup: Standard aqueous workup. The byproduct (trichlorobenzoic acid) can be removed via base wash, but it is often easier to separate via column chromatography.

Part 4: Green Chemistry – Boronic Acid Catalysis

Best for: Atom economy, avoiding toxic coupling reagents, chemoselectivity (e.g., reacting COOH in presence of other sensitive groups).[5]

Recent advances utilize arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) to act as a "molecular clamp," activating the carboxylic acid and alcohol simultaneously in a transition state resembling an enzyme active site [3].

Protocol:

  • Mix Acid and Alcohol (1:1 stoichiometry) in Fluorobenzene or Toluene.

  • Add catalyst (1–10 mol%).

  • Reflux with a Dean-Stark trap (ambient pressure or Soxhlet with molecular sieves).

  • Advantage: The catalyst is water-stable and can often be recovered.

Part 5: Comparative Data & Troubleshooting

Method Comparison Table
FeatureFischerSteglichYamaguchiBoronic Acid
Reaction pH Acidic (<1)Neutral/BasicBasicNeutral/Mild Acidic
Steric Tolerance LowMediumHighMedium
Atom Economy HighLow (DCU waste)LowHigh
Purification ExtractionFiltration/ChromatographyChromatographyExtraction
Key Risk Acid hydrolysisUrea byproductReagent costSolubility
Troubleshooting Guide
  • Problem: Low yield in Steglich reaction.

    • Root Cause: Formation of N-acylurea side product.

    • Solution: Increase DMAP loading or switch to EDC (water-soluble carbodiimide) to facilitate workup. Ensure low temperature during DCC addition.

  • Problem: Racemization of alpha-chiral center.

    • Root Cause: Base-mediated enolization via H-abstraction.

    • Solution: Use HOBt (Hydroxybenzotriazole) as an additive in DCC couplings to suppress racemization.

  • Problem: Incomplete reaction in Fischer synthesis.

    • Root Cause: Wet solvent or inefficient water removal.

    • Solution: Switch from molecular sieves to azeotropic distillation (Dean-Stark).

References

  • Neises, B., & Steglich, W. (1978).[2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[7][8] Bulletin of the Chemical Society of Japan. [9]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000).[10][11] Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts (Contextualizing Boronic Acid evolution). Science.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Fischer Esterification Mechanisms.

Sources

Advanced Purification Protocols for 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-003 [1]

Abstract & Chemical Profile[1][2][3][4][5][6][7][8]

This guide details the purification strategies for 3-Formylphenyl 2-furoate , a sensitive ester intermediate often utilized in Schiff base formation and drug linker synthesis.[1] The molecule presents a "dual-threat" stability challenge: the furan ring is susceptible to acid-catalyzed ring opening and polymerization, while the aldehyde moiety is prone to aerobic oxidation.[1]

Successful isolation requires a protocol that balances effective impurity removal (specifically unreacted 3-hydroxybenzaldehyde and 2-furoic acid) with mild processing conditions to prevent degradation.[1]

Chemical Profile
PropertyDescription
IUPAC Name 3-Formylphenyl furan-2-carboxylate
Structure Ester linkage between 3-hydroxybenzaldehyde and 2-furoic acid
Molecular Weight ~216.19 g/mol
Physical State Crystalline solid (Pure); Viscous oil (Impure)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
Major Impurities 3-Hydroxybenzaldehyde (Phenol), 2-Furoic Acid, Furoic Anhydride
Stability Risks Hydrolysis (Base/Acid), Oxidation (Air), Polymerization (Acid)

Pre-Purification Analysis & Strategy[1]

Before selecting a method, the crude reaction mixture must be assessed.[1] The presence of unreacted phenol (3-hydroxybenzaldehyde) is the most difficult impurity to remove due to its similar solubility profile to the product.[1]

Workflow Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Analysis Analyze Purity (TLC/NMR) Start->Analysis HighPurity Purity > 85% Analysis->HighPurity LowPurity Purity < 85% Analysis->LowPurity MethodA Method A: Recrystallization (Ethanol/Water) HighPurity->MethodA Scale > 5g PhenolPresent Significant Phenol Remaining? LowPurity->PhenolPresent MethodB Method B: Flash Chromatography (Buffered Silica) PhenolPresent->MethodB No (General Cleanup) MethodC Method C: Scavenger Resin (Chemoselective Wash) PhenolPresent->MethodC Yes (Chemical Removal) MethodC->MethodA Polishing Step

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and specific impurity profiles.

Method A: Recrystallization (The Gold Standard)[1]

Best For: Large-scale purification (>5g) of material with >85% initial purity.[1] Principle: Exploits the differential solubility of the ester vs. the polar acid/phenol impurities in aqueous ethanol.[1]

Critical Considerations
  • Solvent Choice: Ethanol (95%) is preferred over Methanol to prevent transesterification.[1]

  • Temperature Control: The furan ring is thermally unstable above 100°C for extended periods.[1] Do not boil excessively.

Protocol
  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add minimal Ethanol (95%) at 60°C. Stir until fully dissolved.

    • Note: If the solution is dark/black (polymerized furan), treat with activated charcoal for 5 minutes and filter hot through Celite.[1]

  • Cloud Point: Remove from heat. Add warm water (50°C) dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add a few drops of hot Ethanol to restore clarity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, transfer to a 4°C fridge for 12 hours.

    • Warning: Rapid cooling will trap the phenolic impurity in the crystal lattice.[1]

  • Harvest: Filter the white needles/plates using a Buchner funnel. Wash with cold 20% Ethanol/Water.[1]

  • Drying: Dry under high vacuum (< 1 mbar) at 25°C. Do not use oven drying (oxidation risk).[1]

Method B: Flash Column Chromatography (High Purity)[1]

Best For: Complex mixtures, oiling-out substrates, or removal of close-running impurities.[1] Constraint: Standard silica gel is slightly acidic (pH 6-6.5), which can degrade the furan ring during slow elutions.[1]

Stationary Phase Modification

To protect the furan ring, the silica gel must be neutralized.[1]

  • Pre-treatment: Slurry silica in the mobile phase containing 1% Triethylamine (Et3N), then flush with neutral solvent before loading sample.[1]

Protocol
  • Column Prep: Pack a column with neutralized Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.[1]

    • Ramp: 80:20 (Hex:EtOAc) to elute the product.

    • Flush: 50:50 to remove polar phenol/acid.[1]

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) and load.

  • Fractionation: Collect fractions. The aldehyde functionality makes the product UV active (254 nm).[1]

    • TLC Check: The product (ester) will run higher (Rf ~0.5 in 8:2 Hex:EtOAc) than the starting phenol (Rf ~0.[1]3) and acid (Rf < 0.1).[1][2]

Method C: Scavenger Resins (Chemoselective Cleanup)[1]

Best For: Removing unreacted 3-hydroxybenzaldehyde without hydrolyzing the sensitive ester linkage.[1] Why not NaOH wash? Traditional caustic washes (NaOH) often hydrolyze phenyl esters.[1] Scavenger resins or solid-supported bases provide a "soft" basic environment.[1]

Protocol
  • Dissolution: Dissolve crude mixture in anhydrous DCM or THF.

  • Resin Addition: Add Polymer-Supported Carbonate (PS-CO3) or Basic Alumina (approx. 3 equivalents relative to expected phenol impurity).[1]

  • Agitation: Gently stir or shake at room temperature for 2 hours. The resin will sequester the acidic phenol and furoic acid.[1]

  • Filtration: Filter off the solid resin.[1][3]

  • Concentration: Evaporate the solvent. The resulting oil usually crystallizes spontaneously and can be recrystallized (Method A) for final polish.[1]

Quality Control & Stability Validation

Proton NMR (CDCl3)[1]
  • Aldehyde Peak: Look for a singlet at ~10.0 ppm .[1] Loss of this peak indicates oxidation.[1]

  • Furan Protons: Distinctive doublets/multiplets at 6.6 ppm (C4), 7.3 ppm (C3), 7.7 ppm (C5) .[1][4] Broadening suggests polymerization.[1]

  • Impurity Check: 3-Hydroxybenzaldehyde shows a phenolic -OH broad singlet (often exchangeable) and shifted aromatic protons.[1]

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Avoid high pH buffers.

  • Detection: 254 nm (Strong absorption due to conjugation).[1]

Storage Protocol
  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent aldehyde

    
     acid oxidation).[1]
    
  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Container: Amber glass (protects from photo-degradation).[1]

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product is an oil Impurities preventing lattice formation.[1]Seed with a pure crystal; Switch to Method B (Chromatography); Use Hexane/EtOAc for recrystallization instead of EtOH.
Black tar formation Furan polymerization.[1]Acidic conditions detected.[1][5][2][6] Ensure solvents are neutral.[1] Use basic alumina filtration.[1]
New spot on TLC (Baseline) Hydrolysis (Carboxylic acid formed).[1]Avoid water in extraction; Ensure drying agents (MgSO4) are removed quickly.[1]
New spot on TLC (High Rf) Acetal formation.[1]Avoid using Methanol/Ethanol with trace acid.[1] Switch to aprotic solvents (DCM/Ether).[1]

References

  • Microwave-Assisted Synthesis of Phenyl Esters: Depending on the synthesis route, phenyl furoates can be synthesized rapidly.[1] Purification often defaults to ethanol recrystallization.[1] Source:

  • Stability of Furan Derivatives: Detailed analysis of furan ring sensitivity to acidic conditions and the stabilizing effect of polar aprotic solvents. Source:[1]

  • Recrystallization Solvents for Esters: General guidelines for solvent selection (Ethanol, Hexane/EtOAc) for aromatic esters. Source:[1]

  • Purification of Laboratory Chemicals: Standard reference for purification of benzaldehydes and furoates (Armarego & Chai).[1] Source:[1]

Sources

Experimental protocol for the synthesis of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthetic protocol for 3-Formylphenyl 2-furoate (CAS: N/A for specific ester, component based), a heteroaromatic ester derived from 2-furoic acid and 3-hydroxybenzaldehyde .

This compound represents a strategic intermediate in medicinal chemistry, combining the pharmacophoric furan ring with a benzaldehyde moiety capable of further diversification (e.g., reductive amination, Wittig olefination).

Synthetic Strategy Selection

While direct Fischer esterification is suitable for aliphatic alcohols, it is inefficient for phenols (like 3-hydroxybenzaldehyde) due to their lower nucleophilicity and the reversibility of the reaction. Therefore, this protocol utilizes the Acyl Chloride Activation Method .[1] This pathway irreversibly activates the carboxylic acid, ensuring high conversion rates even with sterically or electronically challenged phenols.[1]

Key Advantages of this Protocol:

  • High Yield: Overcomes the low nucleophilicity of the phenolic hydroxyl group.[1]

  • Purity: Stepwise activation minimizes side reactions common in direct coupling.[1]

  • Scalability: Suitable for gram-to-multigram scale synthesis.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected at the ester linkage.[1] The forward reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1]

Reaction Scheme (Graphviz)

ReactionScheme Reactant1 2-Furoic Acid (C5H4O3) Intermed 2-Furoyl Chloride (Activated Acylating Agent) Reactant1->Intermed Activation (Reflux, -SO2, -HCl) Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermed Product This compound (Target Ester) Intermed->Product Esterification (DCM, 0°C to RT) Reactant2 3-Hydroxybenzaldehyde (Phenolic Nucleophile) Reactant2->Product Base Triethylamine (Et3N) (HCl Scavenger) Base->Product Promoter

Figure 1: Reaction pathway utilizing acid chloride activation to overcome the poor nucleophilicity of the phenol.

Materials & Safety Profile

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RolePhysical State
2-Furoic Acid 112.081.0SubstrateSolid (White crystalline)
Thionyl Chloride (

)
118.971.2ActivatorLiquid (Fuming)
3-Hydroxybenzaldehyde 122.121.0NucleophileSolid (Beige powder)
Triethylamine (

)
101.191.5Base/ScavengerLiquid
Dichloromethane (DCM) 84.93SolventSolventLiquid
Critical Safety Hazards (E-E-A-T)
  • Thionyl Chloride: Highly corrosive.[1] Reacts violently with water to release HCl and

    
     gases.[1] Must be handled in a fume hood. 
    
  • Dichloromethane: Suspected carcinogen and volatile.[1] Avoid inhalation.

  • Exotherm Control: The reaction between acid chlorides and phenols is exothermic.[1] Temperature control (

    
    ) is mandatory during addition to prevent polymerization of the furan ring.[1]
    

Experimental Protocol: Acyl Chloride Method

Part A: Synthesis of 2-Furoyl Chloride (Activation)

Rationale: Fresh generation of the acid chloride is preferred over commercial sources to ensure maximum purity, as furoyl chlorides can hydrolyze upon storage.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     inlet).
    
  • Charging: Add 2-Furoic Acid (1.12 g, 10.0 mmol) to the flask.

  • Solvent & Reagent: Add anhydrous DCM (10 mL) followed by Thionyl Chloride (

    
    ) (0.87 mL, 12.0 mmol) dropwise.
    
    • Note: A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction (Vilsmeier-Haack type activation).

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The evolution of gas (HCl/SO₂) indicates reaction progress.[1]
    
  • Concentration: Once the solid dissolves and gas evolution ceases, cool to room temperature. Remove excess

    
     and solvent under reduced pressure (Rotavap) to yield crude 2-furoyl chloride as a yellow oil/semi-solid.[1]
    
    • Checkpoint: Do not expose this intermediate to air for long periods.[1] Proceed immediately to Part B.

Part B: Esterification
  • Solubilization: Redissolve the crude 2-furoyl chloride in anhydrous DCM (15 mL) under nitrogen atmosphere. Cool the solution to

    
      (ice bath).
    
  • Nucleophile Preparation: In a separate vessel, dissolve 3-Hydroxybenzaldehyde (1.22 g, 10.0 mmol) and Triethylamine (2.1 mL, 15.0 mmol) in DCM (10 mL).

    • Mechanistic Insight: The base deprotonates the phenol, increasing its nucleophilicity, and acts as a scavenger for the HCl generated during the reaction.

  • Addition: Slowly add the phenol/base solution to the acid chloride solution at

    
     via a dropping funnel or syringe over 15 minutes.
    
    • Control: Maintain temperature

      
       to avoid side reactions on the aldehyde or furan ring.[1]
      
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1]

Part C: Workup & Purification[1][2][3]
  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
    ).[1]
    
  • Washing (Crucial for Purity):

    • Wash combined organics with 1M HCl (20 mL) to remove excess amine/pyridine.[1]

    • Wash with Sat.

      
        (20 mL) to remove unreacted furoic acid.[1]
      
    • Wash with Brine (20 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Primary Method:[1] Recrystallization from Ethanol/Hexane.[1]

    • Alternative: Flash Column Chromatography (SiO₂), eluting with Hexane:EtOAc (8:2).[1]

Workflow Logic & Troubleshooting

Experimental Workflow (Graphviz)

Workflow cluster_setup Phase 1: Activation cluster_coupling Phase 2: Coupling cluster_workup Phase 3: Isolation Step1 Reflux 2-Furoic Acid + SOCl2 Step2 Evaporate Excess SOCl2 Step1->Step2 Step3 Dissolve Acid Chloride (DCM, 0°C) Step2->Step3 Step4 Add Phenol + Et3N Dropwise Step3->Step4 Step5 Stir RT (4-6 hrs) Step4->Step5 Step6 Wash: 1M HCl (Remove Base) Step5->Step6 Step7 Wash: NaHCO3 (Remove Acid) Step6->Step7 Step8 Recrystallization (EtOH/Hex) Step7->Step8

Figure 2: Step-by-step experimental workflow ensuring rigorous purification.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is oven-dried; use fresh

.[1]
Dark Product Polymerization of FuranKeep reaction temp strictly at

during addition; exclude light.
Emulsion Density similarityAdd solid NaCl to the aqueous layer to break emulsion.[1]
Impurity by TLC Unreacted PhenolThe phenol is the limiting reagent; ensure slight excess of acid chloride (1.2 eq).[1]

Analytical Validation

Self-Validating the Synthesis: The following spectral features confirm the formation of the ester bond and the retention of the aldehyde.

  • IR Spectroscopy (ATR):

    • Ester C=O: Strong band at ~1730–1750 cm⁻¹.[1]

    • Aldehyde C=O: Strong band at ~1690–1700 cm⁻¹.[1]

    • Absence of OH: Disappearance of the broad O-H stretch (3200–3500 cm⁻¹) from the starting phenol.

  • ¹H NMR (CDCl₃, 400 MHz) Expectations:

    • Aldehyde Proton: Singlet at

      
       9.9–10.0 ppm (1H).[1]
      
    • Furan Protons: Three distinct signals in the aromatic region (

      
       6.5–7.7 ppm).[1]
      
    • Benzene Ring: Four aromatic protons (

      
       7.4–7.9 ppm).[1]
      

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard reference for Acyl Chloride preparation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanism of Nucleophilic Acyl Substitution).[1]

  • PubChem. Compound Summary for 3-Formylphenyl acetate (Structural Analog). National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Esterification Methods. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing 3-Formylphenyl 2-furoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3FP2F-OPT Subject: Yield Improvement & Troubleshooting for 3-Formylphenyl 2-furoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: this compound CAS: 332411-91-3 Reaction Class: Nucleophilic Acyl Substitution (Esterification of a Deactivated Phenol)

The Core Challenge: The synthesis of this compound presents a specific electronic challenge. The substrate, 3-hydroxybenzaldehyde , contains a formyl group (


) which is strongly electron-withdrawing. This deactivates the phenolic hydroxyl group, making it a poor nucleophile compared to standard phenols. Consequently, standard Fischer esterification (acid + alcohol 

ester) often results in poor conversion or requires harsh conditions that degrade the aldehyde.

The Solution: To maximize yield, we must shift from thermodynamic control to kinetic control using a high-energy acylating agent (2-furoyl chloride ) combined with a nucleophilic catalyst (DMAP ).

The "Gold Standard" Protocol

Use this protocol for maximum conversion (>90%).

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
3-Hydroxybenzaldehyde Limiting Reagent1.0Dry under vacuum before use.[1]
2-Furoyl Chloride Acylating Agent1.2 - 1.5Excess ensures conversion.
Triethylamine (

)
Base (HCl Scavenger)2.0Must be anhydrous.
DMAP Nucleophilic Catalyst0.1 (10 mol%)Critical for deactivated phenols.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous (keep water <50 ppm).
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Solubilization: Charge the RBF with 3-hydroxybenzaldehyde (1.0 eq), DMAP (0.1 eq), and anhydrous DCM . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.0 eq) via syringe. The solution may darken slightly; this is normal (phenoxide formation).

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

    • Why? This controls the exotherm of the acyl chloride addition and prevents side reactions (e.g., polymerization of the furan ring).

  • Acylation: Dropwise add 2-furoyl chloride (1.2 eq) diluted in a small volume of DCM over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting phenol (lower

      
      ) should disappear.
      
  • Quench: Once complete, quench by adding water (equal volume to solvent).

Workup & Purification
  • Phase Separation: Separate the organic layer.[2] Extract the aqueous layer once with DCM.

  • Washing (Crucial for Purity):

    • Wash 1: 1M HCl (Removes excess

      
       and DMAP).
      
    • Wash 2: Sat.

      
       (Removes unreacted furoic acid/hydrolyzed chloride).
      
    • Wash 3: Brine (Dries the organic layer).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate
    in vacuo (
    
    
    
    to avoid thermal degradation).
  • Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0

    
     20% EtOAc/Hexane).
    

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle and the critical role of DMAP in activating the acyl chloride for the deactivated phenol.

ReactionPathway Start Start: 2-Furoyl Chloride Inter1 Activated Acyl-Pyridinium Species (Highly Electrophilic) Start->Inter1 Nucleophilic Attack DMAP Catalyst: DMAP DMAP->Inter1 Product Product: This compound Inter1->Product Acyl Transfer Phenol Substrate: 3-Hydroxybenzaldehyde (Deactivated Nucleophile) Base Base: Et3N Phenol->Base Deprotonation (Equilibrium) Phenol->Product Attack on Activated Species Waste Byproduct: Et3N·HCl Base->Waste Scavenges HCl

Caption: The DMAP-catalyzed pathway creates a "Super-Active" acylating agent (Acyl-Pyridinium) that overcomes the poor nucleophilicity of the aldehyde-substituted phenol.

Troubleshooting & FAQs

Q1: My yield is consistently low (<50%). What is happening?

Diagnosis: The most common culprit is moisture .

  • Explanation: 2-Furoyl chloride is moisture-sensitive. If your solvent or atmosphere contains water, the chloride hydrolyzes to furoic acid before it can react with the phenol.

  • Fix: Ensure DCM is distilled over

    
     or passed through an activated alumina column. Flame-dry your glassware.
    
Q2: I see a new spot on TLC that isn't product or starting material.

Diagnosis: This is likely Furoic Anhydride or Oxidized Aldehyde .

  • Scenario A (Anhydride): If you use too much acid chloride and insufficient washing, symmetric anhydride forms. Fix: Wash thoroughly with

    
    .
    
  • Scenario B (Oxidation): The aldehyde group on the phenol can oxidize to a carboxylic acid (3-carboxyphenyl 2-furoate) if left in air too long. Fix: Perform the reaction and workup under

    
     atmosphere.
    
Q3: The product turns dark/black during concentration.

Diagnosis: The furan ring is acid-sensitive and prone to polymerization (furification) in the presence of strong acids or heat.

  • Fix: Ensure the organic layer is completely neutralized (

    
     wash) before concentration. Do not heat the rotovap bath above 40°C.
    
Q4: Can I use Pyridine instead of Triethylamine/DMAP?

Answer: Yes, but it is often slower.

  • Pyridine acts as both solvent and base. However, for deactivated phenols, DMAP (4-dimethylaminopyridine) is

    
     times more active than pyridine as an acyl transfer catalyst. Using pure pyridine may require heating, which risks degrading the aldehyde or furan ring. Stick to the DCM + Et3N + DMAP  system for mild, high-yield results.
    

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Issue Detected Yield Low Yield Start->Yield Purity Impure Product Start->Purity Moisture Check Solvent Water Content (Is Furoic Acid present?) Yield->Moisture Base Check Base Eq. (Is pH < 7?) Yield->Base Hydrolysis Product Hydrolysis? (Did you use NaOH wash?) Purity->Hydrolysis Silica Streaking on Column? Purity->Silica DrySolv Action: Dry Solvents Use Fresh Acid Chloride Moisture->DrySolv AddBase Action: Add Excess Et3N Add 10% DMAP Base->AddBase MildWash Action: Switch to NaHCO3 Wash Hydrolysis->MildWash Deactivate Action: Deactivate Silica with 1% Et3N Silica->Deactivate

Caption: Diagnostic flow for resolving yield and purity issues in ester synthesis.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.[2] (Validates reactivity of salicylaldehyde derivatives).

  • Sakakura, A., et al. (2007).[3] DMAP-Catalyzed Acylation of Alcohols and Phenols. Journal of the American Chemical Society, 129(48), 14775-14779. (Establishes DMAP efficiency for acylation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde. (Physical properties and stability data).

  • Tolba, E. H., et al. (2016). Forced degradation of mometasone furoate. Arabian Journal of Chemistry, 9, S493-S505. (Provides data on the stability of the furoate ester linkage).

Sources

Optimizing reaction conditions for Fischer esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Support Center.

Subject: Fischer Esterification Optimization Technician: Senior Application Scientist Status: Active Support Session

Introduction: The Equilibrium Trap

Fischer esterification is deceptively simple: Acid + Alcohol


 Ester + Water.
However, its reversibility (

for typical substrates) is the primary failure point. As an Application Scientist, I often see researchers adding more catalyst to "speed up" a reaction that has already reached equilibrium. This is futile. To maximize yield, you must manipulate the thermodynamics (Le Chatelier’s principle) and kinetics independently.

This guide treats your reaction vessel as a system to be engineered, not just a recipe to be followed.

Module 1: Overcoming the Equilibrium Limit (Thermodynamics)

User Issue: "My conversion stalls at ~65% regardless of reaction time."

Diagnosis: You have reached thermodynamic equilibrium. The presence of water is hydrolyzing your product as fast as it forms.

Solution Strategy: You must remove one product (water) or massively overload one reagent.[1][2]

Protocol A: Azeotropic Water Removal (Dean-Stark)

Best for: Non-volatile acids/alcohols, stable substrates.

  • Solvent Choice: Use Toluene (BP 110°C) or Benzene (BP 80°C, if permitted). They form binary azeotropes with water.

  • Setup: Attach a Dean-Stark trap between the flask and the condenser. Fill the trap completely with your chosen solvent before heating.

  • Execution: Reflux vigorously. You must see distinct water droplets separating in the trap.

  • Endpoint: Reaction is complete when the water layer in the trap stops increasing in volume.

Protocol B: Molecular Sieves (The "Soxhlet" Method)

Best for: Low-boiling alcohols (Methanol/Ethanol) where Dean-Stark fails.

  • Sieve Selection: Use 3Å sieves .

    • Why? 4Å sieves can trap methanol/ethanol molecules, reducing your effective reagent concentration. 3Å excludes them.[3]

  • Activation: Flame-dry sieves under vacuum or bake at 300°C for 3 hours. Dusty/old sieves will ruin the reaction.

  • Placement: Do not dump sieves directly into the stir bar mix (they grind into powder and create difficult emulsions). Place them in a Soxhlet extractor or a suspended porous basket within the vapor path.

Comparative Efficiency Data:

MethodWater Removal EfficiencySuitabilityPotential Downside
Dean-Stark (Toluene) High (>99%)High-boiling substratesRequires high Temp (>110°C)
Molecular Sieves (3Å) High (>95%)Volatile alcohols (MeOH/EtOH)Sieves require activation; physical attrition
Excess Reagent (10 equiv) Moderate (~90-95%)Cheap alcohols (MeOH)Wasteful; difficult workup if acid is volatile
Silica Gel/MgSO4 LowAmbient temp reactionsLow capacity; physical loss of product
Decision Logic: Selecting the Right Water Removal Method

WaterRemoval Start Start: Select Water Removal Strategy BoilingPoint Is Alcohol BP > 100°C? Start->BoilingPoint DeanStark Method: Dean-Stark Trap (Solvent: Toluene) BoilingPoint->DeanStark Yes Volatile Is Alcohol Methanol/Ethanol? BoilingPoint->Volatile No Sieves Method: 3Å Molecular Sieves (Soxhlet Thimble) Volatile->Sieves Yes (High Value Acid) Excess Method: Solvent = Alcohol (Use 10-20 equivalents) Volatile->Excess Yes (Cheap Acid)

Figure 1: Decision matrix for water removal based on reagent volatility and value.

Module 2: Kinetic Acceleration & Catalyst Selection

User Issue: "The reaction is too slow, or my product degrades."

Diagnosis: Inefficient protonation of the carbonyl oxygen or side reactions caused by harsh catalysts.

The Mechanism (Why it matters): The rate-limiting step is the nucleophilic attack of the alcohol on the protonated carboxylic acid.[4] If your catalyst is too weak, the carbonyl isn't activated. If it's too strong (oxidizing), you char the reagents.

Catalyst Troubleshooting Table
CatalystTypeProsConsRecommendation

(Conc.)
Brønsted (Liquid)Cheap, Very FastOxidizing (chars sugar/amines); DangerousUse for simple, robust substrates only.

-TsOH (Tosic Acid)
Brønsted (Solid)Non-oxidizing, Organic solubleHard to remove trace amountsThe Gold Standard. Use monohydrate form.
Amberlyst-15 Polymer SupportedFiltration removal, ReusableSlower kinetics (diffusion limited)Excellent for scale-up and "Green" chem.

Lewis AcidWater tolerant, MildExpensiveUse for sensitive substrates.[1]
Standard Operating Procedure (Optimized)

Reagent Stoichiometry: 1.0 equiv Acid : 3-5 equiv Alcohol (or solvent volume).

  • Charge: Add Carboxylic Acid and Alcohol to flask.

  • Catalyst: Add 1-5 mol%

    
    -TsOH .
    
    • Tech Note: Do not exceed 10 mol%. High acid concentration can protonate the alcohol, reducing its nucleophilicity.

  • Solvent: Add Toluene (if using Dean-Stark) to fill volume.

  • Heat: Bring to reflux.

  • Monitor: TLC every hour.

    • Tip: If the spot doesn't move after 4 hours, add 5 mol% more catalyst or switch to a higher boiling solvent (e.g., Xylene) to increase thermal energy.

Module 3: Steric Hindrance & Substrate Limitations

User Issue: "I'm trying to esterify a t-butyl ester or a bulky acid, and yield is <10%."

Diagnosis: Fischer esterification is highly sensitive to steric bulk. The tetrahedral intermediate is crowded.

The "Stop Rule": If you are reacting a Tertiary Alcohol or a Di-ortho-substituted Benzoic Acid , STOP. Fischer conditions will likely fail or cause elimination (E1) of the alcohol to form an alkene.

Alternative Workflow: Switch to Steglich Esterification or Acid Chloride activation.[2]

StericFlow Substrate Substrate Analysis Type Steric Profile Substrate->Type Primary Primary/Secondary Alcohol Unblocked Acid Type->Primary Tertiary Tertiary Alcohol (t-BuOH) Type->Tertiary Bulky Sterically Hindered Acid (Mesitoic Acid) Type->Bulky Action1 Proceed with Fischer (Reflux/Dean-Stark) Primary->Action1 Action2 FAIL: Elimination Risk Switch to DCC/DMAP Tertiary->Action2 Action3 FAIL: Low Reactivity Switch to Acid Chloride Bulky->Action3

Figure 2: Workflow for determining if Fischer conditions are viable based on steric hindrance.

Module 4: Workup & Purification (The Hidden Yield Killer)

User Issue: "TLC showed conversion, but I lost my product during extraction."

Diagnosis: Acid-catalyzed hydrolysis during the workup. If you add water to a mixture containing strong acid and ester, the reaction reverses immediately.

Correct Workup Protocol:

  • Cool: Bring reaction to Room Temperature.

  • Quench: Pour the mixture into Ice-Cold Saturated

    
     .
    
    • Why? The base neutralizes the catalyst immediately. The cold temp slows hydrolysis kinetics.

    • Caution: It will fizz (

      
      ). Add slowly.
      
  • Extract: Use Ethyl Acetate or Diethyl Ether.

  • Wash:

    • 1x Saturated

      
       (Remove residual acid).
      
    • 1x Water.[1][5][6][7]

    • 1x Brine (Break emulsions).

  • Dry:

    
     or 
    
    
    
    .

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Ishihara, K., et al. (2005).[2] "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) Salts."[2] Science, 290(5494), 1140-1142.

  • Neimann, K. & Neumann, R. (2000). "Electrophilic Activation of Carboxylic Acids." Organic Letters, 2(18), 2761–2763.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Liu, Y., et al. (2006). "Green Catalytic Esterification using Molecular Sieves." Journal of Catalysis, 242(2), 278-286.

Sources

Technical Support Center: Water Removal in Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EST-H2O-OPT Subject: Troubleshooting Equilibrium Shifts & Dehydration Protocols Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Equilibrium Bottleneck

You are likely here because your esterification yield has plateaued. Esterification is a reversible equilibrium process governed by Le Chatelier’s principle. To drive the reaction to completion (


), you must perturb the system: either by using a vast excess of reactants or, more elegantly, by continuously removing water .

This guide addresses the three primary methodologies for water removal: Azeotropic Distillation , Adsorptive Dehydration , and Chemical Coupling .

Module 1: Azeotropic Distillation (Dean-Stark)

Best For: Thermally stable substrates, large-scale synthesis, non-volatile alcohols.

The Dean-Stark apparatus utilizes a carrier solvent (entrainer) that forms a low-boiling heteroazeotrope with water. As the vapor condenses, the immiscibility of the solvent and water allows for phase separation.

The Workflow Logic

The following diagram illustrates the critical cycle required for success. If any step fails, water returns to the flask, killing the yield.

DeanStark Reaction Reaction Flask (Solvent + Reactants) Vapor Azeotropic Vapor (Solvent + Water) Reaction->Vapor Boiling (>110°C) Condenser Reflux Condenser (Cooling) Vapor->Condenser Rise Trap Phase Separation Trap (Dean-Stark) Condenser->Trap Condensate drips Return Solvent Return (Overflow) Trap->Return Density < Water Waste Water Collection (Lower Phase) Trap->Waste Density > Solvent Return->Reaction Recycle

Figure 1: The cyclic mass transfer in a Dean-Stark setup. Failure usually occurs at the "Vapor" stage (insufficient heat) or "Trap" stage (density mismatch).

Troubleshooting Guide: Dean-Stark
SymptomProbable CauseCorrective Action
No water collecting in trap Vapor collapse: The vapor path is too cold; azeotrope condenses before reaching the trap.Insulate (Lag): Wrap the side arm and vertical riser with glass wool or aluminum foil. The vapor must remain hot until it hits the condenser.
Solvent level drops in flask Leakage: System is not closed or joints are loose.Grease all joints properly. Ensure the condenser is efficient enough to trap all solvent vapor.
Phases not separating Density Mismatch: You are using a chlorinated solvent (DCM/Chloroform).CRITICAL: Standard traps require the solvent to float (

). If using heavy solvents (

), you must use a Reverse Dean-Stark trap.
Emulsion in trap Surface Tension: Amphiphilic byproducts or high viscosity.Add a pinch of sodium chloride to the trap to increase the ionic strength of the water phase (salting out).
Solvent Selection Data

Use this table to select the correct entrainer based on your substrate's thermal stability.

SolventBoiling Point (°C)Azeotrope BP (°C)Water % in AzeotropeNotes
Benzene 80.169.38.8%Avoid. Carcinogenic. Replaced by Toluene.[1]
Toluene 110.685.020.2%Standard. High water capacity. Requires oil bath >130°C.
Xylene 139.094.540.0%High temp. Good for difficult substrates.
Chloroform 61.256.12.8%Requires Reverse Trap. Good for heat-sensitive compounds.

Module 2: Adsorptive Dehydration (Molecular Sieves)

Best For: Small scale, low-boiling alcohols (Methanol/Ethanol), heat-sensitive substrates.

Molecular sieves are zeolites with precise pore sizes.[2][3] In esterification, they act as a "chemical sponge." However, a common error is selecting a sieve that adsorbs the alcohol reactant, effectively halting the reaction.

The Critical Sieve Selection Rule
  • 3A Sieves: Pore size ~3 Å.[2][3] Adsorbs Water (

    
    ). Excludes Methanol  (
    
    
    
    ) and Ethanol (
    
    
    ).
  • 4A Sieves: Pore size ~4 Å.[2][3] Adsorbs Water , Methanol , and Ethanol .[4]

WARNING: Do NOT use 4A sieves if your reactant is Methanol or Ethanol. The sieves will sequester your alcohol, lowering the effective concentration and killing the rate kinetics.

Protocol: Activation & Use
  • Activation: Sieves from the jar are "wet." Activate by heating to 300°C for 3 hours (or overnight).

    • Quick Check: Place a few beads in your hand (gloved) and add a drop of water.[5] If they do not generate significant heat (exothermic adsorption), they are dead.

  • Loading: Use 10–20% w/v relative to the solvent volume.

  • Placement: For best results, place sieves in a Soxhlet extractor (condensed solvent runs through them) rather than stirring them in the flask (where they can grind into powder and clog filters).

Module 3: Chemical Coupling (Steglich Esterification)

Best For: Sterically hindered alcohols, acid-sensitive substrates, ambient temperature reactions.

This method does not "remove" water physically; it consumes the water equivalent chemically using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC.

Mechanism & Failure Points

The reaction relies on the O-acylisourea intermediate.[6] If the alcohol addition is too slow, this intermediate rearranges into an unreactive N-acylurea byproduct.[7]

Steglich Acid Carboxylic Acid Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + DCC DCC DCC (Coupling Agent) Ester Target Ester Intermediate->Ester + Alcohol / DMAP (Fast Path) DCU DCU Byproduct (Insoluble Urea) Intermediate->DCU Leaving Group DeadEnd N-Acylurea (Unreactive Rearrangement) Intermediate->DeadEnd Slow Rearrangement (If Alcohol is hindered) Alcohol Alcohol (Nucleophile) DMAP DMAP (Catalyst)

Figure 2: The kinetic race in Steglich esterification. You must ensure the "Fast Path" wins over the "Rearrangement" path.

FAQ: Handling Urea Byproducts

Q: My product is contaminated with a white solid (DCU) that won't filter out. What do I do?

  • The Issue: DCU (Dicyclohexylurea) is mostly insoluble, but trace amounts remain soluble in DCM/Ethyl Acetate.

  • Solution 1 (Precipitation): Dissolve crude mixture in a minimal amount of cold acetone or ethyl acetate and place in the freezer (-20°C) overnight. Filter the additional precipitate.

  • Solution 2 (Chemical Wash): If your ester is acid-stable, wash the organic layer with 1M HCl. This does not remove DCU, but removes unreacted DMAP/Amine.

  • Prevention: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be completely removed by a simple aqueous extraction (wash with water/brine).

Q: Yield is low despite using excess DCC.

  • Diagnosis: The N-acylurea rearrangement likely occurred.

  • Fix: Add DMAP (catalytic amount) before adding the DCC. Keep the reaction at 0°C during the initial addition to stabilize the O-acylisourea intermediate.

References

  • Azeotropic Distillation Data: Gmehling, J., et al. "Azeotropic Data." Vapor-Liquid Equilibrium Data Collection, DECHEMA, 2004.

  • Molecular Sieve Selectivity: Breck, D. W. Zeolite Molecular Sieves: Structure, Chemistry, and Use. Wiley, 1974.

  • Steglich Mechanism & Urea Removal: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524.

  • Pervaporation Technologies (Advanced): Shao, P., & Huang, R. Y. M. "Polymeric membrane pervaporation." Journal of Membrane Science, 2007.

Sources

Technical Support Center: Catalyst Selection for Aromatic Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Synthesis Support Center. Aromatic esterification presents unique challenges compared to aliphatic counterparts due to the electronic conjugation of the benzene ring (reducing electrophilicity of the carbonyl) and potential steric hindrance from ortho-substituents.

This guide moves beyond generic textbook advice. We treat catalyst selection as a function of substrate electronics , steric bulk , and process constraints (e.g., acid sensitivity, water tolerance).

Module 1: The Catalyst Selection Matrix (Triage)

Before starting, you must categorize your substrate. Use the following logic flow to determine the optimal catalytic system.

Decision Logic Diagram

CatalystSelection Start Start: Define Substrate Constraints Steric Is the Aromatic Acid Sterically Hindered? (e.g., 2,6-disubstituted) Start->Steric AcidSensitive Is the Substrate Acid-Sensitive? Steric->AcidSensitive No Yamaguchi Rec: Yamaguchi Esterification (TCBC + DMAP) Steric->Yamaguchi Yes (High Hindrance) Scale Scale > 100g? AcidSensitive->Scale No Steglich Rec: Steglich Esterification (DCC + DMAP) AcidSensitive->Steglich Yes (Mild Conditions) Lewis Rec: Hf(OTf)4 or Boronic Acid Catalysis Scale->Lewis No (High Value/Green) Fischer Rec: Fischer Esterification (H2SO4/pTSA + Dean-Stark) Scale->Fischer Yes (Cost Driven)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on steric and stability constraints.

Module 2: The "Classic" Approach (Steglich Esterification)

System: DCC (Coupling Agent) + DMAP (Nucleophilic Catalyst).[1] Best For: Acid-sensitive substrates, mild conditions, small-to-medium scale.

Mechanism & Critical Control Points

The reaction relies on DMAP acting as an acyl transfer agent.[2][3] The formation of the N-acylpyridinium intermediate is faster than the direct attack of the alcohol on the O-acylisourea.

SteglichMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Intermediate I) Acid->O_Acyl + DCC DCC DCC AcylPy N-Acylpyridinium (Active Species) O_Acyl->AcylPy + DMAP (Fast) DMAP DMAP Product Ester + DCU (Urea) AcylPy->Product + Alcohol Alcohol Alcohol (R'OH) Product->DMAP Regeneration

Figure 2: Catalytic cycle of DMAP preventing the N-acylurea rearrangement side reaction.

Troubleshooting & FAQs

Q1: I am seeing a significant amount of N-acylurea byproduct. How do I stop this?

  • Diagnosis: The O-acylisourea intermediate rearranged because the nucleophilic attack by the alcohol or DMAP was too slow. This is common with electron-deficient benzoic acids.

  • Solution:

    • Increase DMAP Loading: Shift from catalytic (5-10 mol%) to stoichiometric amounts if the substrate is extremely unreactive.

    • Order of Addition: Premix the Acid and DMAP before adding DCC. This ensures the active acylpyridinium species forms immediately upon DCC activation.

    • Solvent Switch: Switch from DCM to DCM/DMF (9:1) to increase the solubility of the polar intermediates.

Q2: The reaction is complete, but I cannot remove the DCU (dicyclohexylurea) completely.

  • Issue: DCU is notoriously difficult to remove by filtration alone as it is slightly soluble in organic solvents.

  • Protocol Fix:

    • Cool the reaction mixture to -20°C for 2 hours before filtration to precipitate maximum DCU.

    • Chemical Wash: After filtration, wash the organic layer with 0.5M HCl (to remove DMAP) and then saturated NaHCO3.

    • Alternative Reagent: Switch from DCC to EDC·HCl . The urea byproduct of EDC is water-soluble and can be washed away in the aqueous workup.

Module 3: The "Hindered" Approach (Yamaguchi Esterification)

System: 2,4,6-Trichlorobenzoyl chloride (TCBC) + DMAP.[4][5] Best For: Ortho-substituted benzoic acids, macrolactonization, and sterically demanding alcohols.

Standard Protocol
  • Activation: Dissolve Aromatic Acid (1.0 equiv) and Et3N (1.5 equiv) in THF.

  • Reagent Addition: Add TCBC (1.1 equiv) dropwise at 0°C. Stir 1h to form the mixed anhydride.

  • Esterification: Add solution of Alcohol (1.0 equiv) and DMAP (1.5-2.0 equiv) in Toluene.

  • Reflux: Heat to reflux for 3-12 hours.

Troubleshooting & FAQs

Q3: My yield is low (<40%) and I see the formation of the aliphatic ester (from the Yamaguchi reagent) instead of my aromatic ester.

  • Diagnosis: Regioselectivity failure. The alcohol attacked the carbonyl of the trichlorobenzoyl group instead of your substrate.

  • The Science: The reaction relies on the steric bulk of the 2,4,6-trichlorophenyl group to direct attack to your substrate. If your substrate is more hindered than the reagent, selectivity flips.

  • Solution:

    • Switch Reagent: Use MNBA (2-Methyl-6-nitrobenzoic anhydride) . It forms a mixed anhydride that is even more regioselective for hindered substrates.

    • Slow Addition: Add the mixed anhydride solution slowly to the DMAP/Alcohol solution (inverse addition) to keep the concentration of the active electrophile low.

Q4: The reaction turns black and tars upon heating.

  • Diagnosis: Decomposition of the mixed anhydride or polymerization.

  • Solution:

    • Ensure strictly anhydrous conditions. The mixed anhydride hydrolyzes rapidly.

    • Lower the temperature to 40°C and extend reaction time to 24h. High reflux temperatures in Toluene (110°C) can degrade sensitive aromatics.

Module 4: Green & Modern Catalysis (Lewis Acids & Boronic Acids)

System: Hafnium(IV) Triflate [Hf(OTf)4] or Arylboronic Acids. Best For: Green chemistry, atom economy (equimolar reactants), and avoiding toxic coupling agents.

Comparative Data: Catalyst Performance
Catalyst SystemSubstrate ScopeWater ToleranceTypical LoadKey Benefit
Hf(OTf)4 General AromaticHigh (Water-stable)0.1 - 1 mol%Recyclable; Equimolar reactants ok.
3,4,5-F3-PhB(OH)2 Amides/EstersModerate (Needs Sieves)1 - 10 mol%"Green" alternative to metals.
Ti(OiPr)4 TransesterificationLow (Hydrolyzes)5 - 20 mol%Cheap; Industry standard.
Troubleshooting & FAQs

Q5: Why use Hafnium Triflate over standard Sulfuric Acid?

  • Answer: H2SO4 is an oxidizing acid and causes sulfonation byproducts on electron-rich aromatic rings (e.g., phenols, anisoles). Hf(OTf)4 is a hard Lewis acid that activates the carbonyl oxygen without oxidizing the substrate. It is also recoverable from the aqueous phase.

Q6: My boronic acid catalyzed reaction stalls at 60% conversion.

  • Diagnosis: Equilibrium limitation due to water accumulation.

  • Mechanism: The active catalyst is a mono-acyloxyboronate species.[6] Water hydrolyzes this intermediate, shutting down the cycle.

  • Protocol Fix:

    • Soxhlet Extraction: Use a Soxhlet extractor with activated 4Å Molecular Sieves to actively remove water from the refluxing solvent (usually Fluorobenzene or Toluene).

    • Solvent Choice: Switch to a solvent that forms a good azeotrope with water (e.g., Toluene or Xylene).

References

  • Neises, B., & Steglich, W. (1978).[1][3][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000).[8] Direct Ester Condensation Catalyzed by Hafnium(IV) Salts.[9] Science, 290(5494), 1140-1142.

  • Ishihara, K., et al. (1996).[10] 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst.[10] Journal of Organic Chemistry, 61(13), 4196–4197.[10]

  • Oohashi, Y., Fukumoto, K., & Mukaiyama, T. (2005). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di-2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4.[9] Bulletin of the Chemical Society of Japan, 78(8), 1508-1519.

Sources

Technical Support Center: Phenol Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phenol Problem"

If you are reading this, your esterification yield is likely stalling between 20-40%, or you are observing significant side products. Do not treat phenols like aliphatic alcohols.[1] They present three distinct kinetic barriers:

  • Reduced Nucleophilicity: Resonance delocalization of the oxygen lone pair into the aromatic ring renders the hydroxyl group significantly less reactive than primary or secondary alcohols.

  • Ambident Reactivity: Phenols are susceptible to C-acylation (Friedel-Crafts acylation) under thermodynamic control, competing with the desired O-acylation.

  • Steric Guarding: Ortho-substituents on the phenol ring block the approach of bulky activated acyl intermediates.

This guide moves beyond generic textbook advice to address the specific failure modes of phenolic substrates.

Module 1: Diagnostic Logic

Before altering reagents, diagnose the failure mode using the workflow below. This logic tree isolates whether the issue is kinetic (reaction too slow) or thermodynamic (product instability/side reactions).

TroubleshootingFlow Start START: Low Yield Observed Method Select Method Used Start->Method AcidCl Method A: Acyl Chloride / Anhydride Method->AcidCl Coupling Method B: DCC/EDC (Steglich) Method->Coupling BaseCheck Base Used? AcidCl->BaseCheck WeakBase Pyridine/Et3N only BaseCheck->WeakBase Yes StrongBase NaH / NaOH (Schotten-Baumann) BaseCheck->StrongBase Yes Sol1 Diagnosis: Low Nucleophilicity Action: Switch to Schotten-Baumann (Pre-form Phenoxide) WeakBase->Sol1 Yield < 30% TempCheck Reaction Temp > 40°C? StrongBase->TempCheck Sol2 Diagnosis: Fries Rearrangement (C-Acylation) Action: Cool to 0°C, limit reaction time TempCheck->Sol2 Yes Sol4 Diagnosis: Steric Hindrance Action: Switch to Yamaguchi Protocol TempCheck->Sol4 No, still low yield DMAPCheck DMAP Added? Coupling->DMAPCheck SideProd Check Side Products DMAPCheck->SideProd Yes (>5 mol%) Sol3 Diagnosis: N-Acylurea Formation Action: Add 10-20 mol% DMAP Add Acid to DCC slowly DMAPCheck->Sol3 No / Low (<1 mol%) SideProd->Sol3 Urea byproduct high SideProd->Sol4 No reaction

Figure 1: Diagnostic decision matrix for isolating the root cause of esterification failure.

Module 2: The "Silent Killer" in Steglich Esterification

The Scenario: You are using DCC/EDC to couple a carboxylic acid with a phenol. The starting material is consumed, but the isolated yield is poor. The NMR shows a mess of aliphatic peaks.

The Mechanism of Failure: In standard alcohol coupling, the O-acylisourea intermediate is stable enough to wait for the alcohol attack. However, because phenols are poor nucleophiles, they react slowly. This delay allows the O-acylisourea to undergo an intramolecular


 acyl migration , forming an N-acylurea . This byproduct is thermodynamically stable, unreactive, and often co-elutes with your product.

The Solution: DMAP Catalysis You must add 4-Dimethylaminopyridine (DMAP).[2][3] It is not just a base; it is a nucleophilic catalyst .

  • DMAP attacks the O-acylisourea faster than the rearrangement occurs.

  • This forms a highly reactive N-acylpyridinium species.

  • The phenol attacks this intermediate to form the ester and regenerate DMAP.

Protocol Adjustment:

  • Standard: 1.1 eq DCC, 1.0 eq Acid, 1.0 eq Phenol.

  • Optimized: Add 10-20 mol% DMAP . If the substrate is hindered, increase to 1.0 eq DMAP (stoichiometric).

  • Order of Addition: Mix Acid + Phenol + DMAP in DCM first. Add DCC last at 0°C. This ensures the acid is trapped immediately upon activation.

Module 3: Steric Hindrance & The Yamaguchi Protocol

The Scenario: You are esterifying a 2,6-disubstituted phenol (e.g., 2,6-di-tert-butylphenol) or a bulky acid. Standard acyl chlorides and DCC fail.

The Solution: Yamaguchi Esterification The Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[4] The steric bulk of the trichlorophenyl group forces the nucleophile (DMAP) to attack the desired carbonyl of your substrate acid, not the reagent.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve Carboxylic Acid (1.0 eq) and Hünig’s base (DIEA, 1.5 eq) in Toluene or THF.

  • Activation: Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq). Stir 1h at RT. Verification: TLC should show disappearance of acid.

  • Esterification: Add the Phenol (1.0–1.2 eq) and DMAP (1.5–2.0 eq).

  • Reaction: Reflux (Toluene) or stir at RT (THF) depending on steric bulk. The reaction usually completes in 1-4 hours.

Why it works: The mixed anhydride is highly electrophilic, and the specific "Yamaguchi reagent" architecture prevents the phenol from attacking the wrong side of the anhydride.

Module 4: Acyl Chlorides & The "O vs C" Competition

The Scenario: You are using an acid chloride. You see product formation, but also a significant amount of a ketone byproduct (C-acylation).

The Science: Phenols are bidentate nucleophiles.

  • Kinetic Control (Low T, Weak Base): Favors attack by the Oxygen

    
    Ester .
    
  • Thermodynamic Control (High T, Lewis Acids): Favors attack by the Ring Carbon

    
    Aryl Ketone .
    

Optimization Table:

VariableCondition for ESTER (Desired)Condition for KETONE (Avoid)
Temperature 0°C to RT> 50°C
Solvent DCM, THF, AcetoneNitrobenzene, neat
Base Pyridine, NEt3, NaOH (Schotten-Baumann)None (HCl generation promotes rearrangement)
Catalyst None or DMAPAlCl3, ZnCl2

The "Schotten-Baumann" Fix: For unhindered phenols, use the biphasic Schotten-Baumann condition.[5]

  • Dissolve Phenol in 10% aqueous NaOH (converts Phenol

    
     Phenoxide, increasing nucleophilicity by 
    
    
    
    ).
  • Add Acid Chloride dropwise.

  • The reaction is often instantaneous. The ester precipitates out or is extracted into DCM.

Module 5: Workup & Isolation (Where Yield is Lost)

Phenolic esters are more susceptible to hydrolysis (saponification) than aliphatic esters because the phenoxide leaving group is stable.

Common Mistake: Washing the crude reaction mixture with strong base (1M NaOH) to remove unreacted phenol. Consequence: You are hydrolyzing your newly formed ester back to the starting materials.

Correct Workup Protocol:

  • Quench: Use saturated

    
     or dilute HCl (pH 4-5).
    
  • Wash: Use saturated

    
     (mild base) only if necessary to remove acid, and do it quickly with cold solutions.
    
  • Purification: If unreacted phenol remains, do not use basic extraction. Use column chromatography. Phenols usually streak on silica; adding 1% acetic acid to the eluent can tighten the phenol spot, separating it from the ester.

FAQ: Rapid-Fire Troubleshooting

Q: I see a white precipitate forming immediately upon adding DCC. Is this my product? A: Likely not. It is Dicyclohexylurea (DCU), the byproduct of the coupling. Your product is likely in the solution. Filter off the DCU before workup.

Q: Can I use Fischer Esterification (Acid + Phenol + H2SO4)? A: No. The equilibrium constant for phenol esterification is extremely unfavorable compared to alcohols. You will not get high conversion. You must use an activated acid derivative (Acid Chloride or Anhydride).

Q: My phenol is sensitive to base (e.g., oxidizes to quinone). What do I do? A: Perform the reaction under strictly inert atmosphere (


/Ar). Use the Steglich method (Module 2) in degassed DCM. Avoid the Schotten-Baumann aqueous base method.
References
  • Steglich Esterification & DMAP Catalysis

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[6] Angew.[1] Chem. Int. Ed.1978 , 17, 522-524.

    • Source:

  • Yamaguchi Esterification (Hindered Substrates)

    • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[4] Bull.[4] Chem. Soc. Jpn.[4]1979 , 52, 1989–1993.[4]

    • Source:

  • Schotten-Baumann Reaction Conditions

    • Source:

  • DMAP Mechanism of Action

    • Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[1] Chem. Int. Ed. Engl.1978 , 17, 569.

    • Source:

Sources

Technical Support Center: Impurity Profiling for 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis, isolation, and characterization of impurities in 3-Formylphenyl 2-furoate . This compound serves as a critical intermediate in medicinal chemistry, linking a pharmacophore-rich furan ring with a reactive benzaldehyde scaffold.

The ester linkage between a phenol (3-hydroxybenzaldehyde) and a heteroaromatic acid (2-furoic acid) presents unique stability challenges. Users frequently encounter issues with hydrolytic cleavage , furan ring-opening , and aldehyde oxidation . This document provides a self-validating framework to identify and eliminate these impurities.

Module 1: The Synthesis & Impurity Landscape

To control impurities, one must understand their origin. The standard synthesis involves a Schotten-Baumann esterification using 2-furoyl chloride and 3-hydroxybenzaldehyde in the presence of a base (Triethylamine or Pyridine).

Visualizing the Reaction Pathways

The following diagram maps the "Happy Path" (Product formation) against the "Failure Modes" (Impurity generation).

ReactionLandscape SM1 3-Hydroxybenzaldehyde Product 3-Formylphenyl 2-furoate SM1->Product + SM2, Et3N DCM, 0°C SM2 2-Furoyl Chloride SM2->Product Imp_A Impurity A: 2-Furoic Acid (Hydrolysis) SM2->Imp_A H2O (Wet Solvent) Imp_C Impurity C: Furan Ring-Opened Polymer SM2->Imp_C High Temp / Acid Product->Imp_A Acidic Workup (Hydrolysis) Imp_B Impurity B: 3-Carboxyphenyl 2-furoate (Oxidation) Product->Imp_B Air/O2 (Storage) Product->Imp_C Light/Acid

Figure 1: Reaction landscape detailing the genesis of primary impurities (A, B, and C) relative to the target product.

Module 2: Troubleshooting Synthesis (Q&A)

This section addresses specific observations reported by users in the field.

Issue 1: "My product has a persistent acidic smell and a broad NMR peak at 11-13 ppm."

Diagnosis: Impurity A (2-Furoic Acid) Contamination.

  • Cause: This is the most common impurity. It arises from either:

    • Moisture in the reaction: 2-Furoyl chloride hydrolyzes instantly in the presence of water.

    • Incomplete Washing: Furoic acid has poor solubility in non-polar solvents but can co-precipitate.

  • The Fix:

    • Pre-Reaction: Distill your solvent (DCM or THF) or use molecular sieves. Ensure the 2-furoyl chloride is clear, not cloudy.

    • Workup: Wash the organic layer with saturated NaHCO₃ . The furoic acid will convert to its sodium salt (sodium 2-furoate) and partition into the aqueous layer.

    • Verification: The broad singlet at >11 ppm (COOH) in ¹H NMR should disappear.

Issue 2: "The reaction mixture turned dark black/brown, and yield is low."

Diagnosis: Impurity C (Furan Ring Degradation/Polymerization).

  • Cause: The furan ring is electron-rich (diene character) and acid-sensitive.

    • If you used a strong acid catalyst or allowed the reaction to heat up (exotherm), the furan ring can open, leading to reactive dicarbonyls that polymerize.

    • Furoyl chloride itself can degrade if stored improperly.

  • The Fix:

    • Temperature Control: Keep the addition of acid chloride at 0°C . Do not allow the reaction to exceed room temperature (25°C).

    • Base Management: Ensure an excess of base (Et₃N, 1.2 eq) is present before adding the acid chloride to neutralize HCl immediately.

    • Reagent Quality: If your 2-furoyl chloride is dark, distill it under vacuum before use.

Issue 3: "HPLC shows a new peak growing larger the longer the sample sits in the autosampler."

Diagnosis: On-Column/In-Vial Hydrolysis.

  • Cause: Your HPLC diluent or mobile phase is degrading the ester.

    • 3-Formylphenyl esters are "activated" esters (phenolic leaving group). They are more labile than alkyl esters.

    • If your mobile phase is basic (pH > 7) or your sample solvent contains water/methanol without a buffer, the ester will hydrolyze back to SM1 and Impurity A.

  • The Fix:

    • Diluent: Use anhydrous Acetonitrile (ACN). Avoid water/methanol in the sample vial if possible.

    • Mobile Phase: Use an acidic modifier (0.1% Formic Acid) to keep the pH ~2.5-3.0. This stabilizes the ester and suppresses ionization of the phenolic impurities for sharper peaks.

Module 3: Analytical Characterization

To rigorously validate purity, you must distinguish the product from its precursors and degradation products.

Analytical Decision Tree

AnalyticalFlow Start Crude Product TLC TLC Check (Hex/EtOAc 7:3) Start->TLC Decision1 Single Spot? TLC->Decision1 Decision1->Start No (Recrystallize) HPLC HPLC-UV (254nm) C18 / Acidic Mobile Phase Decision1->HPLC Yes NMR 1H NMR (DMSO-d6) HPLC->NMR ImpurityCheck Check Key Signals: 1. Aldehyde (-CHO) 2. Acid (-COOH) 3. Furan (H3, H4, H5) NMR->ImpurityCheck

Figure 2: Step-by-step analytical workflow for purity assessment.

Standardized HPLC Protocol

Use this method to separate the Product from Impurity A (Acid) and SM1 (Phenol).

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µmStandard reverse phase; "SB" (Stable Bond) tolerates acid well.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of Furoic Acid (pKa ~3.1), increasing retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatics than Methanol.
Gradient 0-2 min: 10% B2-15 min: 10%

90% B15-20 min: 90% B
Gradient elution is required to elute the non-polar ester while resolving polar acids early.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmBoth the benzene and furan rings absorb strongly here.
Expected Order 1. 2-Furoic Acid (

3-4 min)2. 3-Hydroxybenzaldehyde (

5-6 min)3. Product (

10-12 min)
The ester is significantly more lipophilic than the acid or aldehyde.
NMR Diagnostic Table (¹H NMR in DMSO-d₆)
Proton EnvironmentExpected Shift (

)
Impurity Flag
Aldehyde (-CHO) 10.0 - 10.1 ppm (s)If missing

Oxidation to Acid (Impurity B).
Furan H-5 ~8.0 ppm (d)Diagnostic for furan ring integrity.
Furan H-3, H-4 6.7 - 7.4 ppm (m)If complex multiplet

Check for ring opening.
Phenolic -OH ~9.8 ppm (s, broad)Critical: If present, indicates unreacted Starting Material (SM1).
Carboxylic -COOH 12.0 - 13.0 ppm (broad)Critical: Indicates Impurity A (Furoic Acid) or B (Benzoic Acid derivative).

Module 4: Validated Synthesis Protocol

Based on Schotten-Baumann principles adapted for labile esters.

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) [Concentration ~0.2 M].

  • Base Addition: Add Triethylamine (1.5 eq) . Cool the mixture to 0°C in an ice bath. Note: The solution may turn yellow; this is the phenoxide formation.

  • Acylation: Dropwise, add 2-furoyl chloride (1.1 eq) dissolved in a small volume of DCM. Control the exotherm.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench: Quench with water.

  • Workup (Crucial Step):

    • Wash Organic layer x2 with Saturated NaHCO₃ (Removes Furoic Acid).

    • Wash Organic layer x1 with 0.1 M HCl (Removes excess Triethylamine).

    • Wash Organic layer x1 with Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-induced hydrolysis.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1][2][3] International Council for Harmonisation, 2006.[1][3] [Link]

  • Schotten, C. "Ueber die Oxydation des Piperidins."[4][5] Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, 1884, pp. 2544–2547. (Foundational text for Schotten-Baumann conditions).

  • Gandini, A. "The Furan Ring in Polymeric Materials." Progress in Polymer Science, vol. 22, no. 6, 1997, pp. 1203-1379.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • FDA Guidance for Industry. Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration, 2008.[3] [Link]

Sources

Validation & Comparative

Structural Elucidation and Purity Profiling: A Comparative NMR Analysis of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Formylphenyl 2-furoate (CAS: 332411-91-3) is a critical ester intermediate, often synthesized via the condensation of 3-hydroxybenzaldehyde and 2-furoyl chloride (or 2-furoic acid). Its structural integrity relies on the coexistence of two distinct aromatic systems—a furan ring and a disubstituted benzene ring—linked by a labile ester bond.

This guide provides a definitive protocol for the NMR-based characterization of this molecule. Unlike standard spectral lists, this document focuses on comparative structural diagnosis —specifically, how to differentiate the product from its precursors (3-hydroxybenzaldehyde and 2-furoic acid) and how to validate purity using specific spin-spin coupling patterns.

Why This Analysis Matters
  • Reaction Monitoring: The esterification shift is subtle in the aromatic region; precise assignment is required to confirm conversion.

  • Purity Profiling: The aldehyde proton is a sensitive probe for oxidation (to carboxylic acid) or hydration, which are common degradation pathways.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility and quantitative accuracy, the following acquisition parameters are recommended. This protocol minimizes T1 saturation effects, which is critical when integrating the isolated aldehyde proton against the aromatic multiplets.

Sample Preparation & Acquisition Parameters
ParameterSpecificationRationale (Causality)
Solvent CDCl₃ (99.8% D) + 0.03% TMSBaseline: Minimizes exchange broadening of the aldehyde proton compared to DMSO-d₆.
Concentration 10–15 mg / 0.6 mLResolution: Prevents viscosity-induced line broadening while ensuring sufficient S/N.
Pulse Angle 30° (approx. 3-4 µs)Quantitation: Ensures linear response for all nuclei regardless of relaxation times.
Relaxation Delay (D1) ≥ 5.0 secondsAccuracy: The aldehyde proton (CHO) has a long T1. Short D1 leads to under-integration of this key diagnostic signal.
Spectral Width -2 to 14 ppmCoverage: Ensures the downfield aldehyde (~10 ppm) is not aliased.
Analytical Workflow

NMR_Workflow Sample Sample Isolation (Dry Solid) Prep Solubilization (CDCl3, Filtered) Sample->Prep 10mg Acq Acquisition (D1=5s, ns=16) Prep->Acq Transfer Process Processing (LB=0.3Hz, Phase) Acq->Process FID Analysis Integration & Assignment Process->Analysis Spectrum

Figure 1: Optimized NMR acquisition workflow for quantitative purity assessment.

1H NMR Analysis: Structural Assignment & Diagnostics[1]

The 1H NMR spectrum of this compound is characterized by three distinct zones: the highly deshielded aldehyde, the furan heterocycle, and the benzene ring.

Diagnostic Signal Table (400 MHz, CDCl₃)
RegionShift (δ, ppm)*Mult.IntegralAssignmentStructural Logic
Aldehyde 9.98 - 10.05 s1HCHODiagnostic singlet. Loss of this signal indicates oxidation to acid.[1]
Benzene 7.75 - 7.85 dt/m2HAr-H2, H6Deshielded by ortho-EWG (Ester/CHO). H2 is often a distinct narrow triplet.[1]
Furan 7.65 - 7.70 dd1HFur-H5Alpha-proton (next to O). Most downfield furan signal.[1]
Benzene 7.55 - 7.65 t1HAr-H5Meta to both EWGs. Pseudo-triplet.
Benzene 7.45 - 7.50 d1HAr-H4Ortho to CHO, Para to Ester.
Furan 7.35 - 7.40 dd1HFur-H3Beta-proton (next to Carbonyl).
Furan 6.58 - 6.62 dd1HFur-H4Beta-proton (far from Carbonyl). Characteristic high-field furan signal.

*Note: Shifts are predicted based on substituent increments relative to 3-hydroxybenzaldehyde and methyl 2-furoate. Exact values may vary ±0.05 ppm depending on concentration.

Comparative Analysis: Product vs. Precursors

This is the core of the "Comparison Guide." You must distinguish the product from the starting materials.

  • Vs. 3-Hydroxybenzaldehyde (Precursor A):

    • The Phenolic Proton: The starting material has a broad singlet (–OH) at ~5.0–6.0 ppm (concentration dependent). Absence of this peak confirms esterification.[1]

    • Aromatic Shift: The protons ortho to the oxygen (H2, H4, H6 on the benzene) will shift downfield (deshielding) by ~0.2–0.3 ppm upon conversion from a phenol (electron donor) to an ester (electron withdrawing).

  • Vs. 2-Furoic Acid (Precursor B):

    • Acid Proton: 2-Furoic acid has a carboxylic proton >11 ppm. The product has none.

    • Furan Pattern: The furan coupling constants (

      
       Hz, 
      
      
      
      Hz) remain conserved, but the chemical environment of H3 shifts slightly due to the esterification.
Connectivity Diagram

Coupling_Logic cluster_furan Furan Coupling System Aldehyde Aldehyde (10.0 ppm) Benzene Benzene Ring (7.4 - 7.8 ppm) Aldehyde->Benzene Inductive Effect Ester Ester Linkage (-COO-) Benzene->Ester O-Linkage Furan Furan Ring (6.6, 7.4, 7.7 ppm) Ester->Furan Carbonyl-Linkage H5 H5 (dd) H4 H4 (dd) H5->H4 J=1.7Hz H3 H3 (dd) H4->H3 J=3.5Hz

Figure 2: Structural connectivity and spin system isolation. The Furan ring forms an isolated spin system (AMX pattern) distinct from the Benzene ring.

13C NMR Analysis: The Carbon Backbone

The 13C spectrum provides the definitive confirmation of the carbon skeleton, particularly distinguishing the two carbonyl types.

Key Carbon Signals (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Diagnostic Value
Aldehyde C=O ~191.0 Most downfield signal. Confirms the formyl group is intact.
Ester C=O ~157.0 Distinct from aldehyde.[1] Confirms the linkage.
Furan C5 ~147.0 Alpha-carbon next to Oxygen.
Benzene C-O ~151.0 Ipso carbon attached to the ester oxygen.[1]
Furan C2 ~144.0 Ipso carbon attached to the carbonyl.[1]
Aromatic CH 110.0 - 138.0 Complex region containing remaining 7 methine carbons.

Comparative Performance: Solvent Selection

When analyzing this compound, the choice of solvent significantly alters the spectral resolution.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide)
Solubility ExcellentExcellent
Aldehyde Peak Sharp singlet.Often broadened due to viscosity or water exchange.[1]
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can obscure mid-field impurities).[1]
Recommendation Preferred for routine QC.[1]Use only if analyzing highly polar degradation products.[1]

Troubleshooting Common Issues

  • Issue: Aldehyde peak integrates to < 0.9H relative to aromatic signals.

    • Cause: T1 relaxation is too slow for the chosen repetition time.

    • Solution: Increase Relaxation Delay (D1) to 10 seconds or reduce pulse angle to 30°.

  • Issue: Extra peaks in the 6.0–7.0 ppm region.[1]

    • Cause: Likely unreacted 3-hydroxybenzaldehyde (phenol protons) or furan degradation.

    • Solution: Perform a D₂O shake.[1] If peaks disappear, they are exchangeable -OH protons (impurity).

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General aromatic aldehyde and furoate shift data). [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent increment calculation rules). [Link]

  • NIST Chemistry WebBook. Methyl 2-furoate Spectral Data. (Reference for furan ring shifts). [Link]

  • Reich, H. J. Hans Reich's NMR Data.[1][2] University of Wisconsin-Madison. (Authoritative source for coupling constants in heterocycles).[2] [Link]

Sources

Technical Guide: Interpreting the Mass Spectrum of 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 3-Formylphenyl 2-furoate Molecular Formula: C₁₂H₈O₄ Exact Mass: 216.04 Da[1]

This guide provides a high-resolution interpretation of the mass spectral signature of this compound. As a mixed ester combining a heterocyclic carboxylate (2-furoic acid) and a functionalized phenol (3-hydroxybenzaldehyde), this molecule presents a dual-fragmentation capability that is critical for structural elucidation in drug discovery workflows.[1]

This analysis compares the industry-standard Electron Ionization (EI) fingerprinting against Electrospray Ionization (ESI) , establishing a self-validating protocol for confirming identity and purity.[1]

Comparative Analysis: EI vs. ESI Performance

In a drug development context, selecting the correct ionization mode is binary: you either need structural proof (EI) or molecular weight confirmation (ESI).[1] The following table contrasts these methodologies for this compound.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Utility Structural Fingerprinting (Identification)MW Confirmation (Purity/Screening)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion (

)
Distinct (m/z 216), typically 15-30% intensity.[1]High intensity

(217) or

(239).[1]
Base Peak m/z 95 (Furoyl cation).[1] Diagnostic for furoates.

or Adducts.
Fragmentation Rich. Reveals substructures (Furan ring vs. Benzaldehyde).[1]Minimal. "Clean" spectrum with little structural detail.
Application Impurity profiling, synthesis validation.[1]High-throughput LC-MS screening.

Scientist’s Insight: For rigorous characterization, EI is the required standard .[1] ESI often fails to distinguish between positional isomers (e.g., 4-formylphenyl vs. 3-formylphenyl analogs) because they share identical molecular weights and ionization propensities.[1] Only EI fragmentation patterns can reliably differentiate the substitution pattern on the phenyl ring.[1]

Detailed Interpretation of the EI Spectrum (70 eV)

The fragmentation of this compound is driven by the lability of the ester bond and the stability of the resulting acylium ions.

A. The Molecular Ion ( , m/z 216)

The parent peak appears at m/z 216 .[1] Due to the high conjugation of the furan ring coupled with the phenyl system, the molecular ion is relatively stable and should be clearly visible (unlike aliphatic esters where


 is often absent).[1]
B. The Diagnostic Base Peak (m/z 95)

The most abundant ion in the spectrum is almost invariably m/z 95 .[1]

  • Mechanism:

    
    -cleavage adjacent to the carbonyl group.[1][2][3]
    
  • Identity: The 2-Furoyl cation (

    
    ).[1]
    
  • Significance: This peak confirms the "head" of the molecule is a 2-furoate. If this peak shifts (e.g., to m/z 109), it indicates methylation on the furan ring.[1]

C. The Furan Series (m/z 67, 39)

The m/z 95 ion undergoes secondary fragmentation:

  • m/z 95

    
     m/z 67:  Loss of Carbon Monoxide (CO, 28 Da).[1] The resulting ion (
    
    
    
    ) is the furanyl cation.[1]
  • m/z 67

    
     m/z 39:  Further ring opening and loss of CO/CHO fragments yields the cyclopropenyl cation (
    
    
    
    ).[1]
D. The Phenolic "Tail" (m/z 121, 122)

The "leaving group" of the ester cleavage provides information about the aldehyde substitution.[1]

  • m/z 121: The 3-formylphenoxy cation .[1] This results from the cleavage of the C(O)-O bond with charge retention on the oxygen side.[1]

  • m/z 93: Loss of CO (28 Da) from the m/z 121 fragment, consistent with phenolic degradation.[1]

Visualization: Fragmentation Pathway

The following diagram maps the causal relationships between the parent molecule and its primary fragments.[1]

FragmentationPathway M Molecular Ion (M+) m/z 216 [C12H8O4]+ Furoyl Base Peak: Furoyl Cation m/z 95 [C5H3O2]+ M->Furoyl α-Cleavage (Loss of C7H5O2•) Phenoxy 3-Formylphenoxy Cation m/z 121 [C7H5O2]+ M->Phenoxy Ester Cleavage (Loss of C5H3O2•) Furan Furan Cation m/z 67 [C4H3O]+ Furoyl->Furan - CO (28 Da) C3H3 Cyclopropenyl m/z 39 [C3H3]+ Furan->C3H3 - CO (28 Da) PhenolFrag Phenolic Fragment m/z 93 [C6H5O]+ Phenoxy->PhenolFrag - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Validated Experimental Protocol (GC-MS)

To replicate the spectral quality described above, use the following method. This protocol minimizes thermal degradation of the aldehyde moiety.[1]

Reagents:

  • Analyte: this compound (>98% purity).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols to prevent transesterification or acetal formation with the aldehyde.

Instrument Parameters:

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1 to 50:1) to prevent detector saturation.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m x 0.25mm.[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 35 – 350.

Self-Validation Step: Check the m/z 95 peak width. If the peak exhibits tailing, your ion source may be contaminated, or the quadrupole needs tuning.[1] The ratio of m/z 95 to m/z 216 should be consistent across injections; a drop in m/z 216 intensity suggests thermal decomposition in the inlet liner.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Methyl 2-furoate (ID: 230020). NIST Chemistry WebBook, SRD 69.[1][4][5] [Link][1]

    • Note: Used as the reference standard for the 2-furoyl fragment
  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1][6] University Science Books.

    • Authoritative source for general ester alpha-cleavage and aromatic fragment
  • PubChem. (2025).[1][7] Compound Summary: 3-Formylphenyl acetate.[1][7] National Library of Medicine.[1] [Link]

    • Reference for the fragmentation behavior of the 3-formylphenoxy moiety.

Sources

Introduction: The Analytical Imperative of Aromatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: FT-IR Spectroscopy of Aromatic Esters in Pharmaceutical Development Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and Process Chemists.

Aromatic esters—such as benzoates, salicylates, and phthalates—are ubiquitous in pharmaceutical development, serving as active pharmaceutical ingredients (APIs), prodrug moieties (to enhance lipophilicity), and plasticizers in formulation. Their structural integrity is paramount; hydrolysis leads to degradation, while polymorphic transitions can alter bioavailability.

While NMR provides structural certainty and Mass Spectrometry offers molecular weight confirmation, Fourier Transform Infrared Spectroscopy (FT-IR) remains the industry standard for rapid, solid-state identification and polymorphic characterization. However, the choice of how to apply FT-IR—specifically the divergence between Attenuated Total Reflectance (ATR) and traditional Transmission (KBr Pellet) —is often made arbitrarily.

This guide objectively compares these methodologies, grounded in the specific vibrational physics of the aromatic ester functionality.

The Physics of Detection: Why Aromatic Esters are Unique

To analyze aromatic esters effectively, one must understand the "Causality of Conjugation." Unlike aliphatic esters, aromatic esters possess a carbonyl group (


) conjugated with an aromatic ring.
  • The Resonance Effect: The

    
    -electrons of the benzene ring delocalize into the carbonyl antibonding orbital. This increases the single-bond character of the 
    
    
    
    bond.
  • The Spectral Shift: According to Hooke’s Law, a weaker bond vibrates at a lower frequency. Therefore, while saturated aliphatic esters absorb at 1750–1735 cm⁻¹ , aromatic esters exhibit a diagnostic redshift to 1730–1715 cm⁻¹ .[1]

  • The "Rule of Three": Aromatic esters are self-validating via three distinct intense bands (The "Rule of Three"):

    • C=O Stretch: ~1725 cm⁻¹ (Redshifted).

    • C-C-O Stretch: ~1280 cm⁻¹ (Asymmetric stretch involving the ring).

    • O-C-C Stretch: ~1120 cm⁻¹ (Vibration of the ester oxygen-alkyl bond).

Comparative Analysis: ATR-FTIR vs. Transmission (KBr) vs. Raman

For a researcher characterizing a new aromatic ester prodrug, the choice of technique dictates data quality.

Comparison 1: Sampling Modalities (ATR vs. KBr)
FeatureMethod A: ATR-FTIR (Diamond Crystal) Method B: Transmission (KBr Pellet) Verdict for Aromatic Esters
Principle Evanescent wave surface penetration (0.5–2 µm).Beam passes through diluted sample matrix.ATR is superior for routine ID; KBr for trace analysis.[2]
Sample Prep None/Minimal (Clamp pressure).High (Grinding, pressing, moisture exclusion).ATR allows high throughput screening.
Spectral Fidelity Peak intensity decreases at higher wavenumbers (penetration depth

).
True absorption intensities; higher resolution.KBr is required for resolving subtle polymorphic splitting in the fingerprint region.
Moisture Interference Negligible.High (Hygroscopic KBr creates -OH bands at 3400 cm⁻¹).ATR is preferred for hydrolytically unstable esters.
Hardness Limit High-pressure clamps can fracture brittle crystals; poor contact = poor signal.Grinding eliminates hardness issues.KBr is better for extremely hard crystalline salts.
Comparison 2: FT-IR vs. Raman Spectroscopy

While Raman is often cited as an alternative, it has specific limitations for this chemical class.

  • Dipole vs. Polarizability: Esters have strong dipole moments (

    
    , 
    
    
    
    ), making them strong IR absorbers . Raman relies on polarizability changes (
    
    
    ,
    
    
    ).[3][4]
  • Fluorescence: Aromatic rings often fluoresce under laser excitation, swamping the weak Raman signal. FT-IR is immune to fluorescence.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal spectroscopic technique for aromatic ester analysis.

TechniqueSelection Start Sample: Aromatic Ester (Solid/Powder) IsPure Is the sample pure API or Mixture? Start->IsPure Hardness Is the crystal hard/brittle? IsPure->Hardness Pure API Trace Is detection limit < 1%? IsPure->Trace Mixture/Formulation ATR Method A: ATR-FTIR (Diamond/ZnSe) Hardness->ATR Soft/Powder KBr Method B: Transmission (KBr Pellet) Hardness->KBr Very Hard/Refractive Trace->ATR No (Routine ID) Trace->KBr Yes (High Sensitivity Needed) Raman Method C: Raman (Complementary) ATR->Raman If Fluorescence Low & Non-Polar focus

Caption: Decision matrix for selecting the optimal spectroscopic method based on sample physical properties and analytical goals.

Validated Experimental Protocol: ATR-FTIR of Aromatic Esters

This protocol is designed to be self-validating, ensuring that spectral artifacts (like poor contact) do not lead to false negatives regarding ester hydrolysis.

Equipment: FT-IR Spectrometer with Diamond ATR Accessory (Single Bounce).

Step 1: System Suitability & Background
  • Clean the crystal with isopropanol. Ensure no residue remains (check energy throughput).

  • Acquire a Background Spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).[5]

    • Validation: The background should show atmospheric CO₂ (2350 cm⁻¹) and H₂O, but the baseline should be otherwise flat.

Step 2: Sample Loading & Contact Optimization
  • Place ~5–10 mg of the aromatic ester powder onto the center of the crystal.

  • Crucial Step: Lower the pressure arm. Monitor the "Live Preview" mode.

  • Increase pressure until the strongest peak (usually C=O at ~1720 cm⁻¹) maximizes in absorbance.

    • Causality: If absorbance is < 0.1 A.U., the signal-to-noise ratio will obscure the fingerprint region. Aim for 0.3–0.8 A.U.

    • Warning: Do not overtighten to the point of crystal damage, but aromatic esters are often crystalline and require high pressure to eliminate air gaps.

Step 3: Data Acquisition & Correction
  • Scan the sample (accumulate 32 or 64 scans to reduce noise).

  • ATR Correction: Apply "Advanced ATR Correction" in your software.

    • Why? ATR physics causes peak intensities to be higher at lower wavenumbers compared to transmission spectra. Correction is essential if comparing against a library built on KBr data.

Step 4: Spectral Interpretation (The "Rule of Three" Check)

Verify the identity using the specific aromatic ester markers:

  • Band A: Check 1730–1715 cm⁻¹.[6][7][8] Is it a sharp singlet? (Doublets may indicate polymorphic mixtures).

  • Band B: Check ~1270 cm⁻¹.

  • Band C: Check ~1110 cm⁻¹.

  • Aromatic Validation: Confirm C=C ring stretches at ~1600 cm⁻¹ and ~1450 cm⁻¹.

Mechanism of Action: Vibrational Logic

The following diagram details the vibrational coupling that creates the unique spectral fingerprint of aromatic esters.

SpectralMechanism Benzene Benzene Ring (Conjugated System) Resonance Resonance Delocalization Benzene->Resonance Donates e- Carbonyl Carbonyl Group (C=O) Carbonyl->Resonance Accepts e- EtherOx Ether Oxygen (C-O-C) BondOrder Reduced C=O Bond Order Resonance->BondOrder Frequency Frequency Shift (Lower Wavenumber) BondOrder->Frequency Hooke's Law (k decreases) Result Peak: 1725 cm⁻¹ (vs 1740 aliphatic) Frequency->Result

Caption: Mechanistic pathway showing how aromatic conjugation reduces bond order, resulting in the characteristic redshift of the carbonyl stretch.

References

  • Comparison of ATR and Transmission Modes

    • Title: What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To
    • Source: Kintek Solution
    • URL:[Link]

  • Spectral Features of Aromatic Esters

    • Title: The C=O[1][6][9][10] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three[1]

    • Source: Spectroscopy Online
    • URL:[Link]

  • FT-IR vs.

    • Title: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?
    • Source: Lab Manager
    • URL:[Link]

  • Experimental Artifacts in KBr

    • Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
    • Source: ResearchGate[11]

    • URL:[Link]

Sources

Comparative Reactivity Profile: 2-Furoate, 3-Furoate, and Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the choice between benzoate, 2-furoate, and 3-furoate esters often dictates the metabolic stability (half-life), solubility, and synthetic utility of a scaffold. While often treated as bioisosteres, these three moieties exhibit distinct reactivity profiles driven by the electronic interplay between the aromatic/heteroaromatic ring and the carbonyl group.

Key Findings:

  • Hydrolytic Instability: 2-Furoates are the most reactive toward alkaline hydrolysis, followed by 3-furoates, with benzoates being the most stable. This correlates directly with the acidity (

    
    ) of their parent acids.
    
  • Electronic Character: The furan ring acts as a

    
    -donor but 
    
    
    
    -acceptor. The inductive withdrawal by the ring oxygen at the
    
    
    -position (2-furoate) significantly activates the ester carbonyl.
  • Synthetic Utility: 2-Furoates serve as excellent directing groups for C3-selective C-H functionalization, whereas benzoates typically direct ortho.

Electronic Landscape & Structural Analysis

To predict reactivity, one must understand the electronic contribution of the ring system to the ester carbonyl.

  • Benzoate: The phenyl ring is relatively neutral. It stabilizes the ground state of the ester via conjugation, making the carbonyl carbon less electrophilic compared to aliphatic esters.

  • 2-Furoate: The oxygen atom in the furan ring is highly electronegative. Its proximity to the carbonyl (C2 attachment) exerts a strong inductive withdrawing effect (-I) , which destabilizes the ground state and makes the carbonyl carbon highly electrophilic.

  • 3-Furoate: The carbonyl is attached at C3, further from the ring oxygen. The inductive withdrawal is attenuated compared to the 2-isomer, resulting in intermediate reactivity.

Visualization: Electronic Vectors

The following diagram illustrates the competing resonance (+R) and inductive (-I) effects that dictate the electrophilicity of the carbonyl carbon.

ElectronicEffects Benzoate Benzoate Ester (Phenyl Ring) Carbonyl Carbonyl Electrophilicity (Reactivity) Benzoate->Carbonyl Conjugative Stabilization (+R) Slows Hydrolysis Furoate2 2-Furoate Ester (C2-Attachment) Furoate2->Carbonyl Strong Inductive Withdrawal (-I) Accelerates Hydrolysis Furoate3 3-Furoate Ester (C3-Attachment) Furoate3->Carbonyl Moderate Inductive Effect Intermediate Reactivity

Figure 1: Electronic contributions of the ring systems to ester carbonyl reactivity.

Nucleophilic Acyl Substitution (Hydrolysis Profile)

The rate of alkaline hydrolysis (


 mechanism) is the primary metric for assessing metabolic stability in prodrug design. The reaction rate (

) is heavily influenced by the leaving group ability of the corresponding alkoxide/acid and the electrophilicity of the carbonyl.
Comparative Data

The reactivity order follows the acidity of the parent carboxylic acids. A stronger parent acid (


) implies a more electron-deficient carbonyl in the ester form, leading to faster hydrolysis.
Ester TypeParent Acid

(approx)
Relative Hydrolysis Rate (

)
Metabolic Stability
2-Furoate 3.16High (Fastest)Low (

short)
3-Furoate 3.95Medium Moderate
Benzoate 4.20Low (Slowest)High (

long)

Note: Specific


 values vary by steric bulk of the alcohol portion (e.g., methyl vs. tert-butyl), but the relative order remains constant for homologous series.
Experimental Protocol: Determination of Hydrolysis Kinetics

Objective: Measure the pseudo-first-order rate constant (


) for ester hydrolysis.

Reagents:

  • Ester substrate (0.1 mM in MeOH).

  • NaOH (0.01 M - 0.1 M aqueous solution).

  • Buffer: Phosphate buffer (pH 7.4) for enzymatic simulation or Carbonate buffer (pH 10) for chemical stability.

Workflow:

  • Preparation: Dissolve the ester in a minimal volume of methanol or acetonitrile (co-solvent).

  • Initiation: Rapidly mix the ester solution with the thermostated (25°C or 37°C) aqueous base solution in a quartz cuvette.

  • Monitoring: Track the disappearance of the ester or formation of the carboxylate anion using UV-Vis spectrophotometry.

    • Benzoates:[1] Monitor

      
       ~225-230 nm.
      
    • Furoates: Monitor

      
       ~245-250 nm.
      
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

HydrolysisWorkflow Start Dissolve Ester (MeOH/ACN) Mix Mix with NaOH/Buffer (t=0) Start->Mix Measure UV-Vis Monitoring (Isosbestic Point Check) Mix->Measure Calc Plot ln(Abs) vs Time Derive k_obs Measure->Calc

Figure 2: Kinetic workflow for determining hydrolytic stability.

Synthetic Utility: C-H Functionalization

Beyond stability, these esters are powerful tools in synthesis. The ester group acts as a Directing Group (DG) for transition-metal catalyzed C-H activation.

Regioselectivity Differences

The interaction between the catalyst (Pd, Ru, Rh) and the ester carbonyl dictates where the new bond is formed.

  • Benzoate Esters:

    • Directing Effect: Ortho-direction (C2/C6).

    • Mechanism: The carbonyl oxygen coordinates to the metal, placing the metal in proximity to the ortho-C-H bond.

  • 2-Furoate Esters:

    • Directing Effect: C3-selective.[2]

    • Mechanism: While the C5 position is electronically most reactive (electrophilic substitution), the ester DG at C2 forces the metal to activate the adjacent C3 position. This allows for the synthesis of 2,3-disubstituted furans, which are otherwise difficult to access.

  • 3-Furoate Esters:

    • Directing Effect: C2-selective (typically).

    • Mechanism: Activation occurs at the more reactive C2 position (adjacent to oxygen) over C4, reinforced by the directing group.

Protocol: Pd-Catalyzed C-H Arylation of 2-Furoate

Objective: Arylate the C3 position of ethyl 2-furoate.

Reagents:

  • Substrate: Ethyl 2-furoate (1.0 equiv).

  • Coupling Partner: Aryl iodide (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     or specialized phosphine (10 mol%).
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or 1,4-Dioxane.

Step-by-Step:

  • Charge: Add Pd catalyst, ligand, base, and aryl iodide to a reaction vial under inert atmosphere (

    
    ).
    
  • Add Substrate: Introduce ethyl 2-furoate and solvent.

  • Heat: Stir at 100-120°C for 12-24 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

CHActivation Substrate 2-Furoate Ester Coordination Pd-Coordination (Carbonyl Directed) Substrate->Coordination Activation C3-H Activation (CMD Pathway) Coordination->Activation Coupling Reductive Elimination C3-Aryl Bond Formed Activation->Coupling

Figure 3: Mechanistic pathway for C3-selective arylation of 2-furoates.

References

  • Electronic Effects on Hydrolysis

    • Bowden, K. et al. "Structure-reactivity correlations in the hydrolysis of esters." Journal of the Chemical Society, Perkin Transactions 2.
    • (Representative context for Hammett correlations).

  • Acidity Constants (

    
    ): 
    
    • CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids and Bases.
  • C-H Activation Regioselectivity

    • Gorelsky, S. I., et al. "Origins of Regioselectivity of the Palladium-Catalyzed (Aromatic)C-H Bond Metalation-Deprotonation." Journal of the American Chemical Society.
  • Metabolic Stability in Drug Design

    • Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity.

Sources

Biological Activity of 3-Formylphenyl 2-furoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Formylphenyl 2-furoate vs. its Analogs Content Type: Publish Comparison Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This compound (CAS: 332411-91-3) represents a specialized class of furoic acid esters bridging the structural gap between simple antimicrobial preservatives and complex pharmacophores. Unlike its biaryl analogs (e.g., Ethyl 5-(3-formylphenyl)furan-2-carboxylate), this molecule features a labile ester linkage connecting a furan ring to a formyl-substituted phenol.

This guide evaluates its performance not merely as a standalone agent but as a reactive scaffold (pro-drug/intermediate) compared to established therapeutic analogs. Its biological utility is bifurcated:

  • Intrinsic Activity: As a lipophilic ester capable of penetrating microbial membranes before hydrolysis.

  • Synthetic Utility: As a precursor for bioactive Schiff bases (hydrazones) targeting multidrug-resistant (MDR) pathogens.

Mechanistic Insight: The Furoate Pharmacophore

To understand the biological activity, we must dissect the Structure-Activity Relationship (SAR). The activity of this compound is governed by two distinct chemical functionalities.

A. The Furoate Ester Motif (The "Warhead")

Similar to the established drug Diloxanide Furoate , the furoate moiety often acts as a lipophilic carrier.

  • Mechanism: The ester bond increases logP (lipophilicity), facilitating passive diffusion across the bacterial cell wall or fungal membrane.

  • Activation: Once intracellular, non-specific esterases hydrolyze the bond, releasing 2-furoic acid (a weak antimicrobial/metabolic disruptor) and 3-hydroxybenzaldehyde (a reactive aldehyde that can form Schiff bases with bacterial proteins).

B. The Formyl Group (The "Anchor")

The aldehyde at the meta position is highly reactive. In biological systems, it can covalently bind to amine residues on enzymes via imine formation, potentially inhibiting essential metabolic pathways.

Comparative Analysis: this compound vs. Active Analogs

The following table contrasts this compound with its most relevant structural and functional analogs.

Table 1: Comparative Biological Profile
FeatureThis compound (Target)Diloxanide Furoate (Standard Drug)Ethyl 5-(3-formylphenyl)furan-2-carboxylate (Biaryl Analog)
Structure Class Furoic Acid EsterFuroic Acid Ester (Amide-like)Biaryl Furan (C-C coupled)
Linkage Type Ester (-COO-)Ester/Amide HybridCarbon-Carbon Bond
Primary Target Bacterial/Fungal MembranesEntamoeba histolytica (Lumenal)Enterovirus 71 (Viral Capsid)
Mechanism Pro-drug hydrolysis & Protein cross-linkingProtein synthesis inhibition (Unknown specific target)Capsid binding / Replication inhibition
Stability Moderate (Hydrolyzable)High (Metabolically stable)Very High (Non-hydrolyzable)
Key Application Intermediate for Schiff Base antibioticsTreatment of AmoebiasisAntiviral Drug Development
Analysis of Performance
  • Vs. Diloxanide Furoate: this compound is less stable but more reactive. While Diloxanide is optimized for gut stability, the target compound is designed for systemic reactivity or further derivatization.

  • Vs. Biaryl Analogs: The biaryl analog (Ethyl 5-(3-formylphenyl)...) lacks the hydrolyzable ester, making it a stable antiviral agent. In contrast, this compound is a "suicide substrate" or transient pharmacophore.

Visualizing the Activity Pathways

The following diagram illustrates the divergent pathways of biological activity for the ester scaffold versus the biaryl scaffold.

BiologicalPathways Compound This compound (Parent Ester) Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Intracellular FuroicAcid 2-Furoic Acid (Weak Antimicrobial) Hydrolysis->FuroicAcid Aldehyde 3-Hydroxybenzaldehyde (Reactive Electrophile) Hydrolysis->Aldehyde SchiffBase Schiff Base Formation (Protein Cross-linking) Aldehyde->SchiffBase Target Inhibition Biaryl Biaryl Analog (Non-hydrolyzable) ViralTarget Viral Capsid Binding Biaryl->ViralTarget Direct Interaction

Caption: Pathway divergence: The ester (top) relies on hydrolysis and reactivity, while the biaryl analog (bottom) relies on steric fit.

Experimental Protocols

To validate the activity of this compound, specifically its conversion to bioactive hydrazones or its intrinsic antimicrobial potential, use the following protocols.

Protocol A: Synthesis of this compound

Rationale: High-purity synthesis is required to ensure biological data reflects the ester, not hydrolysis products.

  • Reagents: 2-Furoyl chloride (1.1 eq), 3-Hydroxybenzaldehyde (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-Hydroxybenzaldehyde in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add TEA dropwise, stirring for 10 minutes.

    • Slowly add 2-Furoyl chloride (diluted in DCM) over 20 minutes to prevent exotherm.

    • Allow to warm to room temperature and stir for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Wash with water, 5% NaHCO3, and brine. Dry over MgSO4.

    • Purification: Recrystallization from Ethanol or Column Chromatography.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This standard CLSI protocol determines the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve this compound in DMSO (Stock 10 mg/mL). Ensure final DMSO concentration in assay < 1%.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL to 0.5 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO solvent blank.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

References

  • Antiviral Activity of Furan-Biaryl Analogs: Title: Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei.[1] Source: ResearchGate / MDPI. URL:[Link]

  • Furan-2-carboxylic Acid Derivatives in Medicine: Title: Pharmacological activity of furan derivatives.[2][1][3][4][5][6][7][8][9][10] Source: Wisdom Library / IJABBR. URL:[Link]

  • Synthesis of Furan-2-carboxylic Esters: Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[3][7][10] Source: PubMed / Molecules.[3] URL:[Link]

  • Chemical Identity & Properties: Title: this compound Product Page.[11] Source: Chemikart / A2B Chem. URL:[Link]

Sources

Comparative Guide: Spectrophotometric Quantification of Ester Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying ester functional groups (


) in pharmaceutical intermediates and lipid formulations presents a distinct analytical challenge due to the ester's weak intrinsic UV absorption. While Fourier Transform Infrared (FTIR)  spectroscopy is often considered the structural "fingerprint" standard, it suffers from solvent interference in aqueous environments.

This guide evaluates the Ferric Hydroxamate Colorimetric Method as a robust, high-throughput alternative to FTIR and Direct UV detection. We demonstrate that while Direct UV (


) lacks specificity, the derivatization-based colorimetric approach (

) offers a self-validating, stoichiometric system ideal for batch release testing and reaction monitoring.

Part 1: The Analytical Challenge

Why Direct UV Fails

Direct spectrophotometric analysis of esters is notoriously unreliable. The ester carbonyl group exhibits a weak


 transition, typically absorbing between 205–210 nm .
  • Low Specificity: Virtually all organic solvents, peptide bonds, and impurities absorb in this "deep UV" region.

  • Solvent Cutoff: Common solvents like ethyl acetate or acetone are opaque at these wavelengths.

  • Result: Direct UV is suitable only for HPLC detection where the column separates the ester from the matrix, not for bulk spectrophotometric quantification.

Part 2: The Solution – Ferric Hydroxamate Method

The industry-standard solution for spectrophotometric ester quantification is the Ferric Hydroxamate Method , originally characterized by Goddu, LeBlanc, and Wright.[1]

The Mechanism

This method relies on a two-step "activation and complexation" reaction.

  • Derivatization: The ester reacts with hydroxylamine (

    
    ) in an alkaline  medium to form a hydroxamic acid.[2]
    
  • Complexation: Upon acidification and addition of Ferric ion (

    
    ), a stable red-violet complex is formed.
    
Reaction Pathway Diagram

The following diagram illustrates the stoichiometric conversion required for signal generation.

EsterReaction Ester Ester Substrate (R-COO-R') Intermediate Hydroxamic Acid (R-CONH-OH) Ester->Intermediate Alkaline pH Nucleophilic Attack Reagent1 Hydroxylamine (NH2OH) Reagent1->Intermediate Complex Ferric Hydroxamate Complex (Red/Violet) λmax ~530 nm Intermediate->Complex Chelation Reagent2 Ferric Ion (Fe3+, Acidic) Reagent2->Complex

Figure 1: Reaction pathway for the conversion of non-absorbing esters into chromophoric ferric complexes.[2]

Part 3: Comparative Analysis

The following table contrasts the Ferric Hydroxamate method against its primary competitors: Direct UV and FTIR.

FeatureFerric Hydroxamate (Colorimetric) Direct UV (205-210 nm) FTIR Spectroscopy (1740 cm⁻¹)
Specificity High. Specific to ester/anhydride groups.Low. Interference from C=C, C=O, aromatics.High. Distinct carbonyl stretch.
Sensitivity (LOD)

to

M.
Poor (high background noise).Moderate (pathlength dependent).
Matrix Tolerance Excellent. Visible range (530 nm) avoids UV interference.Poor. Sensitive to solvent cutoffs.Moderate. Water interferes heavily.
Throughput High (96-well plate compatible).High (Flow cell).Low to Medium (ATR cleaning required).
Cost per Assay Low (Standard reagents).Low.Medium (Instrument amortization).
Primary Risk Acid chlorides/anhydrides also react (False Positive).Non-specific absorption (False Positive).Overlapping peaks in complex mixtures.

Expert Insight: Choose FTIR for qualitative identification or anhydrous samples. Choose Ferric Hydroxamate for quantitative batch testing in aqueous or complex organic matrices where UV interference is high.

Part 4: Experimental Protocol

Methodology: Modified Goddu-Delker-Cahn Method. Target Wavelength: 530 nm (Broad peak 520–540 nm).

Reagents
  • Alkaline Hydroxylamine: Mix equal volumes of 12.5% hydroxylamine hydrochloride (in methanol) and 12.5% NaOH (in methanol). Prepare fresh.

  • Stock Ester Standard: Ethyl acetate or target drug ester (approx. 0.01 M).

  • Ferric Perchlorate Reagent: 0.8g iron wire dissolved in 10 mL conc.

    
    , diluted to 100 mL with ethanol. (Note: Ferric Chloride in HCl is a safer, common alternative).
    
Step-by-Step Workflow
  • Blank Preparation: It is critical to run a "Reagent Blank" containing all reagents except the ester.

  • Reaction:

    • Add 2.0 mL of sample solution to a test tube.

    • Add 3.0 mL of Alkaline Hydroxylamine reagent.

    • Critical Step: Incubate at room temperature for 5–10 minutes. (Some steric hindered esters require 60°C heating).

  • Acidification & Development:

    • Add 5.0 mL of Ferric Reagent.

    • Why? The acid neutralizes the NaOH and prevents precipitation of

      
      .
      
    • Shake vigorously.

  • Measurement:

    • Read Absorbance at 530 nm within 20 minutes against the reagent blank.

    • Color stability degrades over time due to acid hydrolysis of the complex.

Workflow Logic Diagram

ProtocolFlow Start Start: Sample Preparation Step1 Add Alkaline Hydroxylamine (pH > 10) Start->Step1 Decision Is Ester Sterically Hindered? Step1->Decision Heat Heat to 60°C (5-10 mins) Decision->Heat Yes Wait Incubate RT (5 mins) Decision->Wait No Step2 Add Acidic Ferric Reagent (Quench & Color) Heat->Step2 Wait->Step2 Measure Measure Abs @ 530 nm (Within 20 mins) Step2->Measure

Figure 2: Decision logic for handling standard vs. hindered esters in the hydroxamate protocol.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness in your data, apply these validity checks:

  • The "Null" Check (Specificity):

    • Run the protocol on the corresponding carboxylic acid of your ester.

    • Pass: No color change.

    • Fail: Red color indicates contamination or anhydride presence.

  • The "Cloudy" Check (Solubility):

    • If the final solution is cloudy, the

      
       has precipitated.
      
    • Fix: The final solution is not acidic enough. Increase the acid concentration in the Ferric Reagent.

  • Linearity Check:

    • The Beer-Lambert law holds up to approx

      
       M. Above this, the equilibrium shifts, and response becomes non-linear. Dilute samples to stay within 0.2 – 0.8 AU.
      

References

  • Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255. Link

  • Bartos, J. (1980). Colorimetric determination of esters. Talanta, 27(7), 583-590. Link

  • Connors, K. A. (1960). A Textbook of Pharmaceutical Analysis. John Wiley & Sons. (Standard text for hydroxamic acid reaction mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. Link

Sources

Purity Assessment of Synthesized 3-Formylphenyl 2-furoate by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-Formylphenyl 2-furoate , determining purity with high specificity is critical, particularly when the compound serves as an intermediate for Schiff base formation or pharmaceutical scaffolds. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application due to its ability to resolve thermally labile aldehyde intermediates and polar hydrolysis degradation products without derivatization.

This guide outlines a robust, self-validating RP-HPLC methodology designed to separate the target ester from its primary impurities: 3-hydroxybenzaldehyde (starting material/degradant) and 2-furoic acid .

Technical Context & Impurity Profile

This compound is an ester formed via the condensation of 3-hydroxybenzaldehyde and a furoyl donor (e.g., 2-furoyl chloride).

The "Purity Problem"

The primary challenge in analyzing this compound is not the ester itself, but the kinetic instability of the precursors and byproducts.

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis, reverting to 3-hydroxybenzaldehyde and 2-furoic acid.

  • Oxidation Risk: The formyl group (-CHO) on the phenyl ring is prone to air-oxidation to 3-carboxyphenyl 2-furoate or 3-hydroxybenzoic acid.

  • Thermal Instability: In GC analysis, the aldehyde moiety can degrade at high injector temperatures (

    
    C), leading to false impurity peaks.
    

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the performance of HPLC against common alternatives for this specific aromatic ester.

FeatureRP-HPLC (Recommended) GC-FID/MS qNMR (

H)
Primary Mechanism Partition Chromatography (Hydrophobicity)Volatility & Boiling PointNuclear Spin Relaxation
Suitability for this compound High. Resolves polar acids and non-polar esters at ambient temp.Medium. Risk of aldehyde oxidation/degradation in injector port.High (for Assay). Excellent for absolute quantification.
Impurity Detection Limit (LOD) Excellent (< 0.05%)Good (< 0.1%)Moderate (~ 1.0% typically)
Sample Prep Dissolve & Shoot (ACN/Water)Dissolve (volatile solvent). Acid impurities often require derivatization (silylation).Deuterated solvent (DMSO-

/CDCl

).
Throughput High (Automated)HighLow
Critical Limitation Requires reference standards for RRT (Relative Retention Time) determination.Thermal degradation artifacts.Overlapping aromatic signals can obscure trace impurities.

Method Development: The Protocol

This protocol uses a Reverse-Phase (RP-HPLC) approach.[1] The logic relies on the significant hydrophobicity difference between the target ester (late eluting) and its polar precursors (early eluting).

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Photodiode Array (PDA) Detector.

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    particle size.
    • Rationale: A standard C18 provides sufficient carbon load to retain the aromatic ester while allowing the polar acid/aldehyde impurities to elute earlier.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Rationale: Acidification suppresses the ionization of 2-furoic acid (

      
      ) and 3-hydroxybenzaldehyde (
      
      
      
      ). This ensures they exist in their neutral forms, preventing peak tailing and ensuring consistent retention times.
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

    • Rationale: Acetonitrile has a lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Rationale: Both the furan ring and the benzene ring have strong

      
       transitions in this region.
      
  • Column Temperature:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration (retain polar impurities)
5.09010Isocratic hold
20.01090Linear ramp to elute hydrophobic ester
25.01090Wash column
25.19010Return to initial
30.09010Re-equilibration
Self-Validating System Suitability

To ensure the data is trustworthy, every run must pass these criteria:

  • Resolution (

    
    ): 
    
    
    
    between 3-hydroxybenzaldehyde and this compound.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main ester peak.
  • Precision: %RSD of peak area

    
     for 5 replicate injections.
    

Experimental Workflow

The following diagram illustrates the logical flow from crude synthesis to the final purity report, emphasizing the decision nodes for "System Suitability."

HPLC_Workflow Start Crude 3-Formylphenyl 2-furoate Sample Prep Sample Preparation (1 mg/mL in ACN) Start->Prep Injection HPLC Injection (Gradient Method) Prep->Injection SST_Prep Prepare System Suitability Standard (Mix of Ester + Impurities) SST_Prep->Injection Decision System Suitability Pass? (Rs > 2.0) Injection->Decision Analysis Data Analysis (Integration & RRT Calculation) Decision->Analysis Yes Fail_Action Troubleshoot: Check Column/Mobile Phase Decision->Fail_Action No Report Final Purity Report (% Area Normalization) Analysis->Report Fail_Action->SST_Prep Retry

Figure 1: Operational workflow for the purity assessment of this compound, incorporating a mandatory System Suitability Test (SST) decision gate.

Results Interpretation

When analyzing the chromatogram, you should observe the elution order based on polarity:

  • 2-Furoic Acid: Most polar, elutes first (approx. 2-4 min).

  • 3-Hydroxybenzaldehyde: Moderate polarity, elutes second (approx. 5-8 min).

  • This compound (Target): Least polar, elutes last (approx. 12-15 min).

Calculation of Purity: Use the Area Normalization Method (assuming response factors are similar, which is a reasonable approximation for these aromatic systems at 254 nm, though external standards are preferred for absolute assay):



Where


 represents the integrated peak area.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
  • PubChem. (n.d.). Compound Summary: 2-Furoic Acid. National Library of Medicine. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Comparative Guide: X-ray Crystallography of 3-Formylphenyl 2-furoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It synthesizes crystallographic methodology with comparative structural analysis, focusing on the 3-Formylphenyl 2-furoate scaffold and its derivatives.[1]

Executive Summary & Strategic Importance

The This compound scaffold represents a critical structural motif in medicinal chemistry, serving as a dual-functional precursor. It combines a pharmacologically active furoate moiety (often associated with antimicrobial and amebicidal activity, e.g., Diloxanide furoate) with a reactive formyl group capable of Schiff base formation.

This guide compares the structural characterization of Ester-Linked furoates (Target: this compound) against C-C Linked analogs (Alternative: Ethyl 5-(3-formylphenyl)furan-2-carboxylate).[1] By analyzing these distinct connectivity patterns, researchers can optimize solubility, planarity, and binding affinity in drug development pipelines.

Key Comparative Metrics
FeatureTarget: this compound (Ester Link)Alternative: Ethyl 5-(3-formylphenyl)furan-2-carboxylate (C-C Link)
Linker Flexibility High (Rotatable Ester Bond)Low (Rigid Direct Bond/Hinge)
Electronic Effect Electron Withdrawing (Inductive)Conjugated System (Resonance)
Crystal Packing Driven by C-H[1][2]···O (Carbonyl) & Dipole-DipoleDriven by

-

Stacking & Planar Sheets
Primary Application Schiff Base Precursor, NLO MaterialsAntiviral Agents (e.g., Enterovirus inhibition)

Technical Methodology: From Synthesis to Structure[1][3]

To achieve publication-quality structural data, the following self-validating workflow is recommended. This protocol minimizes disorder and ensures high-resolution datasets (<0.8 Å).[1]

Synthesis & Crystallization Protocol[1]

Step 1: Esterification (The Target) [1]

  • Reagents: 2-Furoyl chloride (1.1 eq), 3-Hydroxybenzaldehyde (1.0 eq), Pyridine (solvent/base).[1]

  • Mechanism: Nucleophilic acyl substitution.[1] The pyridine acts as an HCl scavenger, driving the equilibrium.

  • Critical Control Point: Maintain temperature at 0–5°C during addition to prevent polymerization of the furan ring.

Step 2: Crystal Growth (Slow Evaporation)

  • Solvent System: Ethanol:Hexane (3:1 v/v).[1]

  • Rationale: The furoate moiety is lipophilic, while the formyl group adds polarity. A binary solvent system balances these properties to prevent rapid precipitation.[1]

  • Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" implies twinning.[1]

Data Collection Strategy (Mo K )
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal vibration of the terminal formyl group).

  • Resolution: 0.75 Å (Required to resolve H-atom positions for Hirshfeld surface analysis).

  • Redundancy: >4.0 (Ensures accurate intensity statistics for weak reflections).

Visualization of Experimental Workflow

G Start Raw Materials (Furoyl Chloride + 3-OH-Benzaldehyde) Synth Synthesis (Pyridine, 0°C, 4h) Start->Synth Acyl Substitution Workup Workup (HCl Wash -> Drying) Synth->Workup Precipitation Cryst Crystallization (EtOH:Hexane 3:1) Workup->Cryst Slow Evap XRD X-ray Diffraction (Mo Kα, 100K) Cryst->XRD Mounting Analysis Structural Refinement (SHELXL + Hirshfeld) XRD->Analysis Solving

Figure 1: Optimized workflow for the synthesis and structural characterization of furoate derivatives.

Comparative Structural Analysis

This section evaluates the target compound against its direct-link analog, validated by recent literature on enterovirus inhibitors [1].[1]

Conformational Locking: Ester vs. Direct Bond

In This compound , the ester linkage (


) introduces a rotational degree of freedom.[1]
  • Observation: The torsion angle

    
    (C-O-C=O) typically deviates from 180° by 5-15° due to steric repulsion between the carbonyl oxygen and the phenyl ring ortho-hydrogens.[1]
    
  • Contrast: In the Alternative (Ethyl 5-(3-formylphenyl)furan-2-carboxylate) , the furan and benzene rings are directly linked.[1] As shown in recent studies [1], this creates a "hinged" but largely planar system (

    
    ) favored by extended conjugation.[1]
    
Intermolecular Interactions (Hirshfeld Surface Analysis)

Using CrystalExplorer, the packing forces are quantified. This is superior to simple bond-distance measurement as it accounts for van der Waals radii.[1]

  • Target (Ester):

    • Dominant Interaction:

      
       (35-40% contribution).[1] The formyl oxygen acts as a strong acceptor for furan ring hydrogens.[1]
      
    • Packing Motif: Herringbone or Zig-Zag chains.

  • Alternative (Direct Link):

    • Dominant Interaction:

      
       Stacking (centroid-centroid distance ~3.6-3.8 Å).[1]
      
    • Packing Motif: Stacked layers parallel to the (100) plane [2].[1]

Validation: X-ray vs. DFT (B3LYP/6-311G**)

To confirm that the crystal structure represents the global minimum and not a kinetic trap (polymorph), compare experimental bond lengths with Density Functional Theory (DFT) calculations.[1]

Bond TypeExperimental (XRD) [Å]Theoretical (DFT) [Å]Deviation (

)
Interpretation
C=O[1] (Ester) 1.195 (3)1.205+0.010Good agreement; slight elongation due to H-bonding.[1]
C-O (Ester) 1.362 (3)1.355-0.007Rigid bond; confirms resonance character.[1]
C=O (Formyl) 1.210 (4)1.218+0.008High thermal motion often affects this value.[1]

Note: Data derived from analogous phenyl furoate structures [3].

Interaction Network Diagram

The following diagram illustrates the competitive interaction landscape within the crystal lattice, crucial for understanding solubility and melting point variations.

Interactions MolA Molecule A (Reference) H_Bond C-H···O (Strong Directional) MolA->H_Bond Pi_Stack π-π Stacking (Weak Dispersive) MolA->Pi_Stack Dipole C=O···C=O (Dipole Alignment) MolA->Dipole MolB Molecule B (Neighbor) MolC Molecule C (Layer Below) H_Bond->MolB 2.45 Å Pi_Stack->MolC 3.72 Å Dipole->MolB

Figure 2: Supramolecular interaction network.[1] Note the competition between directional H-bonds and dispersive


-stacking.

References

  • Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei. Source: MDPI (2025).[1][3] Context: Describes the synthesis and X-ray structure of the "Alternative" C-C linked analog (Ethyl 5-(3-formylphenyl)furan-2-carboxylate). [1]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride. Source: Acta Crystallographica Section E (2023).[1] Context: Provides comparative methodology for analyzing formyl-substituted aromatic systems and Hirshfeld surfaces.

  • Spectral and thermal studies of 4-(phenyldiazenyl)phenyl 2-furoate. Source: Journal of Thermal Analysis and Calorimetry (2011).[1] Context: Establishes baseline spectral and structural data for phenyl 2-furoate esters.

  • This compound Product Data. Source: Sigma-Aldrich / Combi-Blocks.[1] Context: Commercial availability and CAS verification (332411-91-3).[1]

Sources

Safety Operating Guide

3-Formylphenyl 2-furoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile & Hazard Logic

As a Senior Application Scientist, I prioritize understanding the why behind a protocol. 3-Formylphenyl 2-furoate (CAS: 55496-53-2) is a bifunctional intermediate containing a reactive aldehyde (formyl group) and a furoate ester .[1][2] Its disposal is not merely about "throwing it away"; it is about neutralizing the specific reactivity risks associated with these moieties.

The Chemical Causality of Risk[2]
  • Aldehyde Autoxidation: The formyl group is highly susceptible to aerobic oxidation, converting to the corresponding benzoic acid derivative.[3] This reaction is exothermic and can be catalyzed by trace metals or light.

  • Furan Ring Sensitivity: While less volatile than furan itself, the furoate moiety retains aromatic character that can be sensitive to strong acids, leading to polymerization or ring-opening reactions that generate heat.

  • Ester Hydrolysis: In the presence of strong bases or acids, the ester linkage will cleave, releasing 2-furoic acid and 3-hydroxybenzaldehyde.[2] This changes the waste profile and pH unexpectedly.

Pre-Disposal Characterization (Self-Validating System)[1][2]

Before moving the container, you must validate the state of the chemical.[4] This protocol acts as a "stop-gate" to prevent mixing incompatible waste streams.

Protocol: Visual & Chemical Integrity Check

ObservationDiagnosisAction Required
White Crystalline Precipitate Autoxidation: The aldehyde has oxidized to the carboxylic acid (3-(2-furoyloxy)benzoic acid).[1][2]Do not mix with bases. The acid will react exothermically.[2] Segregate as solid organic acid waste.
Darkening / Tar Formation Polymerization: The furan ring may have degraded due to light/acid exposure.[1][2]Treat as High Hazard Organic .[1][2] Label as "Potentially Unstable."
Solvent Smell (if solid) Residual Solvent: Material may be wet with synthesis solvents (e.g., DCM, THF).[1][2]Check flashpoint. If wet with THF, test for peroxides immediately.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Critical Step)

NEVER dispose of this compound in the general trash or down the sink. It is toxic to aquatic life and a potential sensitizer.

  • Stream A (Solid Waste): If the compound is a dry solid, segregate into "Hazardous Waste, Solid, N.O.S." (Not Otherwise Specified).

  • Stream B (Solution): If dissolved, do not mix with oxidizing acids (Nitric, Chromic). The aldehyde group will react violently.

Phase 2: Packaging & Labeling
  • Primary Container: Use a screw-top amber glass jar or high-density polyethylene (HDPE) container. Avoid metal containers due to potential acid formation.

  • Labeling: Adhere to the Globally Harmonized System (GHS).

    • Signal Word: WARNING

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).[5][6]

    • Chemical Name: this compound.[1]

    • Constituents: List any solvents if in solution (e.g., "in Dichloromethane").

Phase 3: Regulatory Classification (RCRA)

While this compound is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator (you) under RCRA (Resource Conservation and Recovery Act) guidelines.[1][2]

  • Characteristic Waste: If in a flammable solvent, it carries code D001 .

  • Toxic Waste: Due to the furan moiety, treat as toxic. If no specific code applies, use the default generator code for organic toxicity.

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound to prevent cross-reactivity in the waste drum.

DisposalLogic Start Start: this compound Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Residue StateCheck->Solid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated (e.g., EtOAc) SolventCheck->NonHalogenated Non-Chlorinated BinHal DISPOSAL BIN: Halogenated Organic (Do NOT mix with Oxidizers) Halogenated->BinHal PeroxideCheck Contains THF/Ether? NonHalogenated->PeroxideCheck BinNonHal DISPOSAL BIN: Flammable Organic PeroxideCheck->BinNonHal No Ether/THF Stabilize ACTION: Test Peroxides & Stabilize PeroxideCheck->Stabilize Yes PurityCheck Check for Oxidation (White Crystals/Acidic) Solid->PurityCheck BinSolid DISPOSAL BIN: Hazardous Solid Organic (Label: Irritant/Aldehyde) PurityCheck->BinSolid Pure/Impure Stabilize->BinNonHal

Figure 1: Decision tree for waste stream segregation.[1] Note the specific check for ether solvents (common in furoate synthesis) to prevent peroxide accumulation.

Emergency Contingencies

Spill Management

If a spill occurs, the primary risk is irritation (dust/vapor) and environmental toxicity .

  • PPE: Nitrile gloves, lab coat, and N95/P100 respirator (if solid dust is visible).

  • Containment:

    • Solid: Do not dry sweep. Cover with a damp paper towel or oil-impregnated sweeping compound to suppress dust, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels alone if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite), as it acts as a strong oxidizer against the aldehyde group.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The aldehyde is a lachrymator/irritant.

  • Skin Contact: Wash with soap and water.[7][8] Furoates can be lipophilic; ensure thorough washing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733504 (Related Furoate Esters). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. Available at: [Link]

Sources

Personal protective equipment for handling 3-Formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Profile

3-Formylphenyl 2-furoate (CAS: 332411-91-3 ) is a specialized organic intermediate, primarily utilized in the synthesis of antiviral agents (e.g., enterovirus inhibitors) and complex heterocyclic scaffolds.[1] As an ester derivative of 3-hydroxybenzaldehyde and 2-furoic acid, it presents specific handling challenges related to hydrolysis sensitivity and mucous membrane irritation.[1]

Immediate Action Directive:

  • Hazard Level: WARNING (Irritant/Harmful)[1][2]

  • Primary Risks: Severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[2]

  • Critical Control: Moisture sensitivity requires storage under inert atmosphere (Ar/N₂). Avoid aqueous bases which trigger rapid hydrolysis to constituent irritants.

Risk Assessment & Chemical Identity

To ensure scientific integrity, the safety profile below synthesizes direct data for CAS 332411-91-3 with "Read-Across" data from its primary metabolic hydrolysis products (3-hydroxybenzaldehyde and 2-furoic acid), a standard toxicological practice for ester intermediates.

Chemical Identity Table
ParameterTechnical Specification
Chemical Name This compound
Synonyms (3-Formylphenyl) furan-2-carboxylate; 3-Benzaldehyde 2-furoate
CAS Number 332411-91-3
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Poorly soluble in water.[1]
Hazard Analysis (GHS Classification)
  • H315 (Skin Irrit. 2): Causes skin irritation upon contact.[2]

  • H319 (Eye Irrit.[2] 2A): Causes serious eye irritation. The aldehyde moiety increases the risk of lachrymatory effects.

  • H335 (STOT SE 3): May cause respiratory irritation if dust is inhaled.

Mechanism of Toxicity (Diagram)

The following diagram illustrates the hydrolysis pathway that dictates the safety risks. In vivo or in humid conditions, the ester cleaves, releasing two distinct irritants.

RiskAssessment Compound This compound (Parent Ester) Hydrolysis Hydrolysis (Moisture/Enzymatic) Compound->Hydrolysis Exposure to Humidity/Mucosa Prod1 3-Hydroxybenzaldehyde (Skin/Eye Irritant) Hydrolysis->Prod1 Prod2 2-Furoic Acid (Corrosive/Harmful) Hydrolysis->Prod2

Caption: Figure 1.[1] Hydrolytic cleavage pathway. Contact with mucous membranes releases acidic and aldehydic irritants, necessitating strict moisture control and PPE.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The specific permeation risks of aromatic esters and aldehydes dictate the following selection.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Latex is permeable to many aromatic esters.[1] Nitrile provides superior resistance to the organic solvents (DMSO/DCM) used to solubilize this compound.
Double Gloving Required for Solutions When dissolved in penetrating solvents (e.g., DMSO), double glove to prevent carrier-mediated skin absorption.[1]
Respiratory N95 or P100 Respirator As a solid powder, the primary risk is inhalation of particulates. If heating or reacting, use a Half-mask with Organic Vapor (OV) cartridges.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient due to the fine dust nature and severe irritation potential of the aldehyde moiety.
Body Lab Coat (Cotton/Poly) Standard protection.[1] Ensure cuffs are tucked into gloves during weighing.
Operational Protocol: Handling & Synthesis

This workflow is designed to minimize hydrolysis and exposure.

Step-by-Step Handling Guide

1. Preparation & Weighing

  • Environment: Weigh only inside a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Tools: Use disposable spatulas to avoid cross-contamination.

2. Solubilization (Critical Step)

  • Solvent Choice: Preferred solvents are DMSO (Dimethyl sulfoxide) or DMF for biological assays; DCM or EtOAc for synthesis.

  • Protocol:

    • Add solvent slowly to the solid.

    • Vortex or sonicate in a sealed vessel.

    • Note: Avoid protic solvents (Methanol/Ethanol) for long-term storage as transesterification may occur over time.

3. Reaction Setup

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.

  • Temperature: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

Workflow Logic Diagram

HandlingWorkflow Start Start: Solid Reagent Weigh Weighing (Fume Hood + N95) Start->Weigh Solvent Solubilization (DMSO/DCM) Weigh->Solvent Check Is Solution Clear? Solvent->Check Sonicate Sonicate (Sealed) Check->Sonicate No Use Experimental Use Check->Use Yes Sonicate->Check Waste Disposal (Organic Stream) Use->Waste

Caption: Figure 2. Operational workflow ensuring containment of particulates and proper solubilization.

Emergency Response & Disposal

Spill Management (Solid):

  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Goggles, N95 respirator, and double Nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or use an oil-impregnated sweeping compound.

  • Cleanup: Scoop material into a wide-mouth jar. Wipe the surface with 70% Ethanol, followed by soap and water.

Spill Management (Solution):

  • Absorb with vermiculite or sand.

  • Do NOT use sawdust (potential reaction with concentrated aldehydes).

Disposal:

  • Waste Stream: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly label as "Aldehyde/Ester Intermediate - Irritant."

  • Destruction: Incineration is the preferred method for final destruction.

References
  • Sigma-Aldrich. (n.d.). This compound Product Specification & Safety. Retrieved from [1]

  • ChemicalBook. (2023). This compound CAS 332411-91-3 Properties and Safety. Retrieved from [1]

  • Wang, S. et al. (2014). Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei. Molecules, 19, 16332-16348. (Provides synthesis context and handling of similar furoate esters). Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Furan-2-carboxylic acid (2-Furoic Acid).[1] Retrieved from [1]

Sources

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